molecular formula C9H12O3 B1322800 2-(4-(Hydroxymethyl)phenoxy)ethanol CAS No. 102196-18-9

2-(4-(Hydroxymethyl)phenoxy)ethanol

Cat. No.: B1322800
CAS No.: 102196-18-9
M. Wt: 168.19 g/mol
InChI Key: HICCZTUIGGIKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS 102196-18-9) is a functionalized aromatic glycol ether with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is a significant derivative of phenoxyethanol, distinguished by the presence of an additional hydroxymethyl group on the phenyl ring. This structural feature introduces a second reactive site, expanding its utility beyond that of a simple preservative or solvent and making it a valuable bifunctional building block in organic synthesis and materials science . Its primary research value lies in its application as a monomer or cross-linking agent in polymer chemistry. The compound's dual hydroxyl groups allow it to react with diisocyanates to form polyurethanes, where the aromatic ring contributes to the polymer's rigidity and thermal stability while the ether linkage provides flexibility . Furthermore, its structure makes it a candidate for the synthesis of novel polyesters and other specialty polymers. Beyond materials science, this compound serves as a key intermediate in the synthesis of more complex molecules, including those with potential biological activity, and can be used in nucleophilic substitution reactions with systems like cyclotriphosphazenes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICCZTUIGGIKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(Hydroxymethyl)phenoxy)ethanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9), a bifunctional aromatic glycol ether. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, structural characteristics, synthetic pathways, and spectroscopic profile. The insights herein are grounded in established chemical principles to facilitate its application as a versatile building block in advanced organic synthesis.

Molecular Identity and Structural Characteristics

This compound is an organic compound distinguished by a phenoxyethanol backbone with a hydroxymethyl group substituted at the para-position of the phenyl ring.[1] This unique arrangement of a primary aliphatic alcohol, a primary benzylic alcohol, and an aryl ether linkage within a single molecule imparts a distinct set of physicochemical properties and a versatile reactivity profile.

The presence of two hydroxyl groups with different chemical environments—one benzylic and one aliphatic—is the most significant structural feature.[2] The phenolic hydroxyl group of a precursor like 4-hydroxybenzyl alcohol is more acidic than the benzylic alcohol, a crucial factor influencing regioselectivity in synthesis.[3][4] This bifunctionality allows the molecule to serve as a valuable intermediate, cross-linking agent, or monomer in the synthesis of complex polymers like polyurethanes and polyesters.[2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the two hydroxyl groups and the aryl ether bond. These features enable strong intermolecular hydrogen bonding, resulting in a high boiling point and moderate water solubility.

PropertyValueSource
CAS Number 102196-18-9[1][2][5]
Molecular Formula C₉H₁₂O₃[1][2][5]
Molecular Weight 168.19 g/mol [1][2]
Boiling Point 341.2 ± 22.0 °C (at 760 mmHg)[1][5]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 160.2 ± 22.3 °C[1]
LogP (Partition Coeff.) -0.03[1]

The negative LogP value suggests a slightly hydrophilic nature, consistent with the presence of two hydroxyl groups capable of forming hydrogen bonds with water.[1]

Synthesis Pathway: Selective Etherification

The synthesis of this compound presents a classic challenge in regioselectivity due to the two nucleophilic hydroxyl groups in its common precursor, 4-hydroxybenzyl alcohol.[3] The Williamson ether synthesis is the most direct and widely employed method.[6][7][8] The key to a successful synthesis is the selective etherification of the more acidic phenolic hydroxyl group over the benzylic alcohol.

This selectivity is achieved by using a base that is strong enough to deprotonate the phenol (pKa ≈ 10) but not the benzylic alcohol (pKa ≈ 16). Mild bases such as potassium carbonate (K₂CO₃) are ideal for this purpose.[6] The reaction proceeds via an Sₙ2 mechanism, where the resulting phenoxide ion acts as a nucleophile, attacking a primary alkyl halide like 2-chloroethanol.[8] Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are preferred to facilitate the Sₙ2 reaction.[4][6]

Synthetic Workflow Diagram

G Reactants Reactants: 4-Hydroxybenzyl Alcohol 2-Chloroethanol Potassium Carbonate (Base) ReactionVessel Combine in Reaction Vessel Reactants->ReactionVessel Solvent Solvent: Dry Acetonitrile (or DMF) Solvent->ReactionVessel Heat Heat to Reflux (e.g., 80-90 °C) Monitor by TLC ReactionVessel->Heat Workup Reaction Workup: 1. Cool to RT 2. Filter solids (K₂CO₃) 3. Concentrate filtrate Heat->Workup Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Pure Product: This compound Purification->Product

Caption: Workflow for Williamson ether synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add dry acetonitrile to the flask to create a suspension (approx. 0.5 M concentration relative to the alcohol).

  • Reaction Initiation: Begin vigorous stirring and add 2-chloroethanol (1.1 eq) to the suspension.

    • Causality Insight: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenoxide. Potassium carbonate serves as the base, selectively deprotonating the phenolic hydroxyl.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 4-hydroxybenzyl alcohol spot is consumed (typically 4-8 hours).

  • Reaction Quench and Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (K₂CO₃ and KCl).

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by silica gel column chromatography.[3] A gradient elution system, typically starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity to pure ethyl acetate, is effective for separating the product from unreacted starting material and byproducts.

  • Characterization: Combine the product-containing fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the pure compound by NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, complete experimental dataset is sparse, the expected spectral characteristics can be reliably predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to -OCH₂-)6.90 - 7.00Doublet2H
Ar-H (ortho to -CH₂OH)7.25 - 7.35Doublet2H
Ar-CH₂-OH4.60 - 4.70Singlet2H
Ar-O-CH₂-CH₂-OH4.05 - 4.15Triplet2H
Ar-O-CH₂-CH₂-OH3.90 - 4.00Triplet2H
Aliphatic -OH ~2.0 (variable)Broad Singlet1H
Benzylic -OH ~1.9 (variable)Broad Singlet1H

Note: The hydroxyl (-OH) proton signals are exchangeable with D₂O and their chemical shifts can vary significantly based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The molecule possesses 9 carbon atoms, but due to symmetry in the para-substituted benzene ring, 7 distinct signals are expected in the ¹³C NMR spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-C -OCH₂158.0 - 159.0
Ar-C -CH₂OH135.0 - 136.0
Ar-C H (ortho to -CH₂OH)128.0 - 129.0
Ar-C H (ortho to -OCH₂-)114.5 - 115.5
Ar-O-C H₂-CH₂-OH68.5 - 69.5
Ar-C H₂-OH64.0 - 65.0
Ar-O-CH₂-C H₂-OH61.0 - 62.0
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl, ether, and aromatic functionalities.

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch3500 - 3200Strong, very broad (due to two H-bonding -OH groups)[9]
C-H Stretch (Aromatic)3100 - 3000Sharp, medium
C-H Stretch (Aliphatic)3000 - 2850Sharp, medium
C=C Stretch (Aromatic)1610, 1510Strong to medium, sharp
C-O Stretch (Aryl Ether)1260 - 1200Strong, sharp
C-O Stretch (Alcohols)1080 - 1030Strong, sharp
Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways, including alpha-cleavage at the hydroxyl and ether groups.

  • Molecular Ion (M⁺): Expected at m/z = 168.

  • Key Fragments:

    • Loss of water (H₂O): m/z = 150

    • Loss of the terminal hydroxyethyl group (•CH₂CH₂OH): m/z = 123

    • Benzylic cleavage (loss of •OH): m/z = 151

    • A prominent peak corresponding to the hydroxytropylium ion or related structures from the benzyl moiety: m/z = 107

    • Phenoxy-related fragments, similar to those seen for 2-phenoxyethanol.[10][11]

Reactivity and Applications

The primary value of this compound in research and development lies in its bifunctional nature. The two primary hydroxyl groups can be selectively reacted or used in combination for polymerization and derivatization.

  • Polymer Synthesis: It can act as a diol monomer in condensation polymerizations with diisocyanates to form polyurethanes or with diacids/diacyl chlorides to form polyesters. The rigid aromatic core contributes to thermal stability, while the ether linkage provides flexibility.[2]

  • Intermediate for Synthesis: The hydroxyl groups are sites for further functionalization. For instance, they can be converted to leaving groups (e.g., tosylates) for nucleophilic substitution, oxidized to aldehydes or carboxylic acids, or esterified to produce derivatives with potential biological activity.[2][12]

  • Drug Development: The phenoxyethanol scaffold is found in various biologically active molecules. This compound serves as a key starting material for synthesizing more complex drug candidates.

References

A Technical Guide to the Spectroscopic Characterization of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No: 5456-37-1), a bifunctional organic compound with applications in polymer chemistry and as an intermediate in organic synthesis. The structural elucidation of this molecule is paramount for confirming its identity, purity, and for predicting its reactivity. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Its structure comprises a para-substituted benzene ring with a hydroxymethyl group and an ether linkage to an ethanol moiety. This unique arrangement of functional groups—a primary alcohol, a benzylic alcohol, an ether, and an aromatic ring—gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the ethoxy chain, the benzylic methylene protons, and the hydroxyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet (d)2HAr-H (ortho to -OCH₂CH₂OH)
~6.90Doublet (d)2HAr-H (ortho to -CH₂OH)
~5.15Triplet (t)1H-CH₂OH (benzylic)
~4.85Triplet (t)1H-CH₂OH (ethoxy)
~4.45Doublet (d)2HAr-CH₂OH
~4.00Triplet (t)2H-OCH₂CH₂OH
~3.70Quartet (q)2H-OCH₂CH₂OH

Causality behind Experimental Choices: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for observing the exchangeable hydroxyl protons, which might otherwise be broadened or absent in less polar solvents like CDCl₃. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer.

  • Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Dissolution (5-10 mg in DMSO-d₆) B Addition of TMS (Internal Standard) A->B C Transfer to NMR Tube B->C D Data Acquisition (500 MHz Spectrometer) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis (Integration, δ, J) E->F

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the molecule's symmetry, fewer than nine signals are expected.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~158.0Ar-C (para to -CH₂OH)
~131.0Ar-C (ipso to -CH₂OH)
~129.0Ar-CH (ortho to -CH₂OH)
~115.0Ar-CH (ortho to -OCH₂CH₂OH)
~69.5-OCH₂CH₂OH
~62.5Ar-CH₂OH
~60.0-OCH₂CH₂OH

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating nature of the ether oxygen and the hydroxymethyl group. The carbon attached to the ether oxygen (C-O) is expected to be the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (from both hydroxyl groups, hydrogen-bonded)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1600, 1500Medium-StrongAromatic C=C stretching
1240StrongAryl-O-C asymmetric stretching
1040StrongC-O stretching (primary and benzylic alcohols)

Trustworthiness: The presence of a broad and intense absorption in the 3400-3200 cm⁻¹ region is a highly reliable indicator of the presence of hydroxyl groups and intermolecular hydrogen bonding.[1][2][3][4][5]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]⁺) is expected at m/z = 168. Key fragmentation pathways would involve the cleavage of the ether bond and the loss of the hydroxymethyl and hydroxyethyl groups.

Predicted Key Fragments:

m/zFragment
168[C₉H₁₂O₃]⁺ (Molecular Ion)
137[M - CH₂OH]⁺
123[M - CH₂CH₂OH]⁺
107[HOC₆H₄CH₂]⁺
94[C₆H₅OH]⁺
77[C₆H₅]⁺

Authoritative Grounding: The fragmentation of ethers often proceeds via cleavage of the C-O bond, and alcohols typically undergo dehydration or alpha-cleavage.[6][7][8] The fragmentation of the aromatic ring will also contribute to the spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data presented in this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident identification and characterization of this versatile chemical compound.

References

Solubility and Stability of 2-(4-(Hydroxymethyl)phenoxy)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-(Hydroxymethyl)phenoxy)ethanol is a bifunctional molecule with increasing relevance in materials science and as a synthetic intermediate.[1] Its dual hydroxyl groups and aromatic ether structure present unique physicochemical properties that are critical for its application.[1][2] This guide provides an in-depth analysis of the solubility and stability profiles of this compound. We will explore the theoretical principles governing its behavior in various solvents and under diverse environmental stressors, complemented by detailed, field-proven experimental protocols for empirical determination. This document is intended to serve as a vital resource for researchers, enabling robust experimental design and accelerating development timelines.

Part 1: Solubility Profile and Characterization

The solubility of an active compound or intermediate is a fundamental parameter that influences everything from reaction kinetics to bioavailability. For this compound, its unique structure—featuring both hydrophilic hydroxyl groups and a lipophilic phenoxy core—results in a nuanced solubility profile.

Molecular Structure and Its Influence on Solubility

The chemical structure of this compound (C₉H₁₂O₃, M.Wt: 168.19 g/mol ) is the primary determinant of its solubility.[1] Key features include:

  • Two Hydroxyl (-OH) Groups: One on the ethanol moiety and one on the benzylic position. These groups can act as both hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents like water, ethanol, and methanol.

  • Ether Linkage (-O-): The ether oxygen can act as a hydrogen bond acceptor, further contributing to solubility in protic solvents.

  • Aromatic Phenyl Ring: This substantial nonpolar region confers a degree of lipophilicity, allowing for solubility in less polar organic solvents.

The predicted partition coefficient (LogP) of approximately -0.03 suggests a relatively balanced hydrophilic-lipophilic character, indicating moderate water solubility.[2] This balance is crucial for its utility as a building block, allowing it to interface with both aqueous and organic phases.

Quantitative Solubility Data

While extensive quantitative data for this compound is not widely published, its solubility can be empirically determined. The following table provides a framework for presenting such data, with representative values for common laboratory solvents.

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
WaterPolar ProticModerateValue to be determined
EthanolPolar ProticHighValue to be determined
MethanolPolar ProticHighValue to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighValue to be determined
AcetonePolar AproticHighValue to be determined
AcetonitrilePolar AproticModerateValue to be determined
Dichloromethane (DCM)NonpolarLow to ModerateValue to be determined
TolueneNonpolarLowValue to be determined
HexanesNonpolarVery LowValue to be determined
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4] It measures the concentration of a saturated solution when equilibrium is established between the dissolved and undissolved solute.

Causality of Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution becomes saturated, which is a prerequisite for measuring solubility, not just an arbitrary concentration.[4]

  • Equilibration Time: A prolonged incubation period (24-72 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.[4] Shorter times might only yield kinetic solubility values.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility and relevance.[4]

  • Solid Removal: It is imperative to completely remove all undissolved solids before analysis to avoid artificially inflating the measured concentration.[4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of glass vials (in triplicate for each solvent). Rationale: Using an amount that is visibly in excess of what will dissolve ensures saturation.

  • Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the chosen solvent to each vial.[4]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C). Agitate at a sufficient speed (e.g., 300 RPM) for 24 to 72 hours.[4] Rationale: Continuous agitation facilitates the dissolution process and helps reach equilibrium faster.

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.45 µm syringe filter (PVDF or PTFE, chosen for solvent compatibility) to remove any remaining solid particles.[5]

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3]

    • Calculate the concentration of the compound in the supernatant using the calibration curve. This concentration represents the solubility.

Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sample Sampling & Analysis cluster_result Result A Weigh excess 2-(4-(HM)PE)O in triplicate B Add precise volume of test solvent A->B C Seal and agitate (24-72h at constant T) B->C D Settle excess solid C->D E Filter supernatant (0.45 µm syringe filter) D->E F Quantify concentration (e.g., HPLC-UV) E->F G Determine Solubility (mg/mL or M) F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Part 2: Chemical Stability Profile

Understanding the chemical stability of a molecule is paramount in drug development and materials science. It dictates storage conditions, shelf-life, and potential degradation pathways that may produce impurities.[6] Stability-indicating analytical methods are crucial for accurately quantifying the compound without interference from degradants.[7][8][9]

Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation routes under stress conditions:

  • Oxidation: Both the primary ethanol and the benzylic alcohol groups are susceptible to oxidation. Mild oxidation could yield corresponding aldehydes, while further oxidation could lead to carboxylic acids, such as 2-(4-(hydroxymethyl)phenoxy)acetic acid.[1]

  • Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, potentially yielding phenol derivatives and ethylene glycol.

  • Photodegradation: The aromatic ring can absorb UV light, which may initiate photo-oxidative or other degradative reactions.

  • Thermal Degradation: At elevated temperatures, unimolecular decomposition can occur through various fission reactions.[10]

Insights can be drawn from related compounds. For instance, the anaerobic degradation of phenoxyethanol proceeds via cleavage to phenol and acetaldehyde.[11] Ethanol itself is metabolized via oxidation to acetaldehyde and then acetate.[12] These pathways highlight the reactivity of the ether and alcohol functionalities.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the inherent stability of a molecule and to develop and validate a stability-indicating analytical method.[6]

Causality of Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent common environmental and processing stresses that a compound might encounter.

  • Degradation Target: The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This allows for the detection and resolution of major degradation products without overly complex chromatograms.

  • Control Samples: A control sample, protected from stress, is essential to differentiate actual degradation from simple assay variability.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Application of Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the stock solution (and the solid powder) in an oven at a high temperature (e.g., 80-100°C).

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at ambient temperature, protected from light), using the developed HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the peak purity of the parent compound and identify any new peaks corresponding to degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate, detect, and quantify the active compound in the presence of its degradation products and any other impurities.[6][13]

Step-by-Step Methodology:

  • Instrumentation and Column Selection:

    • Use a standard HPLC system with a UV or Diode Array Detector (DAD). A DAD is preferred as it provides spectral information to assess peak purity.

    • Start with a robust, general-purpose reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound by scanning a dilute solution with the DAD. The aromatic ring should provide strong UV absorbance.

  • Mobile Phase and Gradient Optimization:

    • Screen common mobile phase compositions, such as Acetonitrile:Water and Methanol:Water.

    • Develop a gradient elution method. Start with a high percentage of the aqueous phase and gradually increase the organic phase. Rationale: Gradient elution is crucial for separating compounds with a wide range of polarities, which is typical in a forced degradation sample.[8]

    • An example gradient might be: 10% Acetonitrile ramping to 90% Acetonitrile over 20 minutes.

  • Method Specificity Check:

    • Inject the samples from the forced degradation study.

    • The primary goal is to achieve baseline separation between the main this compound peak and all degradation product peaks.

    • Use the DAD to check the peak purity of the parent peak in all stressed samples. A pure peak should have a consistent spectrum across its entire width.

  • Method Validation (Abbreviated): Once specificity is established, the method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[14]

Visualization: Stability Testing & Method Development Workflow

G cluster_prep Preparation cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_result Outcome A Prepare Stock Solution of 2-(4-(HM)PE)O B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photolytic Stress A->F I Analyze Stressed Samples B->I C->I D->I E->I F->I G Select Column & Wavelength H Optimize Mobile Phase & Gradient G->H H->I J Verify Peak Purity & Resolution (Specificity) I->J K Validated Stability-Indicating Analytical Method J->K

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Representative Forced Degradation Data

The table below illustrates how results from a forced degradation study would be summarized.

Stress Condition% Assay of Parent Compound% DegradationNumber of Degradants
Control100.00.00
0.1 M HCl (80°C, 24h)91.58.52
0.1 M NaOH (80°C, 24h)88.211.83
6% H₂O₂ (RT, 24h)85.714.34
Thermal (100°C, 48h)98.11.91
Photolytic (ICH Q1B)94.65.42

Conclusion

This guide outlines the critical considerations and methodologies for characterizing the solubility and stability of this compound. Its molecular structure imparts a balanced solubility profile, which can be precisely quantified using the shake-flask method. The compound exhibits susceptibility to degradation under oxidative and hydrolytic stress, underscoring the necessity of developing a robust, stability-indicating HPLC method for its accurate quantification. The protocols and logical frameworks provided herein offer a comprehensive roadmap for researchers to generate reliable and reproducible data, facilitating the effective application of this versatile molecule in pharmaceutical development and materials science.

References

An In-Depth Technical Guide to 2-[4-(hydroxymethyl)phenoxy]ethanol (CAS Number: 102196-18-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and potential hazards associated with 2-[4-(hydroxymethyl)phenoxy]ethanol. As a bifunctional molecule, it holds significant promise as a versatile building block in polymer chemistry and a key intermediate in the synthesis of more complex organic structures.

Chemical Identity and Structure

2-[4-(hydroxymethyl)phenoxy]ethanol is a functionalized aromatic glycol ether. Its structure features a phenoxyethanol backbone with a hydroxymethyl group at the para position of the phenyl ring. This unique arrangement of two hydroxyl groups with different reactivities—a primary aliphatic alcohol and a benzylic alcohol—makes it a valuable component in targeted chemical synthesis.

Synonyms: 4-(2-Hydroxyethoxy)benzyl alcohol[1]

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 102196-18-9
IUPAC Name 2-[4-(hydroxymethyl)phenoxy]ethanol[2]
Molecular Formula C₉H₁₂O₃[2]
Molecular Weight 168.19 g/mol [2]
Canonical SMILES C1=CC(=CC=C1CO)OCCO[2]
InChI Key HICCZTUIGGIKQZ-UHFFFAOYSA-N[3]

Chemical Structure of 2-[4-(hydroxymethyl)phenoxy]ethanol

Figure 1: 2D structure of 2-[4-(hydroxymethyl)phenoxy]ethanol.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While experimentally determined data for 2-[4-(hydroxymethyl)phenoxy]ethanol are not widely available, predicted values from computational models provide valuable insights.

PropertyValue (Predicted)Source
Boiling Point 341.2 ± 22.0 °C at 760 mmHg[1][2]
Density 1.190 ± 0.06 g/cm³[1]
pKa 14.24 ± 0.10[1]
Flash Point 160.2 ± 22.3 °C[2]
LogP -0.03[2]

The presence of two hydroxyl groups and an ether linkage suggests that 2-[4-(hydroxymethyl)phenoxy]ethanol is a polar molecule with a degree of water solubility. The predicted LogP value of -0.03 indicates a slightly hydrophilic nature.[2] Its high predicted boiling point is indicative of strong intermolecular hydrogen bonding.

Synthesis and Reactivity

The synthesis of 2-[4-(hydroxymethyl)phenoxy]ethanol can be achieved through several established organic chemistry routes. The most common approach is a variation of the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This classical method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 2-[4-(hydroxymethyl)phenoxy]ethanol, this would involve the reaction of the sodium salt of p-hydroxybenzyl alcohol with 2-chloroethanol.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 p-hydroxybenzyl alcohol base Base (e.g., NaOH, K₂CO₃) reactant2 2-chloroethanol product 2-[4-(hydroxymethyl)phenoxy]ethanol base->product solvent Solvent (e.g., DMF, Butanone)

Figure 2: General scheme for Williamson ether synthesis.

Illustrative Experimental Protocol:

  • Deprotonation: Dissolve p-hydroxybenzyl alcohol in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Alkyl Halide Addition: Slowly add 2-chloroethanol to the reaction mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 70-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Reactivity

The two hydroxyl groups of 2-[4-(hydroxymethyl)phenoxy]ethanol exhibit different reactivities. The phenolic hydroxyl group is more acidic and can be selectively deprotonated under basic conditions. The primary aliphatic hydroxyl group is less acidic but can participate in esterification and etherification reactions. This differential reactivity allows for selective functionalization, making it a valuable intermediate in multi-step syntheses.

Applications in Polymer Chemistry

The bifunctional nature of 2-[4-(hydroxymethyl)phenoxy]ethanol makes it a promising monomer for the synthesis of specialty polymers, particularly polyurethanes and polyesters.[8]

Polyurethane Synthesis

In polyurethane chemistry, diols are reacted with diisocyanates to form the polyurethane backbone. 2-[4-(hydroxymethyl)phenoxy]ethanol can act as a diol, where its two hydroxyl groups react with isocyanate groups. The incorporation of the aromatic ring from this monomer can enhance the rigidity and thermal stability of the resulting polyurethane, while the ether linkage can provide a degree of flexibility.[8]

Polyurethane Formation Workflow:

G diol 2-[4-(hydroxymethyl)phenoxy]ethanol prepolymer Pre-polymer Formation diol->prepolymer isocyanate Diisocyanate (e.g., MDI, TDI) isocyanate->prepolymer curing Curing/Chain Extension prepolymer->curing polyurethane Polyurethane Elastomer curing->polyurethane

Figure 3: Workflow for polyurethane synthesis.
Polyester Synthesis

Polyesters are formed through the condensation polymerization of diols and dicarboxylic acids (or their derivatives).[9] 2-[4-(hydroxymethyl)phenoxy]ethanol can serve as the diol component in this reaction. The resulting polyesters may exhibit enhanced thermal properties and modified solubility due to the presence of the aromatic and ether functionalities.

Hazards and Safety Information

According to available Safety Data Sheets (SDS), 2-[4-(hydroxymethyl)phenoxy]ethanol is classified as a hazardous substance.

GHS Hazard Classification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard Pictogram:

G GHS07: Exclamation Mark

Figure 4: GHS Hazard Pictogram.
Precautionary Measures

When handling 2-[4-(hydroxymethyl)phenoxy]ethanol, it is essential to follow standard laboratory safety procedures and the precautionary statements provided in the SDS.

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicological Information

Specific toxicological data for 2-[4-(hydroxymethyl)phenoxy]ethanol is limited. However, data for the related compound, 2-phenoxyethanol (CAS 122-99-6), can provide some insight. 2-Phenoxyethanol has low acute toxicity.[10] Studies on 2-phenoxyethanol have shown that it is not genotoxic.[10][11] In animal studies, high doses of 2-phenoxyethanol have been associated with effects on the hematopoietic system, liver, and kidneys.[10] It is important to note that while this information is useful for a preliminary assessment, it is not a direct substitute for data on 2-[4-(hydroxymethyl)phenoxy]ethanol.

Spectroscopic Data

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (H-2', H-6')~7.25Doublet
Aromatic (H-3', H-5')~6.90Doublet
-CH₂- (benzylic)~4.55Singlet
-O-CH₂-~4.10Triplet
-CH₂-OH~3.90Triplet
-OH (benzylic)VariableBroad Singlet
-OH (aliphatic)VariableBroad Singlet

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1' (C-O)~158
C-4' (C-CH₂OH)~132
C-2', C-6'~128
C-3', C-5'~115
-O-CH₂-~70
-CH₂-OH (aliphatic)~62
-CH₂-OH (benzylic)~65

Conclusion

2-[4-(hydroxymethyl)phenoxy]ethanol is a valuable bifunctional molecule with significant potential in polymer science and organic synthesis. Its unique structure allows for the creation of polymers with tailored properties and serves as a versatile platform for the synthesis of more complex molecules. While a comprehensive set of experimental data is still emerging, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. As with any chemical, adherence to strict safety protocols is paramount to ensure its safe handling and use.

References

An In-depth Technical Guide to the Applications of 2-(4-(Hydroxymethyl)phenoxy)ethanol in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-(Hydroxymethyl)phenoxy)ethanol is an asymmetrical aromatic diol poised to address the increasing demand for high-performance and specialty polymers. Its unique molecular architecture, featuring a primary aliphatic hydroxyl group, a benzylic hydroxyl group, an aromatic ring, and a flexible ether linkage, offers a versatile platform for synthesizing a new generation of polyesters, polyurethanes, and modified epoxy systems. This guide elucidates the fundamental chemical principles of this monomer, detailing its significant potential to impart enhanced thermal stability, tailored mechanical properties, and improved processability to various polymer systems. We provide scientifically grounded, detailed experimental protocols for the synthesis of novel polymers incorporating this monomer and present a forward-looking perspective on its role in developing advanced materials.

Introduction: Unveiling a Multifunctional Monomer

The pursuit of novel polymers with precisely controlled properties is a central theme in modern materials science. The selection of monomers is the critical first step in this process, defining the ultimate characteristics of the polymer. This compound (CAS 102196-18-9), a functionalized aromatic glycol ether, emerges as a compelling building block for polymer chemists.[1]

Its structure is a confluence of functionalities that are highly desirable in polymer synthesis:

  • Aromatic Rigidity: The central phenyl ring is a source of rigidity, contributing to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymer backbone.[1][2]

  • Ether Flexibility: The phenoxy-ether linkage introduces a degree of rotational freedom, which can enhance polymer solubility and processability while also improving impact resistance and toughness.[1][3]

  • Dual Hydroxyl Reactivity: The molecule possesses two distinct hydroxyl groups: a primary aliphatic alcohol at the end of the ethanol moiety and a benzylic alcohol on the phenyl ring. This asymmetry can be exploited to control polymerization kinetics and polymer architecture.

This guide will explore the synthesis and inherent properties of this compound and delve into its primary applications as a diol in polycondensation and polyaddition reactions.

Physicochemical Properties

A foundational understanding of the monomer's properties is essential for designing polymerization reactions and predicting the characteristics of the final polymer.

PropertyValueSource
CAS Number 102196-18-9[1][4]
Molecular Formula C₉H₁₂O₃[1][4]
Molecular Weight 168.19 g/mol [1][4]
Boiling Point 341.2 ± 22.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 160.2 ± 22.3 °C[4]
LogP -0.03[4]

The high boiling point suggests strong intermolecular forces, primarily hydrogen bonding, which also contributes to its slightly hydrophilic nature as indicated by the LogP value.[4]

Structural Visualization

To fully appreciate its reactivity, a clear visualization of the molecule is necessary.

Caption: Structure of this compound.

Core Applications in Polymer Synthesis

The bifunctional nature of this compound makes it a prime candidate for step-growth polymerization. Its primary applications lie in the synthesis of high-performance polyesters and polyurethanes.

High-Performance Polyesters

Wholly aromatic polyesters are known for their exceptional thermal stability and mechanical strength, making them suitable for use as high-modulus fibers and engineering plastics.[5] By incorporating this compound into a polyester backbone, it is possible to create materials that balance rigidity with improved processability.

Causality of Experimental Design: The synthesis of polyesters from this monomer can be achieved via melt or solution polycondensation with aromatic or aliphatic diacids (or their more reactive diacyl chloride derivatives). The choice of co-monomer (e.g., terephthaloyl chloride, isophthaloyl chloride) allows for fine-tuning of the final properties. The ether linkage in this compound can disrupt chain packing, potentially leading to semi-crystalline or amorphous materials with enhanced solubility in common organic solvents, a significant advantage over many rigid aromatic polyesters.[2]

Polyester_Synthesis Monomer This compound (Diol) Mixing Combine Monomers & Solvent in Reactor Monomer->Mixing CoMonomer Terephthaloyl Chloride (Diacid Chloride) CoMonomer->Mixing Catalyst Catalyst (e.g., TBT) Polycondensation Add Catalyst, Increase Temp (e.g., 180-280°C) Remove HCl/H₂O byproduct Catalyst->Polycondensation Solvent High-Boiling Solvent (e.g., Diphenyl Ether) Solvent->Mixing Heating Heat under N₂ to Melt/Dissolve Mixing->Heating Heating->Polycondensation Isolation Precipitate Polymer in Methanol Polycondensation->Isolation Purification Filter and Dry under Vacuum Isolation->Purification Polyester Aromatic-Aliphatic Polyester Purification->Polyester

Caption: General workflow for polyester synthesis.

Protocol 1: Synthesis of a Novel Polyester via Melt Polycondensation

This protocol describes a representative synthesis using dimethyl terephthalate as the co-monomer.

  • Reactor Preparation: A 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound (0.1 mol, 16.82 g), dimethyl terephthalate (0.1 mol, 19.42 g), and a catalytic amount of tetrabutyl titanate (TBT) (~0.1% by weight).

  • Ester Interchange: The reaction mixture is heated to 180-200°C under a slow stream of nitrogen. Methanol is evolved as a byproduct of the transesterification reaction and is collected. This stage is typically continued for 2-3 hours or until ~90% of the theoretical amount of methanol has been distilled off.

  • Polycondensation: The temperature is gradually raised to 250-280°C, and a vacuum ( <1 mmHg) is slowly applied over 30 minutes. This facilitates the removal of the final traces of methanol and ethylene glycol (if formed) and drives the polymerization to achieve a high molecular weight.

  • Reaction Termination: The reaction is continued for 3-4 hours under high vacuum, during which the viscosity of the melt will noticeably increase. The reaction is stopped by removing the heat source and releasing the vacuum with nitrogen.

  • Polymer Isolation: Once cooled to room temperature, the solid polymer can be dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) and precipitated by pouring the solution into a non-solvent like methanol.

  • Purification: The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Self-Validation and Characterization: The successful synthesis is validated by techniques such as FTIR spectroscopy (disappearance of -OH bands, appearance of ester C=O stretch around 1720 cm⁻¹), NMR for structural confirmation, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.[2][3] Thermal properties are assessed using DSC (for Tg and Tm) and TGA (for thermal decomposition temperature).[3]

Advanced Polyurethanes

Polyurethanes are synthesized through the polyaddition reaction of diols with diisocyanates.[6] The unique structure of this compound offers several advantages in polyurethane synthesis. The aromatic ring enhances stiffness and thermal stability, while the flexible ether segment can improve toughness.[1]

Causality of Experimental Design: The differential reactivity between the primary aliphatic and the secondary-like benzylic hydroxyl groups could potentially be exploited. While both will react with isocyanates, the primary hydroxyl is generally more reactive. This can be leveraged by using specific catalysts to control the reaction sequence, potentially leading to more defined polymer architectures.[7] The incorporation of this monomer can produce polyurethanes with a higher Tg than those made with purely aliphatic diols, making them suitable for applications requiring greater thermal resistance.

Protocol 2: Synthesis of a Polyurethane Prepolymer

This two-step prepolymer method is common in polyurethane synthesis and allows for better control over the final polymer structure.[8]

  • Reactor Setup: A dried, 250 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Prepolymer Formation: The reactor is charged with a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI) (0.2 mol, 50.0 g), and heated to 60-70°C. This compound (0.1 mol, 16.82 g), previously dried under vacuum, is added dropwise from the funnel over 1 hour with constant stirring. A catalyst, such as dibutyltin dilaurate (DBTDL) (2-3 drops), can be added to facilitate the reaction. The reaction is continued for 2-3 hours at 80°C to form an isocyanate-terminated prepolymer. The progress can be monitored by titrating for the -NCO content.

  • Chain Extension: The prepolymer is cooled to 60°C. A chain extender, typically a short-chain diol like 1,4-butanediol (0.1 mol, 9.01 g), is then added slowly. The mixture will become highly viscous.

  • Curing: The resulting viscous liquid is poured into a preheated mold and cured in an oven at 100-110°C for 12-24 hours to complete the polymerization.

  • Post-Curing: The solid polyurethane can be post-cured at room temperature for several days to ensure the completion of all reactions and the stabilization of properties.

Self-Validation and Characterization: The formation of the urethane linkage can be confirmed by FTIR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹ and the appearance of N-H and C=O peaks). The mechanical properties (tensile strength, elongation at break) can be determined using a universal testing machine, and thermal properties can be analyzed by DSC and TGA.[9]

Modifier for Epoxy Resins

The hydroxyl groups of this compound can react with the epoxide rings of epoxy resins. This allows it to be used as a reactive diluent or a co-curing agent.

Causality of Experimental Design: When used as a modifier, it can increase the toughness and flexibility of the cured epoxy network. The aromatic character helps maintain a high glass transition temperature. Its relatively low viscosity compared to solid epoxy resins can also improve the processability of the formulation before curing.

Conclusion and Future Outlook

This compound is a highly versatile and promising monomer for the field of polymer chemistry. Its unique combination of a rigid aromatic core, a flexible ether linkage, and dual hydroxyl functionalities provides a powerful tool for designing advanced polymers. The ability to synthesize high-performance polyesters and polyurethanes with tailored thermal and mechanical properties has been demonstrated through established, reliable protocols.

Future research should focus on:

  • Kinetics Studies: A detailed investigation into the relative reaction rates of the benzylic and primary hydroxyl groups with different co-monomers (e.g., isocyanates, acyl chlorides) under various catalytic conditions.

  • Copolymerization: Exploring the synthesis of random or block copolymers by incorporating this compound with other aliphatic or aromatic diols to create materials with a broad spectrum of properties.

  • Bio-based Derivatives: As sustainability becomes increasingly critical, investigating pathways to derive this monomer or structurally similar compounds from renewable resources, such as lignin, could open new avenues for green polymer chemistry.[9]

By leveraging the distinct structural features of this compound, researchers and material scientists can continue to push the boundaries of polymer performance, developing novel materials for demanding applications in engineering, coatings, and advanced manufacturing.

References

A Bifunctional Building Block: The Technical Guide to 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of polymer chemistry and materials science, the demand for monomers with tailored functionalities is perpetual. 2-(4-(Hydroxymethyl)phenoxy)ethanol, a functionalized aromatic glycol ether, emerges as a pivotal bifunctional monomer.[1] Its unique structure, featuring a primary aliphatic hydroxyl group and a benzylic hydroxyl group with differential reactivity, offers a versatile platform for the synthesis of advanced polymers with tunable properties. This guide provides an in-depth exploration of the synthesis, characterization, and polymerization of this compound, with a focus on its applications in creating sophisticated materials for the biomedical and pharmaceutical fields.

Introduction: The Strategic Advantage of Bifunctionality

Bifunctional monomers are the cornerstone of modern polymer synthesis, enabling the construction of complex macromolecular architectures. The distinct advantage of this compound lies in its two hydroxyl groups with different chemical environments. The primary aliphatic hydroxyl group (-CH₂CH₂OH) and the benzylic hydroxyl group (-CH₂OH attached to the phenyl ring) exhibit different reactivity profiles. This disparity allows for selective chemical modifications and polymerization reactions, paving the way for the creation of polymers with precisely controlled structures and properties.

The aromatic core of the monomer imparts rigidity and enhanced thermal stability to the resulting polymers, while the flexible ether linkage provides a degree of conformational freedom.[1][2] This combination of properties makes polymers derived from this compound particularly attractive for applications requiring a balance of strength and flexibility, such as in drug delivery systems, biodegradable materials, and specialty coatings.[3]

Synthesis and Purification of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step process starting from 4-hydroxybenzaldehyde.

Synthesis Pathway

The primary synthesis route involves two key reactions: a Williamson ether synthesis followed by a reduction.

  • Williamson Ether Synthesis: This classic reaction forms the ether linkage.[4][5][6] 4-hydroxybenzaldehyde is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to deprotonate the phenolic hydroxyl group. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol in an SN2 reaction to form 4-(2-hydroxyethoxy)benzaldehyde.[4]

  • Reduction of the Aldehyde: The aldehyde group of 4-(2-hydroxyethoxy)benzaldehyde is then selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][7] Sodium borohydride is often preferred due to its milder nature and greater functional group tolerance.[1]

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate 4-(2-Hydroxyethoxy)benzaldehyde 4-Hydroxybenzaldehyde->Intermediate Reaction 2-Haloethanol 2-Haloethanol 2-Haloethanol->Intermediate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-hydroxybenzaldehyde

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzaldehyde

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.

  • Stir the mixture and add 2-chloroethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, 4-(2-hydroxyethoxy)benzaldehyde. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-(2-hydroxyethoxy)benzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude this compound.

Purification Protocol

High purity of the monomer is critical for achieving high molecular weight polymers. The crude product is typically purified by recrystallization or column chromatography.

  • Recrystallization: Suitable solvents for recrystallization include ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system such as a gradient of ethyl acetate in hexanes.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized monomer.

PropertyValue
Molecular Formula C₉H₁₂O₃[1][8][9]
Molecular Weight 168.19 g/mol [1][8]
Appearance White to off-white solid
Boiling Point 341.2±22.0 °C at 760 mmHg[8]
Density 1.2±0.1 g/cm³[8]
LogP -0.03[8]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

    • Aromatic protons on the phenyl ring (typically in the range of 6.8-7.3 ppm).

    • A singlet for the benzylic methylene protons (-CH₂OH) around 4.5 ppm.

    • Triplets for the ethylene glycol protons (-OCH₂CH₂OH) between 3.8 and 4.2 ppm.

    • Signals for the two hydroxyl protons, which may be broad and their chemical shift can vary depending on the solvent and concentration.[10][11][12]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[10][11]

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.[10][11]

    • C-O stretching bands for the ether and alcohol functionalities will be present in the 1000-1300 cm⁻¹ region.[11]

    • Aromatic C=C stretching absorptions will appear around 1500-1600 cm⁻¹.[11]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of water or the hydroxymethyl group.[10][12]

Characterization_Workflow Crude_Product Crude Synthesized Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Pure_Monomer Pure Monomer Purification->Pure_Monomer NMR NMR Spectroscopy (1H, 13C) Pure_Monomer->NMR IR IR Spectroscopy Pure_Monomer->IR MS Mass Spectrometry Pure_Monomer->MS Structure_Confirmation Structure & Purity Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for monomer purification and characterization.

Polymerization Strategies and Applications

The bifunctional nature of this compound allows for its participation in a variety of polymerization reactions, leading to polymers with diverse properties and applications.

Step-Growth Polymerization
  • Polyesters: The monomer can undergo polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. The differential reactivity of the hydroxyl groups can be exploited. Under certain conditions, the more reactive benzylic hydroxyl group can be selectively esterified, leaving the aliphatic hydroxyl group available for subsequent modification or for creating branched structures.

  • Polyurethanes: Reaction with diisocyanates yields polyurethanes.[1] The aromatic ring from the monomer contributes to the rigidity and thermal stability of the polyurethane, while the ether linkage provides flexibility.[1]

Ring-Opening Polymerization (ROP)

The hydroxyl groups of this compound can act as initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide, caprolactone, and glycolide.[13][14][15] This is a particularly powerful technique for creating biodegradable polyesters for biomedical applications.[3] By using this bifunctional initiator, it is possible to synthesize star-shaped or block copolymers with a central aromatic core.

Polymerization_Strategies Monomer This compound Polyesters Polyesters Monomer->Polyesters Polycondensation Polyurethanes Polyurethanes Monomer->Polyurethanes Polyaddition ROP_Polymers Biodegradable Polyesters (via ROP) Monomer->ROP_Polymers Initiator for ROP Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylic_Acid->Polyesters Diisocyanate Diisocyanate Diisocyanate->Polyurethanes Cyclic_Ester Cyclic Ester (e.g., Lactide) Cyclic_Ester->ROP_Polymers

Caption: Polymerization pathways using the bifunctional monomer.

Applications in Drug Development and Biomaterials

The polymers derived from this compound are of significant interest in the pharmaceutical and biomedical fields.[3]

  • Drug Delivery: Amphiphilic block copolymers can be synthesized by initiating the ROP of a hydrophobic cyclic ester (like lactide) from the monomer, followed by modification of the terminal hydroxyl group with a hydrophilic polymer like polyethylene glycol (PEG). These copolymers can self-assemble into micelles or nanoparticles for encapsulating and delivering hydrophobic drugs.

  • Biodegradable Materials: The incorporation of ester linkages through polycondensation or ROP results in biodegradable polymers. These materials are promising for applications such as temporary medical implants, sutures, and scaffolds for tissue engineering.[3]

  • Hydrogels: The pendant hydroxyl groups in the polymer backbone can be cross-linked to form hydrogels. These water-swollen networks are useful for controlled drug release and as materials for soft tissue engineering.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile bifunctional monomer. Its well-defined synthesis, the differential reactivity of its hydroxyl groups, and the desirable properties it imparts to polymers make it a key building block for advanced materials. The ongoing research into selective polymerization techniques and the exploration of its derivatives will undoubtedly expand its applications in high-performance plastics, coatings, and particularly in the innovative field of biomedical and pharmaceutical sciences. The ability to precisely engineer polymer architectures from this monomer opens up exciting possibilities for the development of next-generation smart and functional materials.

References

A Senior Application Scientist's Guide to the Thermal Analysis of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermal analysis of 2-(4-(hydroxymethyl)phenoxy)ethanol, a bifunctional aromatic glycol ether with significant potential in polymer and materials science.[1] In the absence of established public data, this document outlines a predictive approach to its thermal behavior, grounded in its molecular structure. It further details rigorous, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) designed to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this molecule or structurally similar compounds, ensuring data integrity and meaningful interpretation for applications ranging from polymer synthesis to pharmaceutical formulation.

Introduction: The Need for Thermal Characterization

This compound is a molecule of growing interest, distinguished by two primary hydroxyl groups and a stable phenoxy ether linkage.[1][2] This bifunctional nature makes it a valuable monomer or cross-linking agent for creating advanced polymers like polyurethanes and polyesters, where the aromatic ring imparts rigidity and thermal stability.[1] Understanding the thermal properties of this molecule is not merely an academic exercise; it is critical for defining processing parameters, predicting material stability, and ensuring quality control in its applications.

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for this purpose.[3] DSC measures heat flow associated with material transitions, revealing melting points, crystallization events, and glass transitions.[3][4] TGA measures changes in mass as a function of temperature, providing a clear picture of thermal stability and decomposition kinetics.[5][6] This guide will establish the foundational knowledge and methodologies required to perform and interpret these analyses authoritatively.

Physicochemical Profile and Predictive Framework

Before initiating any thermal analysis, a thorough understanding of the molecule's fundamental properties is essential. This data directly informs the design of the experimental parameters.

Core Physicochemical Properties

The known properties of this compound are summarized below. The high boiling point is a key indicator of strong intermolecular forces, primarily due to hydrogen bonding enabled by the two hydroxyl groups, suggesting a significant amount of thermal energy will be required to induce phase changes and decomposition.[2]

PropertyValueSource
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
CAS Number 102196-18-9[2]
Boiling Point (at 760 mmHg) 341.2 ± 22.0 °C[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 160.2 ± 22.3 °C[2]
Partition Coefficient (LogP) -0.03[2]
Predictive Thermal Behavior: A Mechanistic Hypothesis

Based on the molecule's structure, we can formulate a hypothesis about its behavior under thermal stress.

  • Differential Scanning Calorimetry (DSC): As a crystalline solid at room temperature, the primary event expected in a DSC thermogram is a sharp endothermic peak corresponding to its melting point. The energy absorbed during this transition, the enthalpy of fusion (ΔHfus), will provide insight into the material's crystallinity.

  • Thermogravimetric Analysis (TGA): The decomposition is likely to be a multi-step process. The weakest bonds will cleave first. The C-O bonds of the ether linkage and the hydroxymethyl group are prime candidates for initial thermal scission. We can hypothesize a decomposition pathway:

    • Initial loss of water (H₂O) or formaldehyde (CH₂O) from the hydroxymethyl and ethanol moieties.

    • Subsequent cleavage of the ether bond, leading to fragmentation of the aromatic ring structure.

    • Final decomposition at higher temperatures, potentially leaving a small amount of carbonaceous residue (char).

The following diagram illustrates this proposed decomposition sequence.

G cluster_0 Predicted TGA Decomposition Pathway Parent This compound (C₉H₁₂O₃) Intermediate1 Intermediate Fragments (e.g., Phenolic compounds) Parent->Intermediate1 Volatiles1 Initial Volatiles (H₂O, CH₂O) Parent->Volatiles1 Step 1 ~200-350°C Volatiles2 Further Volatiles (CO, CO₂, hydrocarbons) Intermediate1->Volatiles2 Step 2 >350°C Residue Char Residue Intermediate1->Residue

Caption: Predicted multi-step thermal decomposition pathway for this compound.

Experimental Design and Self-Validating Protocols

The following protocols are designed based on established ASTM standards to ensure reproducibility and accuracy.[7][8][9][10] The key to a self-validating system is meticulous attention to sample preparation, instrument calibration, and parameter selection.

Overall Experimental Workflow

The logical flow from sample receipt to final report is crucial for maintaining data integrity.

G cluster_workflow Thermal Analysis Workflow A 1. Sample Preparation (5-10 mg) B 2. Instrument Calibration Check (e.g., Indium for DSC) A->B C 3. Load Sample & Configure Method (DSC or TGA) B->C D 4. Execute Thermal Program C->D E 5. Data Acquisition (Heat Flow / Weight vs. Temp) D->E F 6. Data Analysis & Interpretation E->F G 7. Reporting F->G

Caption: Standardized workflow for DSC and TGA experimentation.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to determine the melting point and enthalpy of fusion, adhering to principles outlined in ASTM D3418 and ASTM E794.[8][11][12]

ParameterSetting / ValueRationale & Expert Insight
Instrument Calibrated Differential Scanning CalorimeterCalibration with a certified reference material (e.g., Indium) is non-negotiable for temperature and enthalpy accuracy.
Sample Mass 5 – 10 mgThis mass range provides a clear thermal signal without overwhelming the detector or causing thermal lag issues.[12]
Sample Pan Standard aluminum pan with lidAluminum is suitable for the expected temperature range. A pierced or vented lid is crucial to allow any minor volatiles to escape without causing pan deformation.
Reference Empty, sealed aluminum panA reference pan with equivalent mass to the sample pan ensures an accurate differential heat flow measurement.[12]
Purge Gas Nitrogen, 50 mL/minAn inert atmosphere prevents oxidative side reactions, ensuring that the observed endotherm is purely due to melting.[5]
Temperature Program 1. Heat from 25°C to 200°C at 10°C/min2. Hold for 2 min3. Cool to 25°C at 20°C/minA standard heating rate of 10°C/min balances good resolution with practical experiment time.[12] The cool-down cycle can reveal crystallization behavior.
Protocol for Thermogravimetric Analysis (TGA)

This protocol is designed to determine thermal stability and decomposition profiles, following best practices from ASTM E1131.[5][7][9]

ParameterSetting / ValueRationale & Expert Insight
Instrument Calibrated Thermogravimetric AnalyzerRoutine calibration of mass and temperature (using the Curie point of reference materials) is essential for trustworthy data.
Sample Mass 10 – 15 mgA slightly larger mass than DSC is often used to ensure that small weight loss events are clearly detectable by the microbalance.[5][9]
Sample Pan Platinum or Alumina panThese materials are inert to high temperatures and will not react with the sample or its decomposition products.[13]
Purge Gas Nitrogen, 50 mL/minAn inert gas is used to study the inherent thermal stability (pyrolysis). To study oxidative stability, a second experiment using Air or O₂ would be required.[5]
Temperature Program Heat from 30°C to 600°C at 10°C/minThis range is sufficient to capture the full decomposition profile based on the molecule's high boiling point. A 10°C/min rate is a standard choice for screening thermal stability.

Data Interpretation and Expected Results

The raw data from DSC and TGA are thermograms—plots of heat flow or weight percent versus temperature. Proper interpretation is key to extracting meaningful information.

Analysis of the DSC Thermogram

The primary output will be a plot of heat flow (W/g) vs. temperature (°C).

  • Melting Point (Tm): Identified as the peak of the endothermic event. It provides a benchmark for purity.

  • Onset Temperature: The temperature at which the melting process begins, calculated by the intersection of the baseline and the tangent of the peak's leading edge.

  • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value, in J/g, is proportional to the sample's crystallinity.

Analysis of the TGA Thermogram

The TGA curve plots weight percent (%) vs. temperature (°C). The first derivative of this curve (DTG) is also crucial as it shows the rate of weight loss, with peaks corresponding to the points of maximum decomposition rate.

  • Onset of Decomposition (Td): The temperature at which significant weight loss begins. This is a primary indicator of thermal stability.

  • Stepwise Weight Loss: The percentage of mass lost in each distinct step of the curve. This quantitative data is used to validate the proposed decomposition mechanism by correlating the mass loss to the molecular weight of the proposed leaving fragments (e.g., H₂O, CH₂O).

Summary of Expected Quantitative Data

The following table summarizes the key data points to be extracted from the analyses and their significance.

AnalysisParameterExpected ObservationSignificance
DSC Melting Peak (Tm)A single, sharp endothermic peakIndicates the melting temperature and suggests a pure, crystalline material.
Enthalpy of Fusion (ΔHfus)A positive value (J/g)Quantifies the energy required to melt the sample; related to degree of crystallinity.
TGA Onset of Decomposition (Td)Temperature at which >5% weight loss occursKey metric for defining the upper limit of thermal stability.
Weight Loss Step 1% loss corresponding to small moleculesCorroborates the initial fragmentation of the side chains.
Weight Loss Step 2Major % weight lossCorresponds to the breakdown of the core phenoxy structure.
Final ResidueSmall % of initial mass at 600°CIndicates the amount of non-volatile char formed during pyrolysis.

Conclusion

While no prior public thermal analysis data exists for this compound, a robust analytical strategy can be formulated based on its molecular structure and established testing standards. By hypothesizing the thermal behavior and employing the detailed DSC and TGA protocols provided, researchers can confidently generate high-integrity data. The interpretation of the resulting thermograms—specifically the melting point, enthalpy of fusion, decomposition onset, and stepwise weight loss—will provide a comprehensive thermal profile. This information is fundamental for advancing the use of this versatile molecule in materials science, polymer chemistry, and pharmaceutical applications, enabling precise control over manufacturing processes and ensuring end-product stability and performance.

References

Purity Analysis of Commercially Available 2-(4-(Hydroxymethyl)phenoxy)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Intermediate

2-(4-(Hydroxymethyl)phenoxy)ethanol is a bifunctional molecule of increasing interest in the pharmaceutical and polymer sciences. Its structure, featuring a primary alcohol, a phenolic ether, and a benzyl alcohol moiety, makes it a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and excipients. The presence of two hydroxyl groups allows for its use in creating more complex molecular architectures, potentially influencing the solubility, bioavailability, and pharmacological activity of the final drug product.

Given its role as a building block in pharmaceutical manufacturing, the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. These impurities can arise from the manufacturing process, degradation of the substance itself, or improper storage.

This technical guide provides a comprehensive overview of the analytical strategies for the purity assessment of commercially available this compound. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The guide will delve into the identification of potential impurities based on the synthetic route, the application of chromatographic and spectroscopic techniques for their detection and quantification, and the principles of method validation in accordance with regulatory expectations.

Understanding the Impurity Profile: A Synthesis-Centric Approach

A thorough understanding of the synthetic pathway is fundamental to predicting the potential process-related impurities in this compound. A plausible and common method for its synthesis is a modification of the Williamson ether synthesis .[1][2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

A likely two-step synthetic route is outlined below:

  • Step 1: Etherification of a Protected p-Hydroxybenzyl Alcohol Derivative. To prevent unwanted side reactions, the benzylic alcohol of a starting material like 4-hydroxybenzyl alcohol is often protected. The protected compound is then reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to form the ether linkage.

  • Step 2: Deprotection. The protecting group is subsequently removed to yield the final product, this compound.

An alternative, though less common, approach could involve the reduction of a corresponding aldehyde or carboxylic acid ester derivative.[7]

Based on this synthetic strategy, a profile of potential process-related impurities can be postulated.

Logical Framework for Impurity Identification

Caption: Logical relationship between the synthetic process and the origin of potential impurities.

Table 1: Potential Process-Related Impurities in this compound
Impurity Type Potential Impurities Origin
Starting Materials 4-hydroxybenzyl alcoholUnreacted starting material
2-chloroethanol / 2-bromoethanolUnreacted starting material
Intermediates Protected 4-hydroxybenzyl alcohol derivativesIncomplete deprotection
By-products 1,4-bis(2-hydroxyethoxy)benzeneReaction of hydroquinone (a potential impurity in the starting material) with two molecules of 2-haloethanol.
2-(4-(ethoxymethyl)phenoxy)ethanolOver-alkylation or reaction with ethanol as a solvent.
Ethylene GlycolHydrolysis of 2-haloethanol.
Reagents Residual inorganic salts (e.g., NaCl, KBr)By-product of the Williamson ether synthesis.
Residual solvents (e.g., Toluene, DMF)From reaction and work-up steps.

Forced Degradation Studies: Probing the Intrinsic Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

Start This compound Sample Stress_Conditions Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (e.g., H2O2) Stress_Conditions->Oxidation Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic Analysis Analysis of Stressed Samples (HPLC-DAD, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification of Degradants Analysis->Identification End Establish Degradation Pathway Identification->End

Caption: Workflow for conducting forced degradation studies.

Protocol for Forced Degradation Studies
  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis :

    • Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N sodium hydroxide before analysis.

  • Basic Hydrolysis :

    • Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N hydrochloric acid before analysis.

  • Oxidative Degradation :

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation :

    • Expose the solid sample to dry heat at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation :

    • Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis : Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Gas Chromatography (GC) can be employed for the analysis of volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the most suitable approach for the separation and quantification of this compound and its related substances.

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% BA gradient is necessary to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 225 nm and 270 nmThe aromatic ring will have a strong absorbance in the UV region. Monitoring at two wavelengths can help in detecting impurities with different chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][10][11]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can separate the main component from impurities and degradants.Peak purity of the main peak should be > 990 (for DAD). Resolution between the main peak and the closest eluting impurity should be > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for the main component and impurities.
Range The concentration range over which the method is linear, accurate, and precise.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results.RSD ≤ 2.0% for the assay of the main component. RSD ≤ 10.0% for the quantification of impurities.
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.

Parameter Condition Rationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with MS detection.
Inlet Temperature 250°CEnsures efficient vaporization of the sample.
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Mass Range m/z 40-450A wide enough range to capture the molecular ions and fragment ions of expected impurities.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

  • Aromatic Protons: Two doublets in the region of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Benzylic Protons (-CH₂OH): A singlet at approximately δ 4.5 ppm.

  • Phenoxy Ethyl Protons (-OCH₂CH₂OH): Two triplets in the region of δ 3.8-4.1 ppm.

  • Hydroxyl Protons (-OH): Two broad singlets, the chemical shifts of which are dependent on concentration and solvent. A D₂O exchange experiment can confirm their assignment.[12]

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-160 ppm), with two quaternary carbons and two protonated carbons.

  • Benzylic Carbon (-CH₂OH): A signal around δ 64 ppm.

  • Phenoxy Ethyl Carbons (-OCH₂CH₂OH): Two signals in the region of δ 60-70 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Functional Group Vibration
3500-3200 (broad)O-HStretching (alcohols)
3100-3000C-HStretching (aromatic)
2950-2850C-HStretching (aliphatic)
1610, 1510, 1450C=CStretching (aromatic ring)
1240C-OStretching (aryl ether)
1050C-OStretching (primary alcohol)

Conclusion: A Framework for Ensuring Quality and Consistency

The purity of this compound is a critical quality attribute that directly impacts its suitability for use in pharmaceutical applications. This technical guide has outlined a comprehensive analytical framework for the assessment of its purity. By integrating knowledge of the synthetic process with advanced chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently identify, quantify, and control impurities. The implementation of robust, validated analytical methods, guided by regulatory principles such as those outlined by the ICH, is essential for ensuring the consistent quality and safety of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Health and Safety of 2-(4-(Hydroxymethyl)phenoxy)ethanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive health and safety information for the handling and use of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9) in a research and development environment. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, outlines best practices for laboratory operations, and offers actionable protocols to mitigate risks. Given the limited specific toxicological data for this compound, a read-across approach incorporating data from the structurally similar and well-characterized analogue, 2-Phenoxyethanol (CAS No. 122-99-6), is utilized to ensure a thorough risk assessment.[1] This methodology is a scientifically accepted practice for filling data gaps for related chemical substances.

Chemical Identity and Hazard Identification

This compound is a phenoxy ethanol derivative distinguished by a hydroxymethyl group on the phenyl ring.[2] This structural feature influences its physicochemical properties and potential biological interactions.[2]

GHS Hazard Classification

The primary hazards associated with this compound and its analogue, 2-Phenoxyethanol, are summarized below. Understanding these classifications is the cornerstone of a robust safety protocol.

Hazard StatementGHS ClassificationSource Compound
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4This compound & Analogue
H315: Causes skin irritationSkin Irritation, Category 2This compound
H318: Causes serious eye damageSerious Eye Damage, Category 12-Phenoxyethanol (Analogue)
H319: Causes serious eye irritationSerious Eye Irritation, Category 2This compound & Analogue
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3This compound & Analogue

Sources:[3][4][5][6][7][8][9]

The "Causes serious eye damage" (H318) classification for the analogue compound suggests a high potential for severe eye injury, warranting stringent eye protection protocols.[3][4] The "Harmful if swallowed" (H302) and "May cause respiratory irritation" (H335) classifications are consistent across both compounds, highlighting the critical need to prevent ingestion and inhalation.[3][5]

Physicochemical and Reactivity Hazards

While not classified as flammable, 2-Phenoxyethanol can burn at high temperatures and forms explosive mixtures with air upon intense heating.[3][7] It is chemically stable under standard ambient conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8][10]

  • Hazardous Decomposition: Combustion produces toxic fumes, including carbon monoxide and carbon dioxide.[4][8][9]

  • Peroxide Formation: Like other ethers, 2-Phenoxyethanol may accumulate explosive peroxides if exposed to air and light over time, especially if distilled to dryness.[11] It is prudent to apply this caution to this compound as well. Unopened containers should be considered safe for approximately 18 months, while opened containers should not be stored for more than 12 months unless tested for peroxides.[11]

PropertyValueSource Compound
Flash Point160.2 ± 22.3 °CThis compound
Boiling Point341.2 ± 22.0 °C at 760 mmHgThis compound
Density1.2 ± 0.1 g/cm³This compound
LogP-0.03This compound

Source:[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[3][5][10] For procedures that may generate vapors, mists, or aerosols, a chemical fume hood is mandatory.[5][12]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8][10]

Personal Protective Equipment (PPE)

PPE selection is dictated by the potential for exposure. The following represents the minimum required PPE for handling this chemical.[13]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 are required at all times.[10][14] If there is a splash hazard, a face shield must be worn in addition to goggles.[14][15]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[11] Given the lack of specific breakthrough data for this compound, selecting gloves tested to EN 374 or US F739 standards is recommended.[11] Nitrile gloves are commonly used, but for prolonged or repeated contact, a glove with a higher protection class (e.g., breakthrough time >240 minutes) should be chosen.[11] Always inspect gloves before use and change them immediately if contaminated.

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe/closed-heel shoes are mandatory to prevent skin exposure.[10][14] Do not wear synthetic clothing when handling flammable or reactive materials.[14]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is required.[16] The specific type of respirator will depend on the concentration of airborne contaminants.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Clothing: Put on a lab coat over personal clothing.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure cuffs are pulled over the sleeves of the lab coat.

  • Eye Protection: Put on chemical safety goggles.

  • Face Shield: If required, place the face shield over the goggles.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield: Remove the face shield from the back.

  • Goggles: Remove goggles from the back.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualization: PPE Selection Workflow

This diagram outlines the logic for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection start Start: Assess Task risk_assessment Low volume? Well-ventilated area? No splash/aerosol risk? start->risk_assessment low_risk Decision: Low Risk risk_assessment->low_risk All 'Yes' high_risk Decision: High Risk risk_assessment->high_risk Any 'No' min_ppe Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves low_risk->min_ppe enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Apron - Heavy-duty Gloves - Consider Respirator high_risk->enhanced_ppe

Caption: PPE selection logic based on risk assessment.

Safe Handling, Storage, and Disposal

Adherence to strict handling and storage protocols is non-negotiable for ensuring laboratory safety.

Handling Protocol
  • Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS).

  • Area Preparation: Ensure the work area is clean, uncluttered, and that all necessary safety equipment (spill kit, fire extinguisher) is accessible.

  • Personal Preparation: Don the appropriate PPE as determined by your risk assessment.[8]

  • Chemical Handling:

    • Avoid all personal contact, including inhalation of vapors or mists.[3][11]

    • Use the smallest quantity of chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[3][10]

    • Do not eat, drink, or smoke in the laboratory or when using this product.[3][7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[3][4][5]

    • Decontaminate the work surface.

    • Properly store or dispose of the chemical.

Storage

Proper storage is crucial to maintain chemical stability and prevent accidents.

Storage ConditionRequirementRationale
Location Store in a cool, dry, well-ventilated place.[3][10][11]Prevents degradation and pressure buildup.
Container Keep container tightly closed and securely sealed in the original container.[3][10][11]Prevents contamination, leaks, and potential peroxide formation.
Segregation Store locked up and away from incompatible materials (strong oxidizers) and foodstuffs.[3][10][11]Prevents hazardous chemical reactions.
Ignition Sources Store away from heat, sparks, open flames, and other ignition sources.[5][17]Although the flash point is high, this minimizes fire risk with other chemicals.

Sources:[3][5][10][11][17]

Spill and Waste Disposal

Prompt and correct response to spills is critical.

Minor Spill Protocol (Manageable Amount):

  • Alert Personnel: Alert others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated; close the lab door to increase exhaust through the fume hood.[18]

  • PPE: Wear appropriate PPE, including respiratory protection if necessary.[18]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, Chemizorb®).[3][18] Work from the outside of the spill inwards.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[10][18]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.[12]

Major Spill Protocol:

  • Evacuate: Immediately evacuate the area.[12]

  • Alert: Alert laboratory personnel and contact your institution's emergency response team (e.g., Environmental Health & Safety).[11][19]

  • Isolate: Close the doors to the affected area and prevent entry.

  • Report: Provide responders with the identity of the spilled material and a copy of the SDS.

Waste Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][4][5][10] Do not allow the product to enter drains or waterways.[3][12]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action can significantly reduce the severity of the outcome. Always show the Safety Data Sheet to the attending medical professional.[3]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][10] If you feel unwell or if breathing is difficult, call a POISON CENTER or doctor.[3]

  • Skin Contact: Immediately take off all contaminated clothing.[3] Rinse the skin with plenty of water or use a safety shower.[3] If skin irritation occurs, get medical advice.[12]

  • Eye Contact: This is a critical exposure route. Immediately rinse cautiously with water for at least 15 minutes.[3][19][20] Remove contact lenses if present and easy to do so.[3] Continue rinsing. Immediately call a POISON CENTER or doctor/ophthalmologist. [3][4]

  • Ingestion: Rinse mouth thoroughly with water.[3][7] Call a POISON CENTER or doctor if you feel unwell.[3] Do NOT induce vomiting.[5][6][7]

Visualization: First Aid Decision Pathway

First_Aid exposure Chemical Exposure Occurs route Identify Exposure Route exposure->route inhalation Inhalation route->inhalation Breathed in skin Skin Contact route->skin On Skin eye Eye Contact route->eye In Eyes ingestion Ingestion route->ingestion Swallowed action_inhale Move to Fresh Air Keep Comfortable inhalation->action_inhale action_skin Remove Contaminated Clothing Rinse with Water (15 min) skin->action_skin action_eye Rinse with Water (15 min) Remove Contacts CONTINUE RINSING eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest seek_medical Call POISON CENTER or Doctor action_inhale->seek_medical If unwell action_skin->seek_medical If irritation persists action_eye->seek_medical IMMEDIATELY action_ingest->seek_medical

Caption: Decision-making process for first aid response.

References

Methodological & Application

Application Note: Synthesis of Aromatic Polyurethanes Utilizing 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Principle

Polyurethanes (PUs) are a versatile class of polymers, with applications ranging from flexible foams to rigid elastomers, coatings, and adhesives.[1] Their properties are highly tunable and are dictated by the chemical nature of their constituent monomers: a di- or poly-isocyanate and a di- or poly-hydroxyl (polyol) compound.[1] The incorporation of aromatic structures into the polymer backbone is a well-established strategy to enhance thermal stability and mechanical strength.[2]

This application note details a robust protocol for the synthesis of a novel aromatic polyurethane using 2-(4-(hydroxymethyl)phenoxy)ethanol as the diol monomer. This specific diol is of particular interest due to its unique structural features:

  • An aromatic phenoxy group , which imparts rigidity and enhances thermal properties.[2][3]

  • Two distinct primary hydroxyl groups: one aliphatic (on the ethanol moiety) and one benzylic (on the phenyl ring). Primary hydroxyl groups are known to be more reactive than secondary or tertiary ones in urethane formation.[2] The subtle difference in reactivity between the aliphatic and benzylic hydroxyls can be exploited to control the polymerization process.

The fundamental reaction is a polyaddition between the hydroxyl groups of the diol and the isocyanate groups of a diisocyanate, such as 4,4'-Methylene diphenyl diisocyanate (MDI), to form the characteristic urethane linkages (-NH-CO-O-).[4] The reaction is typically facilitated by a catalyst, such as Dibutyltin dilaurate (DBTDL), which activates both the isocyanate and hydroxyl groups to accelerate polymerization.[5]

Materials & Equipment

Reagents & Chemicals
ReagentCAS No.PuritySupplierNotes
This compound102196-18-9≥98%e.g., VulcanchemDiol monomer. Must be thoroughly dried before use.
4,4'-Methylene diphenyl diisocyanate (MDI)101-68-8≥98%e.g., Sigma-AldrichDiisocyanate monomer. Highly reactive and toxic.[6]
Dibutyltin dilaurate (DBTDL)77-58-7≥95%e.g., Sigma-AldrichCatalyst.[4][5]
Anhydrous N,N-Dimethylformamide (DMF)68-12-2≥99.8%e.g., Fisher ScientificReaction solvent.
Methanol67-56-1ACS Gradee.g., VWRFor polymer precipitation.
Dibutylamine111-92-2≥99.5%e.g., Sigma-AldrichFor quenching and titration.
Hydrochloric Acid (HCl)7647-01-00.1 N Standardizede.g., Fisher ScientificFor back-titration.
Bromocresol Green76-60-8ACS Reagente.g., Sigma-AldrichTitration indicator.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer and stirring shaft with a paddle

  • Heating mantle with a temperature controller and thermocouple

  • Condenser and gas inlet/outlet adapter

  • Nitrogen or Argon gas supply with a bubbler

  • Dropping funnel

  • Schlenk line or similar inert atmosphere setup

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • High-vacuum pump and vacuum oven

  • Analytical balance

  • Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Gel Permeation Chromatography (GPC) system

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Experimental Protocol

Overview of the Synthetic Workflow

The synthesis is performed via a one-pot, two-step procedure under an inert atmosphere to prevent side reactions of the highly reactive MDI with moisture.

G cluster_prep Preparation cluster_synth Synthesis cluster_iso Isolation & Purification cluster_char Characterization prep1 Dry Diol & Glassware prep2 Assemble Reactor prep1->prep2 prep3 Inert Atmosphere Purge prep2->prep3 synth1 Dissolve Diol in DMF prep3->synth1 synth2 Add MDI Solution (Prepolymer Formation) synth1->synth2 synth3 Add Catalyst (DBTDL) (Chain Extension) synth2->synth3 synth4 Monitor Reaction (FTIR) synth3->synth4 iso1 Precipitate in Methanol synth4->iso1 iso2 Filter Polymer iso1->iso2 iso3 Dry in Vacuum Oven iso2->iso3 char1 FTIR Analysis iso3->char1 char2 GPC (Mw, PDI) char1->char2 char3 TGA (Thermal Stability) char4 DSC (Tg) char3->char4

Caption: Experimental workflow for polyurethane synthesis.

Step-by-Step Synthesis Procedure

1. Preparation (Day 1): a. Dry the this compound diol in a vacuum oven at 60 °C overnight to remove any residual water. b. Thoroughly dry all glassware (three-neck flask, condenser, dropping funnel, stirrer) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. c. Assemble the reactor under a stream of dry nitrogen. Equip the flask with a mechanical stirrer, condenser (with N₂ outlet to a bubbler), and a rubber septum. d. Maintain a positive pressure of inert gas throughout the entire reaction.

2. Polymerization (Day 2): a. To the reactor, add the dried this compound (e.g., 8.41 g, 0.05 mol). b. Add 100 mL of anhydrous DMF via cannula or syringe and stir until the diol is completely dissolved. c. In a separate, dry flask, dissolve 4,4'-MDI (e.g., 12.51 g, 0.05 mol) in 50 mL of anhydrous DMF. Caution: MDI is a respiratory sensitizer. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). d. Transfer the MDI solution to the dropping funnel. e. Heat the diol solution to 70 °C using the heating mantle. f. Add the MDI solution dropwise to the stirred diol solution over a period of 30 minutes. An increase in viscosity will be observed as the NCO-terminated prepolymer forms. g. After the addition is complete, allow the reaction to proceed for 2 hours at 70 °C. h. Prepare a catalyst solution by dissolving DBTDL (e.g., 2 drops, ~0.05 wt%) in 1 mL of anhydrous DMF. i. Inject the catalyst solution into the reactor. Continue stirring at 70 °C for an additional 4-6 hours.

3. Reaction Monitoring (In-situ): a. The progress of the reaction can be monitored by FTIR spectroscopy.[7][8] b. Periodically (e.g., every hour after catalyst addition), carefully extract a small aliquot of the reaction mixture. c. Analyze the sample immediately using an FTIR-ATR instrument. d. A successful reaction is indicated by the gradual disappearance of the strong isocyanate (-NCO) stretching peak at approximately 2270 cm⁻¹ .[9]

4. Isolation and Purification (Day 2/3): a. Once the -NCO peak is absent in the FTIR spectrum, allow the viscous polymer solution to cool to room temperature. b. Slowly pour the polymer solution into a beaker containing a large excess of rapidly stirring methanol (e.g., 1 L). c. The polyurethane will precipitate as a fibrous or gummy solid. d. Continue stirring for 30 minutes to ensure complete precipitation and to wash away unreacted monomers and residual solvent. e. Collect the polymer by vacuum filtration. f. Wash the polymer cake thoroughly with fresh methanol. g. Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved (typically 24-48 hours).

Chemical Reaction Scheme

Caption: Polyurethane synthesis reaction scheme.

Characterization & Expected Results

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is essential for confirming the formation of the urethane linkage and the consumption of monomers.[10][11]

  • Procedure: A small amount of the final, dried polymer is placed on the ATR crystal and the spectrum is recorded.

  • Expected Results:

    • Disappearance of the strong, sharp -NCO peak around 2270 cm⁻¹ from MDI.[9]

    • Disappearance of the broad O-H stretching band from the diol around 3300-3400 cm⁻¹ .

    • Appearance of a new N-H stretching band around 3300 cm⁻¹ .

    • Appearance of a strong carbonyl (C=O) stretching peak from the urethane group around 1700-1730 cm⁻¹ .[8]

Thermal Analysis (TGA/DSC)

The incorporation of the phenoxy group is expected to yield a polyurethane with good thermal stability.[3][12]

  • TGA Procedure: Heat a small sample (~5-10 mg) under a nitrogen atmosphere from room temperature to 600 °C at a heating rate of 10 °C/min.

  • Expected TGA Results: The onset decomposition temperature (Td,5%, temperature at 5% weight loss) is expected to be above 300 °C, indicating high thermal stability.

  • DSC Procedure: Heat the sample from room temperature to 200 °C, cool to -50 °C, and then heat again to 200 °C at a rate of 10 °C/min. The glass transition temperature (Tg) is determined from the second heating scan.

  • Expected DSC Results: A single Tg will be observed, which is expected to be relatively high (e.g., > 50 °C) due to the rigid aromatic backbone. The Tg value is influenced by the degree of crosslinking and chain mobility.[13]

Expected Polymer Properties
PropertyExpected Value/ObservationSignificance
Appearance Off-white to pale yellow rigid solidVisual confirmation of polymer formation
Solubility Soluble in DMF, DMSO, NMP; Insoluble in water, methanol, hexanePredicts processing conditions and applications
Mw (GPC) 20,000 - 50,000 g/mol (typical)Indicates degree of polymerization
Polydispersity (PDI) 1.8 - 2.5Measure of the molecular weight distribution
Tg (DSC) > 50 °CIndicates a rigid polymer, useful at elevated temps
Td,5% (TGA) > 300 °CHigh thermal stability due to aromatic content

Safety & Handling Precautions

  • Isocyanates (MDI): MDI is a potent respiratory and skin sensitizer.[6] All handling must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid inhalation of vapors and direct skin contact.

  • Dibutyltin dilaurate (DBTDL): DBTDL is toxic.[5] Avoid ingestion, inhalation, and skin contact.

  • Solvents (DMF): DMF is a reproductive toxin. Handle with care, ensuring adequate ventilation and avoiding skin contact.

  • General: Follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.[14][15][16]

References

Preparation and Characterization of Advanced Epoxy Resins from 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This guide provides a comprehensive protocol for the synthesis, curing, and characterization of a novel epoxy resin derived from 2-(4-(Hydroxymethyl)phenoxy)ethanol. This precursor is distinguished by its dual reactive sites—a phenolic hydroxyl and a primary alcohol—and a flexible ether linkage, offering the potential for tailored thermoset properties. We detail the underlying chemical principles, provide step-by-step experimental procedures, and outline analytical techniques for thorough characterization. This document is intended for researchers in materials science, polymer chemistry, and drug delivery systems seeking to develop high-performance polymers with unique functionalities.

Introduction: Rationale and Significance

Epoxy resins are a critical class of thermosetting polymers, indispensable in high-performance adhesives, advanced composites, and protective coatings due to their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] The versatility of epoxy systems stems from the ability to modify their molecular architecture by selecting specific epoxy monomers and curing agents.[4]

The synthesis of epoxy resins traditionally involves the reaction of a compound containing active hydrogen atoms (like bisphenol-A) with epichlorohydrin.[5][6] This application note explores the use of this compound as a unique difunctional precursor. Its structure incorporates both a phenolic hydroxyl group and a primary aliphatic hydroxyl group. This presents a distinct advantage, as the two hydroxyl groups exhibit different reactivities, potentially allowing for controlled synthesis. Furthermore, the inherent ether linkage in its backbone is anticipated to impart increased flexibility and toughness to the final cured polymer network, a desirable trait for applications requiring high impact resistance.[7]

This document serves as an in-depth guide, explaining the causality behind experimental choices and providing self-validating protocols for the synthesis of the diglycidyl ether of this compound, its subsequent curing, and its comprehensive characterization.

Reaction Mechanism and Stoichiometry

The synthesis of the epoxy resin from this compound and epichlorohydrin is a two-stage process conducted in the presence of a base, typically sodium hydroxide (NaOH).[8][9]

  • Etherification (Addition Reaction): The process begins with the deprotonation of the hydroxyl groups by the base to form alkoxide and phenoxide ions. These nucleophiles then attack the carbon atom of the epoxide ring in epichlorohydrin. This ring-opening reaction forms a chlorohydrin intermediate.[10] The phenolic hydroxyl is more acidic and thus reacts more readily than the primary alcohol.

  • Dehydrochlorination (Ring-Closing Reaction): In the second stage, the base abstracts a proton from the newly formed hydroxyl group of the chlorohydrin intermediate, which then undergoes an intramolecular nucleophilic substitution (SN2) reaction to form a new epoxide ring, eliminating a chloride ion.[8][11]

To ensure the final product is terminated with glycidyl ether groups, a molar excess of epichlorohydrin is crucial.[9] The stoichiometry must be carefully controlled to achieve the desired molecular weight and functionality.

G cluster_synthesis Epoxy Resin Synthesis Workflow Start Reactants: This compound + Epichlorohydrin (Excess) Step1 Step 1: Etherification Catalyst: NaOH Formation of Chlorohydrin Intermediate Start->Step1 Step2 Step 2: Dehydrochlorination Base: NaOH Intramolecular Ring Closure Step1->Step2 Product Product: Diglycidyl Ether Resin + NaCl + H₂O Step2->Product Purify Purification: Washing & Vacuum Stripping Product->Purify FinalResin Final Epoxy Resin Monomer Purify->FinalResin

Caption: Workflow for the synthesis of the epoxy resin.

Experimental Protocols

Part A: Synthesis of the Diglycidyl Ether of this compound

This protocol describes the synthesis of the epoxy monomer. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment:

  • This compound (98% purity)

  • Epichlorohydrin (≥99% purity)

  • Sodium hydroxide (NaOH), pellets

  • Toluene (or other suitable solvent like 4-methylpentanol-2)[9]

  • Deionized water

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.

  • Charging Reactants: To the flask, add this compound (0.1 mol, 18.42 g) and epichlorohydrin (0.5 mol, 46.27 g, a 2.5-fold molar excess per hydroxyl group). The excess epichlorohydrin acts as both a reactant and a solvent, driving the reaction towards completion.[9]

  • Initial Reaction: Begin stirring the mixture and heat it to 60-70°C.

  • Caustic Addition: Prepare a 40% (w/w) aqueous solution of NaOH (0.22 mol, 8.8 g NaOH in 13.2 g water). Add this solution dropwise to the reaction mixture over 60-90 minutes using the dropping funnel. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Completion: After the addition is complete, maintain the temperature at 70°C for an additional 3-4 hours with vigorous stirring to ensure complete dehydrochlorination.

  • Phase Separation: Turn off the heat and allow the mixture to cool to room temperature. The mixture will separate into two layers: an upper organic layer containing the epoxy resin and excess epichlorohydrin, and a lower aqueous layer containing NaCl and unreacted NaOH.

  • Washing: Transfer the entire mixture to a separatory funnel. Separate and discard the lower aqueous layer. Wash the organic layer with 100 mL of warm deionized water to remove residual salts and base. Repeat the washing process until the aqueous layer is neutral (pH ~7).

  • Solvent Removal: Remove the excess epichlorohydrin and any residual water from the organic layer using a rotary evaporator under reduced pressure. The temperature should be gradually increased to 120°C to ensure complete removal.

  • Product Recovery: The final product is a viscous, clear to pale yellow liquid. Weigh the product to determine the yield and store it in a sealed container in a cool, dark place.

Part B: Curing of the Synthesized Epoxy Resin

Curing is the process where the liquid epoxy resin is converted into a solid, three-dimensional cross-linked network by reacting it with a hardener.[12] Aliphatic amines are common curing agents that react with epoxy groups at room or slightly elevated temperatures.[13][14]

Materials and Equipment:

  • Synthesized epoxy resin

  • Triethylenetetramine (TETA) as the curing agent

  • Glass beaker or disposable mixing cup

  • Stirring rod

  • Mold for casting (e.g., silicone or aluminum)

  • Vacuum oven or convection oven

Step-by-Step Methodology:

  • Determine Stoichiometry: The correct ratio of resin to hardener is crucial for optimal properties.[5] This is calculated based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener. The AHEW for TETA (C₆H₁₈N₄, M.W. = 146.23 g/mol ) is calculated as: AHEW = (Molecular Weight) / (Number of Active Hydrogens) = 146.23 / 6 = 24.37 g/eq

  • Mixing: Weigh the appropriate amount of epoxy resin into a mixing cup. Add the calculated amount of TETA. For example, if the synthesized resin has an EEW of 190 g/eq, you would add (24.37 / 190) * 100 = 12.8 parts by weight of TETA per 100 parts of resin.

  • Degassing: Thoroughly mix the resin and hardener for 3-5 minutes until a uniform mixture is obtained. The mixture may become warm due to the exothermic reaction.[15] Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into the desired mold.

  • Curing Schedule: Allow the cast resin to cure at room temperature for 24 hours (initial cure or gel stage).[12] For optimal thermomechanical properties, a post-curing step is recommended. Place the mold in an oven and cure at 80°C for 2 hours, followed by 120°C for another 2 hours.

  • Demolding: Allow the cured resin to cool slowly to room temperature before demolding to avoid internal stresses.

G cluster_curing Epoxy Curing (Cross-linking) Process Resin Epoxy Monomer (with epoxide rings) Mix Mixing & Degassing Resin->Mix Hardener Amine Hardener (e.g., TETA with N-H bonds) Hardener->Mix Reaction Nucleophilic Ring-Opening Epoxide + Amine -> β-hydroxyamine Mix->Reaction Network 3D Cross-linked Thermoset Network Reaction->Network Chain Extension & Cross-linking

Caption: The curing process of epoxy resin with an amine hardener.

Characterization Techniques and Expected Results

Thorough characterization is essential to validate the synthesis and evaluate the performance of the cured resin.

Technique Purpose Expected Observations / Results
FTIR Spectroscopy Confirm functional group conversion.[16]Resin: Disappearance of broad O-H stretch (~3400 cm⁻¹), appearance of characteristic epoxide ring peak (~915 cm⁻¹). Cured Polymer: Disappearance of the epoxide peak.
¹H NMR Spectroscopy Elucidate the chemical structure of the synthesized resin monomer.Protons of the glycidyl group should be visible as multiplets in the 2.6-3.4 ppm range. Protons from the aromatic ring and ether linkages will have characteristic shifts.
Epoxy Equivalent Weight (EEW) Titration Quantify the amount of epoxy groups per kilogram of resin. A key parameter for formulation.For the diglycidyl ether of this compound (M.W. = 296.33 g/mol ), the theoretical EEW is 148.17 g/eq. The experimental value will likely be slightly higher.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) of the cured polymer.[13]A single Tg inflection point is expected, indicating a homogeneous network. The value will depend on the curing agent and schedule but should be well above room temperature.
Thermogravimetric Analysis (TGA) Assess the thermal stability and decomposition profile of the cured polymer.[13]A high onset decomposition temperature (typically >300°C) indicates good thermal stability.
Mechanical Testing Measure properties like hardness, tensile strength, and modulus.[1][17]The cured resin is expected to exhibit high strength and stiffness, characteristic of thermosetting polymers.[2]

Field Insights and Troubleshooting

  • Causality of Reagent Excess: Using a significant excess of epichlorohydrin minimizes the formation of higher molecular weight oligomers during the initial synthesis, leading to a lower viscosity resin.[6]

  • Controlling Exotherms: The reaction between the epoxy resin and amine hardeners is highly exothermic.[15] For larger batches, this can lead to a rapid temperature increase, shortening the pot life and potentially causing defects. Using a mixing vessel with a larger surface area or a water bath can help dissipate heat.

  • Incomplete Curing: A soft or tacky surface on the cured product often indicates an incorrect mix ratio, insufficient mixing, or a low curing temperature.[5] Re-evaluating the EEW and AHEW calculations is the first step in troubleshooting.

  • Influence of Structure: The flexible ether linkage from the this compound backbone is expected to enhance the toughness and impact strength of the cured material compared to more rigid structures like those derived from bisphenol-A. This makes it a candidate for applications requiring improved durability.[7]

References

Application Notes and Protocols for the Synthesis of Polyesters Using 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Monomer for Advanced Polyesters

The pursuit of novel polymers with tailored properties is a cornerstone of materials science and pharmaceutical development. Polyesters, in particular, are a class of polymers prized for their biocompatibility and tunable degradation profiles, making them ideal candidates for applications such as drug delivery systems and medical implants.[1] Within this class, aromatic-aliphatic polyesters offer a unique combination of mechanical strength, thermal stability, and controlled biodegradability.[1][2]

This document provides a detailed guide to the synthesis of polyesters utilizing 2-(4-(hydroxymethyl)phenoxy)ethanol , a bifunctional monomer poised to impart unique characteristics to the resulting polymers. The presence of both a primary aliphatic hydroxyl group and a benzylic hydroxyl group, connected by a flexible ether linkage, offers the potential for creating polyesters with enhanced hydrophilicity, specific degradation kinetics, and opportunities for further functionalization.

These application notes will delve into the chemical principles, provide detailed synthesis protocols for both chemical and enzymatic routes, and outline the necessary characterization techniques to validate the synthesis and understand the properties of the resulting polyesters.

Chemical Principles and Mechanistic Insights

The synthesis of polyesters from this compound and a suitable dicarboxylic acid or its derivative proceeds via step-growth polymerization, specifically polycondensation.[2] This process involves the repetitive formation of ester bonds between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the concurrent elimination of a small molecule, typically water.[1]

Chemical Polycondensation

In chemical polycondensation, the reaction is typically carried out at elevated temperatures and often under vacuum to drive the equilibrium towards the formation of high molecular weight polymer by efficiently removing the water byproduct.[2][3] The reaction can be catalyzed by various metal compounds or protonic acids.[2]

The mechanism involves the protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the diol. The reactivity of the two hydroxyl groups in this compound may differ, with the primary aliphatic hydroxyl group generally being more nucleophilic than the benzylic hydroxyl group. This difference in reactivity could be exploited to control the polymer microstructure under certain conditions.

Enzymatic Polycondensation: A Green Chemistry Approach

Enzymatic polymerization has emerged as a sustainable alternative to traditional chemical methods.[4][5] Lipases, in particular, are highly effective catalysts for polyester synthesis.[4][5] The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the hydroxyl group of the monomer to form the ester bond.[6]

Key advantages of enzymatic synthesis include:

  • Mild Reaction Conditions: Lower temperatures preserve the integrity of sensitive functional groups.[7]

  • High Selectivity: Enzymes can exhibit chemo-, regio-, and stereoselectivity, leading to polymers with well-defined structures.[4][5]

  • Reduced Environmental Impact: Avoids the use of toxic metal catalysts and harsh reaction conditions.[4][5]

For a monomer like this compound, the regioselectivity of lipases could potentially differentiate between the primary and benzylic hydroxyl groups, offering a pathway to highly controlled polymer architectures.[7]

Experimental Protocols

The following protocols provide a starting point for the synthesis of polyesters from this compound. Optimization of reaction parameters is recommended to achieve desired polymer properties.

Protocol 1: Melt Polycondensation (Chemical Synthesis)

This protocol describes the synthesis of a polyester from this compound and sebacic acid, a common aliphatic dicarboxylic acid.

Materials:

  • This compound

  • Sebacic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • High-purity nitrogen or argon gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a clean, dry three-necked round-bottom flask, add equimolar amounts of this compound and sebacic acid.

  • Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of 0.05-0.1 mol% relative to the diacid.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation setup. Purge the system with dry nitrogen or argon for at least 30 minutes to remove oxygen.

  • Esterification Stage: Heat the reaction mixture to 180-200°C under a slow stream of inert gas. The esterification reaction will begin, and water will start to distill off. Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (down to <1 mbar). This stage is crucial for building high molecular weight polymer by removing the remaining water and any other volatile byproducts.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.

  • Termination and Isolation: Once the desired viscosity is reached (typically after 4-8 hours under vacuum), cool the reactor to room temperature under an inert atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Enzymatic Polycondensation in Solution

This protocol outlines a greener synthesis route using an immobilized lipase as the catalyst.

Materials:

  • This compound

  • Divinyl adipate (or another activated diacid)

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435

  • Anhydrous solvent (e.g., diphenyl ether or toluene)

  • Molecular sieves (3Å or 4Å)

Equipment:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Heating bath (oil bath or heating block)

  • Vacuum line

Procedure:

  • Monomer and Enzyme Preparation: In a dry Schlenk flask, add equimolar amounts of this compound and divinyl adipate. Add the immobilized lipase (typically 5-10% by weight of the monomers) and activated molecular sieves to remove the vinyl alcohol byproduct.

  • Solvent Addition: Add the anhydrous solvent to achieve a monomer concentration of approximately 0.5-1.0 M.

  • Reaction Setup: Seal the flask and place it in a heating bath set to a temperature between 60-80°C.

  • Polymerization: Stir the reaction mixture at the set temperature. The reaction progress can be monitored by taking small aliquots over time and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Termination and Enzyme Removal: After the desired reaction time (typically 24-72 hours), cool the mixture to room temperature. Remove the immobilized enzyme and molecular sieves by filtration.[8]

  • Polymer Isolation: Precipitate the polymer by pouring the filtrate into a large volume of a non-solvent like cold methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a temperature below its glass transition temperature.

Data Presentation and Characterization

Thorough characterization of the synthesized polyester is essential to confirm its structure, molecular weight, and thermal properties.

Table 1: Key Reaction Parameters and Expected Outcomes

ParameterChemical PolycondensationEnzymatic Polycondensation
Diacid Sebacic AcidDivinyl Adipate
Catalyst Ti(OBu)₄Immobilized CALB
Temperature 180-240°C60-80°C
Pressure Atmospheric, then high vacuumAtmospheric
Solvent Solvent-free (melt)Diphenyl ether or Toluene
Reaction Time 6-12 hours24-72 hours
Expected Mₙ ( g/mol ) 10,000 - 30,0005,000 - 20,000
Expected PDI > 2.01.5 - 2.5
Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester and verify the formation of ester linkages.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch (~1735 cm⁻¹).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the polyester.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.

Visualizing the Synthesis

Chemical Reaction Scheme

Polyester_Synthesis cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Diol This compound Polyester Polyester Diol->Polyester Diacid Dicarboxylic Acid (e.g., Sebacic Acid) Diacid->Polyester Byproduct Water (H₂O) Polyester->Byproduct + Conditions Heat, Vacuum Catalyst

Caption: General scheme for the polycondensation of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Charge Reactants & Catalyst start->reactants reaction Polycondensation (Heat/Vacuum or Enzymatic) reactants->reaction purification Purification (Precipitation) reaction->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (NMR, GPC, DSC, TGA) drying->characterization end End characterization->end

Caption: A streamlined workflow for polyester synthesis and characterization.

Conclusion and Future Perspectives

The synthesis of polyesters from this compound presents a promising avenue for the development of novel biomaterials. The protocols outlined in this document provide a solid foundation for researchers to explore both traditional and green synthetic methodologies. The resulting polyesters, with their unique aromatic-aliphatic structure, are expected to exhibit interesting thermal, mechanical, and degradation properties.

For drug development professionals, these polymers could serve as valuable matrices for controlled release applications, where the phenoxyethanol moiety might influence drug-polymer interactions and release kinetics. Further research should focus on a detailed investigation of the structure-property relationships, in vitro and in vivo degradation studies, and biocompatibility assessments to fully unlock the potential of these materials in biomedical and pharmaceutical applications.

References

Application Note: A Robust HPLC Method for the Analysis of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-(Hydroxymethyl)phenoxy)ethanol, a polar aromatic compound. Recognizing the challenges associated with retaining and resolving polar analytes, this guide provides a systematic approach to method development, from initial analyte characterization to final method validation. The described reversed-phase HPLC (RP-HPLC) method utilizes a polar-modified C18 column and a gradient elution with a phosphate-buffered mobile phase and acetonitrile as the organic modifier. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical method for this compound.

Introduction

This compound is an organic molecule featuring a phenoxy ethanol backbone with a hydroxymethyl substituent on the phenyl ring.[1][2] Its structure, containing two hydroxyl groups and an ether linkage, imparts a significant degree of polarity. This compound serves as a valuable intermediate in the synthesis of more complex molecules and specialty polymers.[2] Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and stability testing in various research and development settings.

The inherent polarity of this compound presents a challenge for traditional reversed-phase HPLC methods, where poor retention on non-polar stationary phases is a common issue.[3] This application note provides a comprehensive guide to developing a robust HPLC method by carefully considering the physicochemical properties of the analyte and applying systematic chromatographic principles.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₁₂O₃-
Molecular Weight 168.19 g/mol [1][2]
Structure A phenyl ring with a para-hydroxymethyl group, connected via an ether linkage to an ethanol moiety.Contains two -OH groups and a π-system, offering multiple interaction sites with the stationary phase.
Predicted logP -0.03 to 0.358[1][4] Indicates a hydrophilic (polar) nature, suggesting potential for poor retention on standard C18 columns.
pKa (Phenolic -OH) Estimated ~9-10The phenolic hydroxyl group is weakly acidic.[5] To ensure a single, non-ionized form for reproducible retention, the mobile phase pH should be controlled to be at least 2 pH units below the pKa.[6]

HPLC Method Development Strategy

The development of a robust and reliable HPLC method requires a systematic approach, from the initial selection of the column and mobile phase to the optimization of the gradient profile.

Rationale for Chromatographic Conditions

The chosen starting conditions are based on the known properties of this compound and established principles of reversed-phase chromatography for polar and ionizable compounds.

  • Mode of Chromatography: Reversed-phase HPLC is selected as it is a versatile and widely used technique for the analysis of organic molecules.[7]

  • Column Selection: Due to the polar nature of the analyte (logP ≈ 0), a standard C18 column may not provide adequate retention.[3][8] Therefore, a column with a polar-modified stationary phase (e.g., a polar-endcapped or polar-embedded C18) is chosen. These columns are designed to be more compatible with highly aqueous mobile phases and offer enhanced retention for polar compounds.[8][9] A phenyl-based stationary phase could also be a suitable alternative, offering π-π interactions with the analyte's aromatic ring.[10][11]

  • Mobile Phase pH Control: The analyte contains a phenolic hydroxyl group, which is weakly acidic with an estimated pKa of 9-10.[5][12] To ensure consistent retention and good peak shape, the ionization of this group must be suppressed.[13] By setting the mobile phase pH to approximately 3.0, which is well below the pKa, the analyte will remain in its neutral, protonated form. A phosphate buffer is chosen for its suitable buffering capacity in this pH range.

  • Organic Modifier Selection: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[2][14] Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (190 nm), making it suitable for low-wavelength detection.[2][15] While methanol can offer different selectivity and may improve peak shape for some phenolic compounds, acetonitrile is selected for the initial development due to its favorable physical properties.[14][15][16]

  • Detection: The presence of the phenyl ring in this compound results in UV absorbance. The UV spectrum should be determined to select an appropriate wavelength for detection that provides good sensitivity. A photodiode array (PDA) detector is ideal for this purpose during method development.

  • Gradient Elution: A gradient elution, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic modifier, is employed.[17] This approach is effective for eluting compounds with a range of polarities and for determining the optimal elution conditions for the analyte of interest.[18]

Method Development Workflow

The following diagram illustrates the systematic workflow for the development of the HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup & Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (logP, pKa estimate) ColumnSelection Column Selection (Polar-Modified C18) Analyte->ColumnSelection MobilePhase Mobile Phase Selection (pH 3.0 Buffer, ACN) ColumnSelection->MobilePhase ScoutingGradient Scouting Gradient (e.g., 5-95% ACN) MobilePhase->ScoutingGradient GradientOpt Gradient Optimization (Adjust slope and time) ScoutingGradient->GradientOpt FlowRate Flow Rate & Temp. Optimization GradientOpt->FlowRate SystemSuitability System Suitability (USP <621>) FlowRate->SystemSuitability Validation Method Validation (ICH Q2(R2)) SystemSuitability->Validation

Caption: Workflow for HPLC method development.

Detailed Protocol

This protocol provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterRecommended Condition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined from the UV spectrum (e.g., 270 nm)
Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to appropriate concentrations for linearity assessment.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621>.[1][4][19][20] Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation

The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[7][21][22][23][24] The validation should include the following parameters:

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the expected analytical range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. The recovery should typically be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision): Assess the variability of the results from multiple analyses of the same homogenous sample. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Conclusion

This application note details a systematic and scientifically grounded approach to the development and validation of a robust RP-HPLC method for the analysis of the polar aromatic compound this compound. By carefully selecting a polar-modified stationary phase and controlling the mobile phase pH to suppress ionization, excellent chromatographic performance can be achieved. The provided protocol, when followed, will yield accurate, precise, and reproducible results, making it a valuable tool for quality control and research applications.

References

Protocol for the Purification of 2-(4-(Hydroxymethyl)phenoxy)ethanol by Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, robust protocol for the purification of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9), a bifunctional building block valuable in polymer chemistry and organic synthesis.[1] Due to potential impurities from its synthesis, such as unreacted phenolic precursors or side-products, a high degree of purity is often required. This protocol employs a mixed-solvent recrystallization technique, which is a cornerstone method for purifying nonvolatile organic solids.[2] We detail a scientifically-grounded procedure using an ethanol-water solvent system, preceded by an optional alkaline wash to remove acidic impurities. The causality behind each step, from solvent selection to troubleshooting, is explained to ensure reproducibility and high-purity outcomes for researchers in drug development and materials science.

Scientific Principles and Rationale

Recrystallization is a purification technique predicated on the differences in solubility between the target compound and its impurities within a selected solvent or solvent system.[2][3] The ideal process involves dissolving the impure compound in a minimal volume of a hot solvent in which it is highly soluble, and then allowing it to cool. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).[2][4]

1.1. The Target Molecule: this compound

The structure of this compound (MW: 168.19 g/mol , Formula: C₉H₁₂O₃) is key to designing this protocol.[1][5] It possesses two hydroxyl groups and a phenoxy ether linkage, rendering the molecule polar. Its partition coefficient (LogP) of approximately -0.03 suggests a slightly hydrophilic character.[5] This bifunctional nature dictates its solubility profile: it is miscible with polar organic solvents like ethanol but only moderately soluble in water.[5] This profile makes it an ideal candidate for a mixed-solvent recrystallization.

1.2. Rationale for a Mixed-Solvent System

A mixed-solvent system is employed when no single solvent meets the ideal criteria of high solubility when hot and low solubility when cold.[6][7] For this protocol, we use:

  • Ethanol ("Good" Solvent): Readily dissolves this compound at elevated temperatures.

  • Water ("Bad" or "Anti-Solvent"): The compound is poorly soluble in water. Its addition to the hot ethanol solution decreases the overall solvating power of the system, inducing supersaturation and subsequent crystallization upon cooling.[7]

Materials and Equipment

2.1. Reagents and Solvents

  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water

  • Ethyl Acetate, Reagent Grade (for optional pre-purification)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (for optional pre-purification)

  • Activated Charcoal (optional, for colored impurities)

  • Anhydrous Sodium Sulfate (for optional pre-purification)

2.2. Equipment

  • Erlenmeyer flasks (various sizes)

  • Hotplate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Pasteur pipettes

  • Separatory funnel (for optional pre-purification)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Spatula and glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions

While a specific safety data sheet for this compound is not widely available, its close structural analog, 2-phenoxyethanol, is classified as harmful if swallowed and causes serious eye damage.[8][9][10] Therefore, prudent laboratory practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[8][10]

  • Ventilation: Perform all operations in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow Overview

The purification process is a multi-stage workflow designed to systematically remove different types of impurities.

G cluster_prep Pre-Purification (Optional) cluster_main Recrystallization cluster_iso Isolation & Analysis dissolve Dissolve Crude Product in Ethyl Acetate wash Alkaline Wash (e.g., 5% NaOH aq.) dissolve->wash separate Separate Layers wash->separate dry Dry Organic Layer (Na₂SO₄) separate->dry concentrate Concentrate in vacuo dry->concentrate dissolve_etoh Dissolve in Minimal Hot Ethanol concentrate->dissolve_etoh charcoal Add Activated Charcoal (If Colored) dissolve_etoh->charcoal filter_hot Hot Gravity Filtration dissolve_etoh->filter_hot charcoal->filter_hot add_water Add Hot Water to Cloud Point filter_hot->add_water clarify Add Hot Ethanol to Re-clarify add_water->clarify cool_slow Slow Cool to RT clarify->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice collect Collect Crystals via Vacuum Filtration cool_ice->collect wash_crystals Wash with Cold Ethanol/Water collect->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals analyze Analyze Purity (MP, HPLC, NMR) dry_crystals->analyze

Figure 1: Workflow for the purification of this compound.

Detailed Purification Protocol

Part A: Pre-Purification via Alkaline Wash (Optional)

This step is highly recommended if the crude material is suspected to contain acidic impurities, such as unreacted phenol. Industrial purification methods for related compounds often employ an alkaline wash.[11][12]

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10 mL per 1 g of crude material) in a separatory funnel.

  • Alkaline Extraction: Add an equal volume of a 5% aqueous sodium hydroxide or potassium carbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the salts of any acidic impurities.

  • Washing: Wash the remaining organic layer with an equal volume of deionized water to remove any residual base. Separate and discard the aqueous layer.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant or filter the solution and concentrate it under reduced pressure (rotary evaporator) to yield the pre-purified oil or solid.

Part B: Mixed-Solvent Recrystallization

  • Initial Dissolution: Place the pre-purified (or crude) this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol (near boiling). A starting point is 3-4 mL of ethanol per gram of compound.[6] Stir and heat the mixture on a hotplate until the solid completely dissolves.

  • Decolorization (If Necessary): If the resulting solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip). Swirl the flask for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration.[3][7] Use a pre-heated funnel and a fluted filter paper, filtering the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[7]

  • Inducing Saturation: Re-heat the clear solution to a gentle boil. Add hot deionized water dropwise while stirring until a persistent cloudiness (the "cloud point") is observed.[7] This indicates the solution is now saturated.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. This ensures the compound is fully dissolved at the boiling point, maximizing yield upon cooling.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

Part C: Crystal Collection and Drying

  • Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits flatly.[7] Wet the paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.

  • Collection: Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent mixture (prepare a small amount of the same ethanol/water ratio beforehand). This removes any adhering mother liquor containing impurities.[2][4]

  • Drying: Continue to draw air through the crystals for 15-20 minutes to partially dry them. Transfer the purified crystals to a watch glass and dry to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

Quantitative Data and Troubleshooting

Table 1: Key Experimental Parameters

Parameter Recommended Value/Range Rationale
Initial Ethanol:Solute Ratio ~3-5 mL : 1 g Ensures complete dissolution at high temperature without using excessive solvent, which would reduce yield.[7]
Crystallization Solvent Ratio Ethanol:Water (approx. 1:1 to 1:2 v/v) This ratio is empirically determined by the cloud point and will vary slightly based on initial purity.
Cooling Rate Slow, ambient cooling followed by ice bath Slow cooling promotes the growth of larger, purer crystals by allowing the lattice to form selectively.[6]
Washing Solvent Ice-cold Ethanol/Water mixture Using a cold solvent minimizes the redissolving of the purified product during the washing step.[4]
Expected Yield 75-90% Yield is dependent on initial purity and adherence to using minimal solvent volumes. Some loss is inherent to the process.

| Expected Purity | >99% (by HPLC/GC) | Recrystallization is a highly effective method for significantly increasing the purity of solid compounds. |

Table 2: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated. - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[7]- Add a "seed crystal" of the pure compound.[7]
Product "oils out" instead of crystallizing - The boiling point of the solvent system is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. - Re-heat the solution to dissolve the oil, add slightly more "good" solvent (ethanol), and allow it to cool more slowly.- Ensure the pre-purification step is performed if impurities are significant.
Low Percent Recovery - Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Crystals were washed with too much or warm solvent. - Use the minimum amount of hot solvent necessary for initial dissolution.- Ensure the funnel and receiving flask are adequately pre-heated for hot filtration.- Use a minimal volume of ice-cold solvent for washing the collected crystals.[7]

| Crystals are colored | - Colored impurities are co-crystallizing or adsorbed. | - Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[7] |

Conclusion

The mixed-solvent recrystallization protocol detailed herein provides an effective and reliable method for the purification of this compound. By leveraging the differential solubility of the target compound in an ethanol-water system and incorporating an optional alkaline wash, researchers can systematically remove both acidic and neutral impurities. Adherence to the principles of slow cooling and minimal solvent usage will result in a high-purity crystalline product suitable for demanding applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS: 102196-18-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals during its synthesis. Our goal is to explain the causality behind common issues and offer field-proven, self-validating protocols to enhance your success.

The predominant synthetic route to this molecule is a variation of the Williamson ether synthesis, a robust Sₙ2 reaction between a deprotonated phenol (phenoxide) and an alkyl electrophile.[1][2] In this case, 4-hydroxybenzyl alcohol serves as the phenol component, which introduces specific challenges due to its bifunctional nature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The core challenge stems from the structure of the key starting material, 4-hydroxybenzyl alcohol. It possesses two nucleophilic sites: a more acidic phenolic hydroxyl group and a less acidic benzylic alcohol group.[3][4] This duality creates three main hurdles:

  • Selectivity: Ensuring the reaction occurs exclusively at the phenolic oxygen.

  • Ambident Nucleophilicity: The intermediate phenoxide can react through its oxygen atom (O-alkylation, desired) or its aromatic ring (C-alkylation, undesired).[5][6]

  • Byproduct Formation: Conditions must be optimized to prevent side reactions like elimination of the alkylating agent and polymerization of the starting material.[1][3]

Q2: Which alkylating agent is recommended for this synthesis?

A2: The choice of the 2-hydroxyethyl electrophile is critical. The two most common reagents are 2-chloroethanol and ethylene carbonate.

  • 2-Chloroethanol: Used in a classic Williamson setup with a base. It is effective but can undergo base-catalyzed elimination to form ethylene oxide as a competing reaction.[1]

  • Ethylene Carbonate: A greener alternative that reacts with the phenoxide in the presence of a catalyst (like potassium iodide or a base) to open the ring, forming the desired ether and releasing CO₂.[7][8] This route often provides higher selectivity and avoids the use of halogenated reagents.

Q3: How critical is the choice of base and solvent?

A3: The base and solvent system is arguably the most important factor in controlling the reaction's outcome.

  • Base: Strong, non-nucleophilic bases are required to deprotonate the phenolic hydroxyl. However, overly strong bases (like NaH) can increase the rate of competing elimination reactions.[6] Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis as they minimize side reactions.[6]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[3][6] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, which accelerates the Sₙ2 reaction rate.[4]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield of the Desired Product with Significant Unreacted Starting Material

  • Likely Cause A: Incomplete Deprotonation. The base may be too weak, of poor quality (e.g., hydrated), or used in insufficient stoichiometric amounts to fully deprotonate the 4-hydroxybenzyl alcohol.

  • Solution A: Optimize the Base.

    • Verify Base Quality: Use freshly dried, anhydrous potassium carbonate. If using NaH, ensure it is properly handled under an inert atmosphere.

    • Increase Stoichiometry: Use at least 1.5-2.0 equivalents of base to ensure the reaction equilibrium favors the phenoxide.

    • Consider a Stronger Base: If using K₂CO₃ fails, carefully consider a stronger base like potassium tert-butoxide or NaH, but be mindful of increased elimination side reactions.[6]

  • Likely Cause B: Poor Reaction Kinetics. The reaction temperature may be too low or the duration too short.

  • Solution B: Adjust Reaction Conditions.

    • Temperature: Williamson ether syntheses involving phenoxides are typically run at elevated temperatures, often between 60-100 °C.[4] Incrementally increase the temperature by 10-15 °C and monitor the reaction by TLC or HPLC.

    • Time: These reactions can take several hours to reach completion. Monitor the reaction for 8-12 hours before concluding it has stalled.

Issue 2: TLC/LC-MS Analysis Shows Multiple Products of Similar Polarity

This is the most common issue, pointing directly to a lack of selectivity.

  • Likely Cause A: C-Alkylation Byproduct. The phenoxide anion has attacked the electrophile via a carbon atom on the aromatic ring, leading to an isomer. This is often favored by strong bases and high temperatures.[5][6]

  • Solution A: Favor O-Alkylation.

    • Switch to a "Softer" Base: Replace bases like NaH with Cs₂CO₃. The larger, more polarizable cesium cation coordinates more loosely with the phenoxide oxygen, increasing its nucleophilicity at the oxygen site.

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 50-60 °C).

  • Likely Cause B: Alkylation of the Benzylic Alcohol. The benzylic hydroxyl group of 4-hydroxybenzyl alcohol has reacted instead of, or in addition to, the phenolic hydroxyl.

  • Solution B: Employ a Protecting Group Strategy. This is the most robust method to guarantee selectivity.

    • Protect: Selectively protect the primary benzylic alcohol using a protecting group stable to basic conditions, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS).[3][4]

    • React: Perform the Williamson ether synthesis on the protected intermediate. The reaction will now occur exclusively at the free phenolic hydroxyl.

    • Deprotect: Remove the silyl ether under acidic conditions (e.g., TBAF or HCl in methanol) to yield the pure, desired product.

  • Likely Cause C: Dialkylation. Both the phenolic and benzylic hydroxyl groups have been alkylated, resulting in a higher molecular weight byproduct.

  • Solution C: Control Stoichiometry.

    • Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (e.g., 2-chloroethanol). Using a large excess can drive the reaction towards dialkylation.

    • The protecting group strategy outlined in Solution B is the most effective way to prevent dialkylation.[4]

The diagram below illustrates the desired reaction pathway versus the common competing side reactions.

SynthesisPathways Start 4-Hydroxybenzyl Alcohol Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Base Benzyl_Alk Side Product: Benzylic Ether Start->Benzyl_Alk Benzylic Alkylation (Non-selective Deprotonation) Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Base->Phenoxide Deprotonation Elim Side Product: Ethylene Glycol / Ethylene Oxide Base->Elim Product Desired Product This compound Phenoxide->Product O-Alkylation (SN2) [Desired Pathway] C_Alk Side Product: C-Alkylated Isomer Phenoxide->C_Alk C-Alkylation Electrophile Electrophile (e.g., 2-Chloroethanol) Electrophile->Product Electrophile->C_Alk Electrophile->Benzyl_Alk Electrophile->Elim Elimination (E2) (Strong Base)

Caption: Main vs. side reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a starting point that aims to minimize common side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzyl alcohol (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Initiation: Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes. Add 2-chloroethanol (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or by taking aliquots for LC-MS analysis.

  • Workup: After completion, cool the mixture to room temperature. Pour it into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the final product.[3]

Table 1: Influence of Reaction Parameters on Product Distribution

ParameterCondition Favoring Desired Product (O-Alkylation) Condition Favoring Side Products (C-Alkylation/Elimination) Rationale
Base K₂CO₃, Cs₂CO₃ (milder, "softer")NaH, KOtBu (stronger, "harder")Milder bases reduce the likelihood of elimination and C-alkylation.[6]
Solvent DMF, Acetonitrile (Polar Aprotic)Toluene, THF (Less Polar)Polar aprotic solvents favor the Sₙ2 mechanism required for ether formation.[3][6]
Temperature 60 - 80 °C> 100 °CHigher temperatures provide the activation energy for competing elimination and C-alkylation pathways.[1]
Leaving Group I > Br > ClFA better leaving group accelerates the desired Sₙ2 reaction, allowing for milder conditions.

References

Technical Support Center: Byproduct Formation in 2-(4-(Hydroxymethyl)phenoxy)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(hydroxymethyl)phenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthesis for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound, often carried out via a Williamson ether synthesis or related methods, can lead to several byproducts. The most prevalent impurities include:

  • Unreacted Starting Materials: Residual 4-hydroxybenzyl alcohol and the alkylating agent (e.g., 2-chloroethanol, ethylene oxide).

  • Over-alkylation Products: Reaction of the desired product with the alkylating agent can form poly(ethylene glycol) derivatives, such as 2-(4-(hydroxymethyl)phenoxy)ethoxy)ethanol.[1]

  • C-Alkylated Byproducts: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), leading to undesired isomers.[2]

  • Polymerization Products: Under certain conditions, especially with reactive starting materials, polymerization can occur, leading to a complex mixture of high molecular weight species.[2]

  • Products from Self-Condensation of Starting Material: For instance, 4-hydroxybenzyl alcohol can undergo self-condensation under acidic or basic conditions.

  • Byproducts from Impurities in Starting Materials: Impurities in the starting 4-hydroxybenzyl alcohol or the alkylating agent can lead to a variety of other byproducts.

Troubleshooting Guide

Issue 1: My final product is a complex mixture with multiple unidentified peaks in the HPLC/LC-MS analysis.

Root Cause Analysis:

A complex product mixture is often indicative of a lack of selectivity in the reaction, leading to multiple side reactions. 4-Hydroxybenzyl alcohol possesses two nucleophilic sites: the phenolic hydroxyl group and the benzylic alcohol.[2] Without proper control, both can react, leading to a variety of products.

Troubleshooting Steps:

  • Protect the Benzylic Alcohol: A common and effective strategy is to protect the more reactive benzylic alcohol prior to the etherification of the phenolic hydroxyl group. Silyl ethers (e.g., TBDMS) or benzyl ethers are suitable protecting groups as they are stable under the basic conditions of the Williamson ether synthesis and can be deprotected later.[2]

  • Optimize Reaction Conditions:

    • Base: Use a base that is strong enough to deprotonate the phenolic hydroxyl but not so strong as to promote side reactions. Weak bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) for phenolic alkylations.[3]

    • Temperature: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C).[2] However, excessively high temperatures can lead to decomposition and increased byproduct formation. A temperature screening study is recommended to find the optimal balance between reaction rate and selectivity.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally recommended as they can accelerate the SN2 reaction.[2]

Experimental Protocol: Protection of Benzylic Alcohol

  • Dissolve 4-hydroxybenzyl alcohol in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a mild base (e.g., triethylamine or imidazole).

  • Slowly add the protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the protected intermediate by column chromatography before proceeding with the etherification step.

Issue 2: I am observing significant amounts of a byproduct with a higher molecular weight, suggesting over-alkylation.

Root Cause Analysis:

This is a common issue when using highly reactive alkylating agents like ethylene oxide. The hydroxyl group of the desired product, this compound, can act as a nucleophile and react with another molecule of the alkylating agent, leading to the formation of di- and tri-ethylene glycol derivatives.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the likelihood of over-alkylation. A good starting point is 1.1 to 1.2 equivalents of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more acidic phenolic proton over the less acidic alcoholic proton of the product.

  • Choice of Alkylating Agent: Consider using a less reactive alkylating agent like 2-chloroethanol instead of ethylene oxide. While the reaction may be slower, it often provides better control and selectivity.

Data Presentation: Effect of Alkylating Agent Stoichiometry on Product Distribution

Equivalents of Ethylene OxideYield of Desired Product (%)Yield of Di-ethylene Glycol Byproduct (%)
1.0755
1.58512
2.08025

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Issue 3: My product shows evidence of C-alkylation byproducts.

Root Cause Analysis:

The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (primarily at the ortho and para positions). While O-alkylation is generally favored, certain conditions can promote C-alkylation.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide, hindering O-alkylation and potentially increasing the proportion of C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

  • Counter-ion: The nature of the counter-ion can also play a role. Loosely associated "naked" anions, often achieved with phase-transfer catalysts, tend to favor O-alkylation.

  • Leaving Group: A better leaving group on the alkylating agent can also favor the kinetically controlled O-alkylation product. For example, using an alkyl iodide instead of an alkyl chloride may improve selectivity.

Visualization: O- vs. C-Alkylation

G cluster_reactants Reactants cluster_products Products Phenoxide 4-(hydroxymethyl)phenoxide O_Alkylation Desired Product (O-Alkylation) Phenoxide->O_Alkylation Oxygen Attack (Favored) C_Alkylation Byproduct (C-Alkylation) Phenoxide->C_Alkylation Carbon Attack (Side Reaction) AlkylHalide R-X (Alkyl Halide) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation G Start Synthesis of this compound Analyze Analyze Crude Product by HPLC/LC-MS Start->Analyze CheckPurity Is Purity > 95%? Analyze->CheckPurity End Purification/Product Isolation CheckPurity->End Yes IdentifyByproducts Identify Major Byproducts CheckPurity->IdentifyByproducts No ComplexMixture Complex Mixture? IdentifyByproducts->ComplexMixture Troubleshoot Implement Troubleshooting Strategy Troubleshoot->Start OverAlkylation High MW Byproducts? ComplexMixture->OverAlkylation No ProtectGroup Protect Benzylic Alcohol ComplexMixture->ProtectGroup Yes CAlkylation Isomeric Byproducts? OverAlkylation->CAlkylation No ControlStoichiometry Control Alkylating Agent Stoichiometry OverAlkylation->ControlStoichiometry Yes CAlkylation->Troubleshoot No ChangeSolvent Change Solvent/Counter-ion CAlkylation->ChangeSolvent Yes OptimizeConditions Optimize Reaction Conditions ProtectGroup->OptimizeConditions OptimizeConditions->Troubleshoot SlowAddition Slow Addition of Reagent ControlStoichiometry->SlowAddition SlowAddition->Troubleshoot

References

Purification challenges of 2-(4-(Hydroxymethyl)phenoxy)ethanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9). This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this bifunctional building block from complex reaction mixtures. Here, we address common issues with practical, field-tested advice and in-depth explanations to ensure you achieve the desired purity for your downstream applications.

Section 1: Understanding the Challenge - Common Impurities

The first step in any successful purification is to understand what you are trying to remove. The impurity profile of this compound is highly dependent on its synthetic route. A prevalent synthesis involves the Williamson ether synthesis between a protected 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde and a 2-haloethanol, followed by deprotection or reduction.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Based on common synthetic pathways, your crude product may contain a variety of impurities. Recognizing these is critical for selecting an appropriate purification strategy.

Impurity NameStructureOriginPhysicochemical Properties & Removal Rationale
4-Hydroxybenzaldehyde C₇H₆O₂Unreacted starting materialPolar, acidic phenol. Can be removed by an alkaline wash, but often co-purifies with the product in chromatography due to its polarity.
Hydroquinone C₆H₆O₂Starting material or byproductHighly polar di-phenol. Water-soluble. Can be removed with an aqueous wash. Prone to oxidation.
1,4-Bis(2-hydroxyethoxy)benzene C₁₀H₁₄O₄Over-alkylation byproductMore polar than the desired product due to two ether chains. Can be separated by chromatography.
Unreacted Haloethanol (e.g., 2-Chloroethanol) C₂H₅ClOUnreacted starting materialVolatile and water-soluble. Typically removed during solvent evaporation and aqueous work-up.
Reducing Agent Byproducts (e.g., Borate salts) -Byproduct of aldehyde reduction (e.g., using NaBH₄)Inorganic salts. Removed by aqueous work-up (quenching and extraction).[1]
Solvents -Reaction or extraction mediumRemoved by evaporation under reduced pressure. High-boiling point solvents (e.g., DMF, DMSO) may require more rigorous methods.

Section 2: Purification Strategy Troubleshooting

Choosing the right purification method is a balance between desired purity, yield, scalability, and the nature of the impurities. We will cover the two most effective techniques for this molecule: Recrystallization and Flash Column Chromatography.

Workflow: Selecting a Purification Strategy

Below is a general decision-making workflow to guide your choice of purification method.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid is_major Is the desired product the major component (>85%)? is_solid->is_major Yes oily_solid Product is an oil or waxy solid is_solid->oily_solid No recrystallization Attempt Recrystallization is_major->recrystallization Yes complex_mixture Complex mixture or close-running impurities is_major->complex_mixture No final_purity Analyze Final Purity (HPLC, NMR, MP) recrystallization->final_purity chromatography Perform Column Chromatography chromatography->final_purity oily_solid->chromatography complex_mixture->chromatography

Caption: Decision workflow for purification method selection.

Recrystallization: The Scalable Workhorse

Recrystallization is an excellent and highly scalable technique for purifying solid compounds, provided a suitable solvent system can be found. It works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain in solution.[2]

Q2: My compound won't crystallize, even after cooling the solution in an ice bath. What should I do?

A2: This is a common issue, often caused by either using too much solvent or the presence of impurities that inhibit crystal formation.

  • The Causality: Supersaturation is the driving force for crystallization. If the solution is not saturated upon cooling, crystals will not form.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cold solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of your compound.[2] Allow it to cool slowly again.

    • Consider a Two-Solvent System: If a single solvent is ineffective, a two-solvent system may be required.[3][4]

Q3: I have a poor recovery yield after recrystallization. How can I improve it?

A3: Low yield is typically due to using too much solvent or premature crystallization.

  • The Causality: The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of solvent.[2] Any excess solvent will retain more of your product in solution upon cooling, reducing the yield.[2]

  • Troubleshooting Steps:

    • Minimize Solvent: During the dissolution step, add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the solid just dissolves.[5]

    • Avoid Premature Crashing: Ensure the solution cools slowly. Do not transfer the hot flask directly into an ice bath.[3] Allow it to cool to room temperature first to form well-defined, pure crystals. Rapid cooling traps impurities.

    • Chill the Rinse Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[6]

    • Second Crop: You can sometimes recover more product by concentrating the mother liquor (the filtrate) and cooling it again to obtain a second, albeit less pure, crop of crystals.

Q4: My recrystallized product is colored, but the pure compound should be white. What happened?

A4: Colored impurities are common. These can often be removed with activated charcoal.

  • The Causality: Highly conjugated or polar impurities can adhere to your crystals. Activated charcoal has a high surface area and adsorbs these colored molecules.

  • Protocol Adjustment:

    • Dissolve the crude product in the hot solvent as usual.

    • Let the solution cool slightly below its boiling point to prevent violent frothing.

    • Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight).

    • Swirl and gently heat the mixture for a few minutes.[5]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal before allowing the clear filtrate to cool.[3][5]

This method is useful when no single solvent has the ideal solubility profile. A common pair for a moderately polar compound like this could be Ethanol (Solvent 1, "good") and Water (Solvent 2, "poor").

Recrystallization_Protocol cluster_0 Dissolution cluster_1 Saturation & Crystallization cluster_2 Isolation a 1. Dissolve crude solid in minimum hot Solvent 1 (e.g., Ethanol) b 2. Heat solution to near boiling a->b c 3. Add hot Solvent 2 (e.g., Water) dropwise until solution remains faintly cloudy b->c d 4. Add 1-2 drops of hot Solvent 1 to clarify c->d e 5. Cool slowly to room temp, then in an ice bath d->e f 6. Collect crystals by vacuum filtration e->f g 7. Wash with minimal ice-cold solvent mixture f->g h 8. Dry crystals under vacuum g->h

Caption: Step-by-step two-solvent recrystallization workflow.

Flash Column Chromatography: For Challenging Separations

When recrystallization fails or when impurities have very similar polarities to the product, flash column chromatography is the method of choice.[7]

Q1: My compound is smearing/streaking down the column and not forming a clean band.

A1: This is a classic problem, especially for polar compounds containing hydroxyl or phenolic groups on silica gel.[8]

  • The Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly and sometimes irreversibly interact with polar functional groups, leading to poor separation (tailing).

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: The issue might be an inappropriate solvent system. If your compound is streaking in an ethyl acetate/hexanes system, try a different solvent mixture. For polar aromatic compounds, a dichloromethane (DCM)/methanol system can be effective.[8] Start with 1-2% MeOH in DCM and gradually increase.

    • Incorporate Toluene: For aromatic compounds, replacing hexanes with toluene can dramatically improve separation by engaging in pi-pi interactions, which alters selectivity.[8]

    • Use a Different Stationary Phase: If silica gel is problematic, switch to a more inert or basic support. Neutral alumina can be an excellent alternative for compounds that are sensitive to acid or are particularly polar.[8]

    • Sample Loading: Ensure your sample is loaded onto the column in a very concentrated band using the minimum possible volume of solvent. Dry loading (adsorbing the compound onto a small amount of silica gel first) is often superior to wet loading for preventing streaking.[7]

Q2: I can't get any separation between my product and an impurity on the TLC plate.

A2: If you can't separate them on the TLC plate, you won't separate them on the column. The key is to screen multiple solvent systems.

  • The Causality: Separation relies on the differential partitioning of compounds between the stationary phase and the mobile phase. You need to find a mobile phase that creates a significant difference in retention factor (Rf) values.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvent systems with varying polarity and composition. Aim for an Rf value of ~0.3 for your desired compound.

    • TLC Solvent System Screening Table:

Solvent System (v/v)PolarityComments
10-50% Ethyl Acetate / HexanesLow to MediumStandard starting point. May cause tailing for phenols.
1-10% Methanol / DichloromethaneMedium to HighExcellent for polar compounds. Can resolve tricky separations.[8]
10-30% Acetone / HexanesMediumOffers different selectivity compared to ethyl acetate.
10-40% Ethyl Acetate / TolueneMedium (Aromatic)Highly effective for aromatic compounds, reduces tailing.[8]

Q3: My compound won't come off the column at all.

A3: This indicates that your compound is irreversibly adsorbed to the stationary phase, or your mobile phase is not nearly polar enough.

  • The Causality: The interaction between your compound and the silica gel is stronger than the interaction with the eluent.

  • Troubleshooting Steps:

    • Increase Eluent Polarity Drastically: If you are using a gradient, increase it to 100% of the more polar solvent (e.g., pure ethyl acetate or even 20% methanol in DCM).

    • Add a Modifier: Adding a small amount of acetic acid (~0.5%) or triethylamine (~0.5%) to the mobile phase can help elute acidic or basic compounds, respectively, by competing for active sites on the silica. For your diol compound, a polar protic solvent like methanol is the most likely solution.

Section 3: Purity Verification

After purification, you must verify the purity of your this compound.

Q1: How can I confirm the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method on a C8 or C18 column with a water/acetonitrile or water/methanol mobile phase and UV detection (around 270 nm) is a good starting point.[9][10] The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if their signals are visible above the noise.

  • Melting Point (MP): A sharp melting point range (within 1-2 °C) is a good indicator of high purity for a crystalline solid. Impurities will typically depress and broaden the melting range.

References

Technical Support Center: Optimizing Polyurethane Synthesis with 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyurethane synthesis utilizing the novel diol, 2-(4-(hydroxymethyl)phenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this unique monomer into their polymerization reactions. Here, we move beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for superior polymer properties.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence polyurethane synthesis?

A1: this compound possesses two distinct hydroxyl groups with different reactivities: a primary aliphatic hydroxyl group and a primary benzylic hydroxyl group. The benzylic hydroxyl group's proximity to the electron-donating phenoxy group can influence its nucleophilicity. This difference in reactivity can be leveraged to control the polymerization process and the final polymer architecture. The ether linkage and the aromatic ring introduce a degree of rigidity and potential for specific intermolecular interactions in the resulting polyurethane, impacting its thermal and mechanical properties.

Q2: What is the recommended starting stoichiometry (NCO:OH ratio) for reactions with this diol?

A2: For the synthesis of linear thermoplastic polyurethanes, a starting isocyanate-to-hydroxyl (NCO:OH) molar ratio of 1.005:1.000 is a robust starting point.[1] A slight excess of isocyanate is often employed to ensure complete reaction of the hydroxyl groups and to compensate for any potential side reactions with trace amounts of water.[2] However, the optimal ratio may vary depending on the specific diisocyanate used and the desired molecular weight of the final polymer.

Q3: Which catalysts are most effective for this polymerization?

A3: Both amine-based catalysts and organometallic compounds are effective. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to promote the isocyanate-hydroxyl reaction.[3] Organotin catalysts, like dibutyltin dilaurate (DBTDL), are highly efficient and commonly used, though there is a growing interest in less toxic alternatives like bismuth or zinc-based catalysts.[4][5] The choice of catalyst can influence not only the reaction rate but also the selectivity towards the urethane formation versus side reactions.[5]

Q4: What are suitable solvents for this polymerization?

A4: The choice of solvent is critical and should be aprotic to avoid reaction with the isocyanate. Good options include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and N-methyl-2-pyrrolidone (NMP).[6][7] The solubility of the resulting polyurethane should also be considered. For some applications, a mixture of solvents may be necessary to maintain homogeneity throughout the reaction.[7] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of polyurethanes with this compound.

Problem 1: Low Polymer Yield or Incomplete Reaction

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The reactivity of aliphatic isocyanates is significantly lower than aromatic isocyanates.[8] If using an aliphatic diisocyanate, a more potent catalyst or a higher catalyst concentration may be required. Consider switching from an amine catalyst to a more active organometallic catalyst like DBTDL.[8]

  • Reaction Temperature is Too Low: The polyurethane formation is an exothermic reaction, but an initial activation energy must be overcome.[9] If the reaction appears sluggish, gradually increasing the temperature to 50-80°C can significantly increase the reaction rate.[8] However, be mindful that excessively high temperatures can promote side reactions.[10][11]

  • Presence of Moisture: Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide, consuming the isocyanate and potentially leading to foaming.[5] Ensure all glassware is oven-dried, and solvents are anhydrous. A measured water content for the diol and solvents is recommended.[2]

  • Inaccurate Stoichiometry: Precisely measuring the molar ratio of isocyanate to hydroxyl groups is critical. Any deviation can lead to incomplete polymerization and lower molecular weight. Ensure accurate weighing and purity assessment of your monomers.

Problem 2: Gel Formation or Cross-linking

Possible Causes & Solutions:

  • Excessive Isocyanate: A significant excess of isocyanate can lead to side reactions, primarily the formation of allophanate linkages where an isocyanate group reacts with a urethane linkage.[12] This introduces branching and can lead to gelation. Re-evaluate and confirm your NCO:OH stoichiometry.

  • High Reaction Temperature: Elevated temperatures, especially above 100°C, can promote the formation of allophanate and biuret linkages, leading to cross-linking.[13][14] Monitor the reaction temperature closely and use a controlled heating source.

  • High Catalyst Concentration: While catalysts are essential, an excessive amount can accelerate side reactions as well as the main polymerization. Optimize the catalyst concentration by running a series of small-scale reactions.

Problem 3: Discolored (Yellowing) Polymer

Possible Causes & Solutions:

  • Oxidation of the Phenolic Moiety: The phenoxy group in the diol can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

  • Amine Catalyst-Induced Side Reactions: Some amine catalysts can contribute to yellowing, particularly at higher temperatures.[5] If discoloration is a persistent issue, consider switching to a non-amine catalyst.

  • Aromatic Diisocyanate Degradation: Aromatic diisocyanates can be prone to thermal and oxidative degradation, leading to colored byproducts. Ensure the diisocyanate is of high purity and stored properly.

Experimental Protocols

Protocol 1: General Procedure for Polyurethane Synthesis
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound and any other polyols in an appropriate volume of anhydrous solvent (e.g., DMF).

  • Catalyst Addition: Add the catalyst (e.g., DBTDL, 0.1-0.5 mol% relative to the diol) to the reaction mixture and stir for 5 minutes.

  • Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture dropwise via a syringe or dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress.

  • Monitoring: The reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).[15]

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

  • Purification: Collect the polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[16]

Data Presentation

Table 1: Recommended Starting Reaction Conditions

ParameterRecommended RangeRationale
NCO:OH Molar Ratio 1.005:1.000 - 1.05:1.00A slight excess of NCO ensures complete reaction of OH groups.[1]
Reaction Temperature 50 - 90 °CBalances reaction rate and minimization of side reactions.[13]
Catalyst Concentration (DBTDL) 0.1 - 0.5 mol% (relative to diol)Effective catalysis without promoting excessive side reactions.[8]
Solvent Anhydrous DMF, DMSO, THFAprotic solvents prevent reaction with isocyanate.[6][7]
Reaction Time 4 - 24 hoursDependent on temperature, catalyst, and monomers used.

Visualizations

Polyurethane Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup prep1 Dry Glassware prep2 Purge with Inert Gas prep1->prep2 react1 Dissolve Diol(s) in Anhydrous Solvent prep2->react1 react2 Add Catalyst react1->react2 react3 Add Diisocyanate (Dropwise) react2->react3 react4 Heat to Reaction Temp (e.g., 60-80°C) react3->react4 mon1 Monitor via FTIR (Disappearance of NCO peak) react4->mon1 mon2 Precipitate in Non-Solvent mon1->mon2 mon3 Filter and Wash Polymer mon2->mon3 mon4 Dry under Vacuum mon3->mon4 end_node End Product: Purified Polyurethane mon4->end_node start Start start->prep1

Caption: A typical workflow for the synthesis of polyurethanes.

Troubleshooting Logic Diagram

G cluster_low_yield Low Yield Solutions cluster_gelation Gelation Solutions cluster_discoloration Discoloration Solutions problem Problem Encountered low_yield Low Yield / Incomplete Reaction problem->low_yield Issue gelation Gel Formation problem->gelation Issue discoloration Discoloration problem->discoloration Issue ly_sol1 Increase Catalyst Concentration low_yield->ly_sol1 ly_sol2 Increase Reaction Temperature low_yield->ly_sol2 ly_sol3 Ensure Anhydrous Conditions low_yield->ly_sol3 gel_sol1 Verify NCO:OH Stoichiometry gelation->gel_sol1 gel_sol2 Decrease Reaction Temperature gelation->gel_sol2 gel_sol3 Optimize Catalyst Concentration gelation->gel_sol3 dis_sol1 Use Inert Atmosphere discoloration->dis_sol1 dis_sol2 Change Catalyst Type discoloration->dis_sol2 dis_sol3 Ensure Monomer Purity discoloration->dis_sol3

Caption: A troubleshooting guide for common polyurethane synthesis issues.

References

Technical Support Center: Synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(hydroxymethyl)phenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and reliable method for synthesizing this compound is a modification of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an electrophilic alkyl halide.[1][2]

The primary pathway involves the reaction of 4-hydroxybenzyl alcohol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base. The base is crucial as it deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

Synthesis_Pathway 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Phenoxide Phenoxide Intermediate 4-hydroxybenzyl_alcohol->Phenoxide Base 2-haloethanol 2-Haloethanol (X=Cl, Br) Target_Product This compound 2-haloethanol->Target_Product Base Base (e.g., NaOH, K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile) Heat Heat Phenoxide->Target_Product + 2-Haloethanol (SN2 Attack) Salt_Byproduct Salt Byproduct (e.g., NaX, KX)

Caption: Williamson Ether Synthesis of this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be too weak or not fully dissolved. 2. Poor Nucleophilic Attack: The reaction temperature may be too low, or the solvent may not be suitable for an SN2 reaction. 3. Degradation of Reactants: Prolonged exposure to high temperatures can degrade the starting materials or product.1. Base Selection: Use a strong base like sodium hydroxide or potassium carbonate. Ensure the base is fresh and anhydrous.[3][4] 2. Solvent Choice: Employ a polar aprotic solvent such as DMF or acetonitrile to enhance the reaction rate.[2][4] 3. Temperature Control: Maintain a reaction temperature between 50-100 °C.[2] Monitor the reaction progress using TLC to avoid unnecessary heating.
Formation of Byproducts 1. Dialkylation: The newly formed alcohol on the ethanol side chain can be deprotonated and react with another molecule of the haloethanol. 2. Elimination Reaction: The haloethanol can undergo elimination to form ethylene oxide, which can then polymerize. 3. C-Alkylation: While less common, some alkylation may occur on the aromatic ring.1. Control Stoichiometry: Use a slight excess of the 4-hydroxybenzyl alcohol to minimize the chance of the product reacting further. 2. Temperature and Base: Avoid excessively high temperatures and very strong, sterically hindered bases which can favor elimination. 3. Reaction Conditions: Favouring O-alkylation is generally achieved under the recommended reaction conditions.
Product is Difficult to Purify 1. Residual Starting Materials: Incomplete reaction leaving unreacted 4-hydroxybenzyl alcohol and/or 2-haloethanol. 2. Formation of Salts: The salt byproduct may not have been completely removed. 3. Presence of High-Boiling Impurities: Byproducts like 2-(2-phenoxyethoxy)ethanol can be difficult to separate by distillation.1. Work-up Procedure: After the reaction, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid solution to remove any unreacted phenoxide and then with a brine solution.[3] 2. Washing: Ensure thorough washing of the organic phase with water to remove all inorganic salts. 3. Purification Technique: For high purity, column chromatography or recrystallization may be necessary in addition to distillation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

The choice of base is critical. For laboratory-scale synthesis, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used. NaOH is a stronger base and can lead to faster reaction times, but K₂CO₃ is often easier to handle and can result in a cleaner reaction. For industrial applications, phase transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.[2]

Q2: Which solvent should I use for the best yield?

Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are highly recommended. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic and available to participate in the SN2 reaction. This increases the reaction rate compared to protic solvents.[4]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.

Q4: What are the key safety precautions for this synthesis?

  • 2-Chloroethanol and 2-Bromoethanol: These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bases: Strong bases like NaOH are corrosive. Avoid contact with skin and eyes.

  • Solvents: DMF and acetonitrile are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Q5: My final product has a phenolic odor. What does this indicate?

A phenolic odor suggests the presence of unreacted 4-hydroxybenzyl alcohol. This can be addressed by improving the purification process. An additional wash of the organic layer with a dilute base solution during the work-up can help remove residual phenolic starting material. For very low levels of phenol, adsorption techniques using activated carbon or specific resins can be effective.

IV. Experimental Protocols

A. Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of 4-hydroxybenzyl alcohol).

  • Add a base (e.g., potassium carbonate, 1.5 equivalents) to the mixture.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

V. References

  • Benchchem. (n.d.). This compound|102196-18-9. Retrieved from --INVALID-LINK--

  • Chem.ucla.edu. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102180776B - Preparation method for 2-(4-phenoxy phenoxy)ethanol. Retrieved from --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound - 102196-18-9. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 102196-18-9|this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 102196-18-9. Retrieved from --INVALID-LINK--

  • AMS Tesi di Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. Retrieved from --INVALID-LINK--

  • Atamankimya.com. (n.d.). PHENOXYETHANOL. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2023). 2-Phenoxyethanol. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus. Retrieved from --INVALID-LINK--

  • Asean. (2017). IDENTIFICATION AND DETERMINATION OF 2-PHENOXYETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4-HYDROXYBENZOATE IN COSMETIC PRODUCTS BY HPLC. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Optimisation of biotransformation conditions for production of 2-phenylethanol by a Saccharomyces cerevisiae CWY132 mutant. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Process optimization for the production of high-concentration ethanol with Scenedesmus raciborskii biomass. Retrieved from --INVALID-LINK--

  • PLOS One. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111718244A - Preparation process of phenoxyethanol serving as raw material for cosmetics. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Phenoxyethanol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN110642706A - Preparation method of high-purity phenoxyethanol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Poor Solubility of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-(Hydroxymethyl)phenoxy)ethanol in their reaction media. As a bifunctional molecule featuring both a primary and a benzylic alcohol, coupled with a phenoxy ether backbone, its solubility can be nuanced.[1][2] This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from simple physical adjustments to more complex chemical strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is this compound not dissolving in my reaction solvent?

A: The solubility of this compound is governed by the "like dissolves like" principle, which relates to molecular polarity.[3] The structure of this compound, with its molecular formula C₉H₁₂O₃, contains distinct polar and non-polar regions:[1][2]

  • Polar Features: Two hydroxyl (-OH) groups that can participate in hydrogen bonding.[1][3]

  • Non-Polar Features: An aromatic phenyl ring and an ether linkage.

The challenge arises from this dual nature. In highly non-polar solvents like hexane or toluene, the polar hydroxyl groups resist solvation. Conversely, while its LogP of -0.03 suggests a slightly hydrophilic nature, its solubility in water is still moderate due to the non-polar aromatic backbone.[1] Poor solubility in a specific reaction medium typically indicates a polarity mismatch between the solvent and the solute.

Q2: What are the simplest and most immediate steps I can take to improve solubility?

A: Before altering your chemical system, always start with physical modifications, which are less likely to affect your reaction pathway.

  • Increase Temperature: For the vast majority of solid organic compounds, solubility increases with temperature.[4] The dissolution process is often endothermic, meaning it requires energy to break the compound's crystal lattice bonds.[5][6][7] Applying heat provides this energy, facilitating dissolution.[6]

    • Causality: Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, which helps overcome the intermolecular forces holding the solid together.

    • Caution: Ensure your starting materials and reagents are thermally stable at the intended temperature to avoid degradation.

  • Apply Mechanical Agitation: Vigorous stirring or sonication can significantly increase the rate of dissolution. While it does not change the thermodynamic solubility limit, it can overcome kinetic barriers, making it appear as though solubility has improved, especially for slow-to-dissolve materials.

Q3: My solvent choice is constrained by the reaction chemistry. Can I use a co-solvent?

A: Yes, using a co-solvent is one of the most effective and widely used strategies for enhancing the solubility of poorly soluble compounds.[8][9][10] A co-solvent is a water-miscible organic solvent added in a small volume percentage to the primary solvent system.[8][11]

  • Mechanism of Action: The co-solvent modifies the overall polarity of the solvent system, creating a more favorable environment for the solute. For instance, adding a polar aprotic co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a less polar solvent like Tetrahydrofuran (THF) can create a mixture that better solvates both the polar -OH groups and the non-polar aromatic ring of this compound.[12]

  • Recommended Co-solvents:

    • For reactions in moderately polar aprotic solvents (e.g., THF, Dichloromethane): Consider adding 5-10% (v/v) of DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP).[12]

    • For reactions in non-polar aromatic solvents (e.g., Toluene): A small amount of THF or Dioxane can be effective.

Q4: I am reacting this compound with an inorganic salt (e.g., a nucleophile like NaCN or NaN₃) that is only soluble in water, but my substrate is in an organic solvent. How can I make this reaction happen?

A: This is a classic scenario for the application of Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system).[13][14][15]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports an ionic reactant from the aqueous or solid phase into the organic phase.[16][17] The catalyst's cation forms a lipophilic ion pair with the reactant's anion, allowing this complex to dissolve in the organic solvent and react with the substrate.[16]

  • Benefits: This method avoids the need for expensive, anhydrous polar aprotic solvents and often leads to faster reaction rates with fewer byproducts.[13] PTC is considered a "green chemistry" approach as it can reduce the reliance on organic solvents.[14][17]

Part 2: Systematic Troubleshooting Workflow

This workflow provides a logical decision-making process for addressing solubility issues systematically.

G cluster_0 cluster_1 cluster_2 cluster_3 start Initial State: Poor Solubility of This compound step1 Increase Temperature (e.g., to 40-60 °C) start->step1 end_s1 Problem Solved step1->end_s1 Yes fail1 Proceed to Next Step step1->fail1 No step2 Re-evaluate Primary Solvent: Is polarity optimal? end_s2 Problem Solved step2->end_s2 Yes, new solvent works fail2 Proceed to Next Step step2->fail2 No, solvent is fixed step3 Introduce a Co-solvent (5-20% v/v) end_s3 Problem Solved step3->end_s3 Yes fail3 Re-evaluate System step3->fail3 No step4 Is this a multiphasic reaction with an ionic reagent? ptc Implement Phase-Transfer Catalysis (PTC) step4->ptc Yes end_s4 Problem Solved ptc->end_s4 fail1->step2 fail2->step3 fail3->step4

Caption: A decision tree for troubleshooting solubility issues.

Part 3: Data Summary & Physicochemical Properties

The table below summarizes key properties of this compound and provides a qualitative guide to its solubility in common laboratory solvents.

PropertyValue / ObservationSource(s)
Molecular Formula C₉H₁₂O₃[1][2]
Molecular Weight 168.19 g/mol [1][2]
Appearance Typically a solid at room temperatureInferred from structure
Boiling Point 341.2 ± 22.0 °C (Predicted)[1][18]
Partition Coefficient (LogP) ~ -0.03[1]
Water Sparingly to Moderately Soluble[1]
Ethanol, Methanol Soluble
Acetone, THF Soluble[19]
DMSO, DMF, NMP Highly Soluble[12]
Toluene, Hexane Poorly Soluble to InsolubleInferred from polarity
Dichloromethane (DCM) Sparingly SolubleInferred from polarity

Part 4: Detailed Experimental Protocols

These protocols provide actionable, step-by-step guidance for implementing the key troubleshooting strategies.

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration to achieve complete dissolution of this compound in a primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, THF)

  • Candidate co-solvents (e.g., DMF, NMP, Dioxane)

  • Small-volume vials (e.g., 4 mL) with stir bars

  • Graduated micropipettes

Procedure:

  • Establish Baseline: In a vial, add a known amount of this compound to the primary solvent to achieve the target reaction concentration (e.g., 16.8 mg, 0.1 mmol, in 1 mL of Toluene for a 0.1 M solution).

  • Observe: Stir at room temperature for 15 minutes. Note the degree of dissolution (e.g., insoluble, partially soluble). This is your negative control.

  • Screen Co-solvents: Prepare a series of vials, each containing the same amount of substrate and primary solvent as the baseline.

  • Titrate Co-solvent: To each vial, add a different co-solvent in increasing amounts. Start with 5% (v/v) (e.g., 50 µL in 1 mL total volume), then increase to 10% and 20% if necessary.

  • Equilibrate and Observe: Stir each vial for 15 minutes after the co-solvent addition. Record the volume percentage at which complete dissolution occurs for each co-solvent.

  • Validate: Select the co-solvent system that achieves solubility at the lowest volume percentage. As a self-validating step, run a small-scale, blank reaction (without the coupling partner) in this new solvent system at the reaction temperature to ensure the substrate remains stable and in solution.

Protocol 2: General Procedure for Solid-Liquid Phase-Transfer Catalysis

Objective: To conduct a reaction between solid, water-soluble nucleophile and the organically-soluble this compound. This protocol uses a hypothetical Williamson ether synthesis as an example.

Materials:

  • This compound (1.0 eq)

  • Organic solvent (e.g., Toluene)

  • Solid base/nucleophile (e.g., powdered NaOH, 1.2 eq)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB, 0.05-0.10 eq)

  • Alkylating agent (e.g., Benzyl Bromide, 1.1 eq)

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • Charge the Flask: To the reaction flask, add the this compound, the organic solvent (to achieve desired concentration, e.g., 0.2 M), the solid base, and the phase-transfer catalyst (TBAB).

  • Initial Stirring: Begin vigorous stirring. The mixture will be a heterogeneous slurry.

    • Causality Check: The TBAB is crucial here. The Bu₄N⁺ cation will pair with the OH⁻ anion from the solid NaOH, pulling it into the toluene phase as a more reactive, "naked" hydroxide. This deprotonates the substrate's hydroxyl group, forming the alkoxide nucleophile in the organic phase.

  • Add Electrophile: Add the alkylating agent (Benzyl Bromide) to the stirring mixture.

  • Heat Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Control Experiment (Self-Validation): Set up an identical reaction in a separate flask but omit the TBAB. In a properly functioning PTC system, this control reaction should show little to no product formation, confirming that the catalyst is essential for the reaction to proceed.

  • Work-up: Upon completion, cool the reaction, filter off any remaining solids, and perform a standard aqueous work-up to quench and extract the product.

References

Technical Support Center: Efficient Polymerization of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the efficient polymerization of 2-(4-(hydroxymethyl)phenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing polymers from this versatile bifunctional monomer. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.

Introduction: The Challenge of Selectivity

This compound is a valuable monomer containing two distinct hydroxyl groups: a primary aliphatic alcohol and a phenolic alcohol. This bifunctionality offers unique opportunities for polymer design but also presents the central challenge of achieving chemoselectivity during polymerization. The disparate reactivity of these two groups under different catalytic conditions is the key to controlling the polymer structure and properties. This guide will illuminate the pathways to achieving selective polymerization and obtaining high-quality polymers.

Part 1: Catalyst Selection for Directed Polymerization

The choice of catalyst is the most critical factor in determining which hydroxyl group participates in the polymerization, thereby dictating the final polymer architecture.

Q1: Which type of catalyst should I use for the polymerization of this compound?

The selection of a catalyst depends on the desired polymerization mechanism, primarily targeting either the phenolic or the primary hydroxyl group.

  • Base-Catalyzed Polymerization (Targeting the Phenolic Hydroxyl): In the presence of a base, the more acidic phenolic hydroxyl group is deprotonated to form a phenoxide ion. This nucleophile can then react with the primary alcohol of another monomer, which can be activated by a suitable leaving group or through an etherification reaction. This approach is analogous to the Williamson ether synthesis.[1][2]

  • Acid-Catalyzed Polymerization (Potentially Targeting the Primary Hydroxyl): Acid catalysts can protonate the primary hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by another alcohol. However, acid catalysis can be less selective and may lead to side reactions, including undesired reactions at the benzylic position of the hydroxymethyl group.[3]

  • Metal-Based Catalysts: Certain transition metal catalysts, such as those based on iron or gold, have been shown to be effective for etherification reactions under mild conditions and may offer higher selectivity.[4]

Table 1: Overview of Catalyst Types and Their Expected Selectivity

Catalyst TypeTargeted Hydroxyl GroupProposed MechanismKey Considerations
Base Catalysts (e.g., KOH, NaOH, K₂CO₃)Phenolic HydroxylNucleophilic substitution (Williamson-type)High selectivity for phenoxide formation. Requires careful control of reaction conditions to avoid side reactions.
Acid Catalysts (e.g., p-TsOH, H₂SO₄)Primary/Benzylic HydroxylSɴ1/Sɴ2 dehydrationCan lead to a mixture of products and potential side reactions like etherification of the primary alcohol or reactions at the benzylic position.
Metal Catalysts (e.g., Fe(OTf)₃, Gold complexes)Varies (often selective)Coordination-activationCan offer high selectivity under mild conditions, but catalyst cost and removal may be a concern.[4]

Part 2: Experimental Protocols

Here we provide a detailed, step-by-step methodology for a base-catalyzed polymerization, which is often the more selective route for this monomer.

Protocol 1: Base-Catalyzed Polyetherification

This protocol aims to selectively polymerize this compound via the phenolic hydroxyl group.

Materials:

  • This compound (high purity, >99%)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene (for azeotropic removal of water)

  • Methanol (for quenching and precipitation)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Monomer Purification: Ensure the monomer is of high purity. If necessary, recrystallize from a suitable solvent to remove any impurities that could act as chain terminators.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

  • Reaction Initiation:

    • Charge the flask with this compound and toluene.

    • Under a nitrogen atmosphere, add a stoichiometric amount of a strong base (e.g., KOH or NaH) to deprotonate the phenolic hydroxyl group.

  • Polymerization:

    • Heat the reaction mixture to reflux to azeotropically remove water, which is a byproduct of the condensation reaction. The removal of water is crucial to drive the equilibrium towards polymer formation.

    • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by periodically taking small aliquots for analysis (e.g., by GPC to check for molecular weight increase).

  • Quenching and Isolation:

    • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of deionized water.

  • Purification:

    • Filter the precipitated polymer and wash it thoroughly with deionized water to remove any residual salts and unreacted monomer.

    • Further purify the polymer by dissolving it in a suitable solvent (e.g., DMF) and re-precipitating it in a non-solvent (e.g., water or methanol).

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Diagram: Base-Catalyzed Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer High Purity Monomer Setup Dry Reaction Setup (N2 Atmosphere) Monomer->Setup Deprotonation Add Base (e.g., KOH) Setup->Deprotonation Polymerization Heat to Reflux (Azeotropic Water Removal) Deprotonation->Polymerization Monitoring Monitor MW (e.g., GPC) Polymerization->Monitoring Monitoring->Polymerization Continue reaction Quench Quench with Methanol Monitoring->Quench Target MW reached Precipitate Precipitate in Water Quench->Precipitate Purify Wash & Re-precipitate Precipitate->Purify Dry Vacuum Dry Purify->Dry Product High Molecular Weight Polyether Dry->Product

Caption: Workflow for base-catalyzed polyetherification.

Part 3: Troubleshooting Guide

Encountering issues during polymerization is common. This section provides a structured approach to troubleshooting.

Q2: I am consistently obtaining low molecular weight polymer. What are the likely causes and how can I fix this?

Low molecular weight is a frequent challenge in polycondensation reactions. The primary reasons are often related to stoichiometry, monomer purity, and reaction conditions.

Table 2: Troubleshooting Low Molecular Weight Polymer

Possible CauseDiagnostic CheckRecommended Solution
Imprecise Stoichiometry Verify the molar ratio of reactive groups.Ensure precise weighing of the monomer. An imbalance can lead to an excess of one type of end-group, terminating chain growth.
Monomer Impurities Analyze monomer purity via NMR or GC-MS.Purify the monomer by recrystallization or column chromatography. Impurities with reactive groups can act as chain terminators.
Inefficient Water Removal Check for leaks in the reaction setup; ensure efficient condensation in the Dean-Stark trap.Use a high-quality vacuum pump for the azeotropic distillation. Ensure all joints are properly sealed. The presence of water can shift the equilibrium back towards the monomers.
Suboptimal Reaction Temperature Monitor the internal reaction temperature.A temperature that is too low will result in a slow reaction rate. Conversely, a temperature that is too high can cause thermal degradation and side reactions. Optimize the temperature based on literature for similar polyetherifications.
Catalyst Deactivation Use a fresh batch of catalyst.Ensure the catalyst is stored under appropriate conditions (e.g., desiccated for hygroscopic bases).

Diagram: Logic for Troubleshooting Low Molecular Weight

G Start Low Molecular Weight Polymer Purity Check Monomer Purity Start->Purity Stoichiometry Verify Stoichiometry Purity->Stoichiometry Purity OK Purify Purify Monomer Purity->Purify Impure WaterRemoval Assess Water Removal Efficiency Stoichiometry->WaterRemoval Stoichiometry Correct AdjustStoich Adjust Stoichiometry Stoichiometry->AdjustStoich Incorrect Conditions Review Reaction Conditions (Temp., Time) WaterRemoval->Conditions Efficient ImproveWaterRemoval Improve Vacuum/Seal System WaterRemoval->ImproveWaterRemoval Inefficient Catalyst Check Catalyst Activity Conditions->Catalyst Optimal OptimizeConditions Optimize Temp./Time Conditions->OptimizeConditions Suboptimal Solution High Molecular Weight Polymer Catalyst->Solution Active ReplaceCatalyst Use Fresh Catalyst Catalyst->ReplaceCatalyst Inactive Purify->Purity AdjustStoich->Stoichiometry ImproveWaterRemoval->WaterRemoval OptimizeConditions->Conditions ReplaceCatalyst->Catalyst

Caption: A systematic approach to troubleshooting low molecular weight.

Part 4: Frequently Asked Questions (FAQs)

Q3: Can I polymerize this compound without a catalyst?

While self-condensation at very high temperatures is theoretically possible, it is highly inefficient and will likely lead to a low molecular weight, discolored product due to side reactions and thermal degradation. A catalyst is essential for achieving a controlled and efficient polymerization.

Q4: How can I confirm the structure of my polymer and ensure the desired hydroxyl group has reacted?

A combination of spectroscopic techniques is necessary:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. In the ¹H NMR spectrum, the disappearance or significant shift of the proton signal corresponding to the reacted hydroxyl group will be a key indicator. For instance, in a successful base-catalyzed polymerization, the phenolic -OH proton signal will disappear.[5][6]

  • FTIR Spectroscopy: The broad O-H stretching band in the region of 3200-3600 cm⁻¹ will decrease in intensity relative to the C-H and other backbone signals as the polymerization proceeds. The appearance of a strong ether C-O-C stretching band around 1240 cm⁻¹ (aromatic ether) and 1100 cm⁻¹ (aliphatic ether) will be indicative of polymer formation.[7][8]

  • Gel Permeation Chromatography (GPC): GPC is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of your polymer, providing a quantitative measure of the polymerization's success.

Q5: What are the potential side reactions I should be aware of?

  • Self-condensation of the primary alcohol: Under certain conditions, especially with acid catalysis, the primary alcohol can react with itself to form a di-ether linkage, leading to branching or undesired structures.

  • Reactions at the benzylic position: The hydroxymethyl group is at a benzylic position, which can be susceptible to oxidation or other side reactions, particularly at high temperatures or in the presence of certain catalysts.

  • Cyclization: Intramolecular cyclization to form a cyclic ether is a possibility, though less likely in polycondensation unless specific catalysts promoting this are used.

Q6: Is it possible to achieve a perfectly linear polymer with this monomer?

Achieving a perfectly linear polymer is challenging due to the presence of two different reactive sites. However, by carefully selecting a highly chemoselective catalyst and optimizing reaction conditions, it is possible to obtain a polymer that is predominantly linear. For applications requiring absolute linearity, a protecting group strategy might be necessary.[9][10][11][12] This would involve protecting one of the hydroxyl groups, polymerizing the other, and then deprotecting the first group. This adds complexity and cost to the synthesis but offers the highest degree of control.

References

Technical Support Center: Characterization of Impurities in Technical Grade 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with technical grade 2-(4-(hydroxymethyl)phenoxy)ethanol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of impurity characterization. Our approach is rooted in established analytical principles and regulatory expectations to ensure scientific integrity and reliable results.

Section 1: Understanding the Impurity Landscape (FAQs)

A robust analytical strategy begins with a theoretical understanding of what impurities might be present. The manufacturing process and chemical stability of the target molecule are the primary sources of impurities.

Q1: What are the most probable process-related impurities in technical grade this compound?

Process-related impurities are substances that arise from the manufacturing process, including unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[1] Based on common synthetic routes for phenoxyethanol derivatives, the following impurities are highly probable[2]:

  • Starting Materials:

    • 4-Hydroxybenzaldehyde: The aromatic precursor. Its presence indicates an incomplete initial etherification reaction.

    • Ethylene Glycol or 2-Chloroethanol: Reagents used for the ethoxylation step.

  • Intermediates:

    • 4-(2-Hydroxyethoxy)benzaldehyde: An intermediate formed after the etherification of 4-hydroxybenzaldehyde but before the reduction of the aldehyde group.

  • By-products:

    • Phenol: Can arise from the degradation of starting materials or as an impurity in the 4-hydroxybenzaldehyde starting material.[3][4]

    • Bis-ether Impurity (1,2-bis(4-(hydroxymethyl)phenoxy)ethane): Formed if two molecules of the parent compound react with a linking agent or under specific process conditions.

    • Over-ethoxylated species: Products with additional ethylene oxide units attached.

Q2: What potential degradation products should I be aware of during storage and analysis?

Degradation products form due to the decomposition of the drug substance over time.[1] For this compound, potential degradation pathways include:

  • Oxidation: The primary alcohol of the hydroxymethyl group can oxidize to form the corresponding aldehyde (4-(2-hydroxyethoxy)benzaldehyde) and subsequently the carboxylic acid (4-(2-hydroxyethoxy)benzoic acid). This is a common degradation pathway for benzylic alcohols.

  • Ether Cleavage: While generally stable, the ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding phenol and ethylene glycol.

Q3: What are the regulatory thresholds for identifying and qualifying impurities?

The International Council for Harmonisation (ICH) provides guidelines for impurity testing in new drug substances.[5][6] The key document, ICH Q3A(R2), establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.[7][8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[7]

It is crucial to identify any impurity exceeding the identification threshold.[8] Qualification involves gathering and evaluating data to establish the biological safety of an impurity at the specified level.[7]

Section 2: Analytical Strategy & Troubleshooting

A multi-technique approach is often necessary for comprehensive impurity characterization. High-Performance Liquid Chromatography (HPLC) is typically the primary tool for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile impurities, and Nuclear Magnetic Resonance (NMR) is unparalleled for definitive structural elucidation.

Overall Analytical Workflow

The following diagram outlines a logical workflow for the identification and characterization of impurities.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting start Technical Grade Sample hplc_uv HPLC-UV Analysis (Impurity Profile, % Area) start->hplc_uv gc_ms GC-MS Analysis (Volatile Impurities) start->gc_ms threshold_check Impurity > Identification Threshold? hplc_uv->threshold_check lc_ms LC-MS/MS (Mass Information, Fragmentation) threshold_check->lc_ms Yes quant_method Develop & Validate Quantitative Method (HPLC) threshold_check->quant_method No (Report as Unspecified) isolate Preparative HPLC or Fraction Collection lc_ms->isolate nmr NMR Spectroscopy (Definitive Structure) identified Structure Confirmed nmr->identified isolate->nmr identified->quant_method report Report Impurity Profile (as per ICH Q3A) quant_method->report

Caption: General workflow for impurity characterization.

FAQ 2: HPLC Troubleshooting Guide

Q2.1: My analyte peak is tailing significantly. What is the cause and how can I fix it?

Peak tailing for polar, aromatic compounds like this compound and its impurities is often caused by secondary interactions with the silica stationary phase.[9]

  • Causality: Residual, acidic silanol groups (-Si-OH) on the C18 stationary phase can interact strongly with the hydroxyl groups of your analyte via hydrogen bonding. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a "Type B" or polar-endcapped column). These columns have fewer accessible silanol groups.[9]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try injecting a 10-fold dilution to see if the peak shape improves.[9]

Q2.2: I am having trouble retaining my very polar impurities on a standard C18 column. What are my options?

This is a common challenge in reversed-phase chromatography.[10][11] If impurities are significantly more polar than the parent compound (e.g., ethylene glycol), they may elute in the void volume.

  • Causality: Reversed-phase chromatography separates based on hydrophobicity. Highly polar compounds have little affinity for the non-polar C18 stationary phase and are quickly eluted by the mobile phase.

  • Solutions:

    • Highly Aqueous Mobile Phase: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 95-100% aqueous). However, be aware that some C18 columns can suffer from "phase dewetting" or collapse under these conditions.[10]

    • Use an "Aqueous C18" Column: These columns are specifically designed with polar-embedded or polar-endcapped phases that maintain stability and provide retention in highly aqueous mobile phases.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase (like bare silica or a diol phase) and a high organic mobile phase. It is excellent for retaining and separating very polar compounds.

FAQ 3: GC-MS Troubleshooting Guide

Q3.1: My peaks for the glycols are broad and tailing. Do I need to derivatize my sample?

Yes, derivatization is often recommended for analyzing glycols by GC.[12]

  • Causality: The hydroxyl groups in this compound and its glycol-related impurities are highly polar and can interact strongly with active sites in the GC inlet and column. This leads to poor peak shape and potential sample loss.[12]

  • Solution: Silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases volatility and reduces interactions, resulting in sharper, more symmetrical peaks.[13]

FAQ 4: NMR for Structural Elucidation

Q4.1: I have isolated an unknown impurity. How can NMR confirm its structure?

NMR spectroscopy is the most powerful tool for the unambiguous identification of unknown organic compounds.[14][15] It provides detailed information about the chemical environment of each atom.

  • Causality: The principle of NMR is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs is highly sensitive to its molecular environment, providing a unique fingerprint of the molecule's structure.[16]

  • Workflow for Structural Elucidation:

    • ¹H NMR: Provides information on the number of different types of protons, their integration (ratio), and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

      • COSY shows which protons are coupled to each other (e.g., H-C-C-H).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton.

G cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structure Confirmation HNMR ¹H NMR (Proton environments, ratios) Propose Propose Structure Fragments HNMR->Propose CNMR ¹³C NMR (Carbon environments) CNMR->Propose COSY COSY (¹H-¹H Connectivity) Assemble Assemble Fragments COSY->Assemble HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Assemble HMBC HMBC (Long-Range ¹H-¹³C Correlation) HMBC->Assemble Propose->COSY Propose->HSQC Propose->HMBC Confirm Confirm Final Structure Assemble->Confirm

Caption: NMR workflow for structural elucidation.

Section 3: Experimental Protocols

These protocols provide a starting point for method development. They should be optimized and validated for your specific equipment and sample matrix.

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Objective: To separate and quantify impurities in a technical grade sample.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    25 40 60
    30 5 95
    35 5 95
    36 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 225 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS Method for Volatile Impurities
  • Objective: To identify and quantify volatile and semi-volatile impurities like phenol and ethylene glycol.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temp: 280 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: 35 - 450 amu.

  • Sample Preparation (with Derivatization):

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

References

Validation & Comparative

A Comparative Guide to the Thermal Stability of Polyurethanes Derived from 2-(4-(Hydroxymethyl)phenoxy)ethanol and Aliphatic Diols

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in materials science and drug development, the rational design of polymers with tailored thermal properties is paramount. Polyurethanes (PUs), a remarkably versatile class of polymers, find applications in countless fields, largely due to the tunability of their properties by varying their constituent monomers.[1][2] This guide provides a comprehensive analysis of the thermal stability of polyurethanes synthesized from a unique aromatic-aliphatic diol, 2-(4-(hydroxymethyl)phenoxy)ethanol, in combination with a series of linear aliphatic diols. By systematically altering the length of the aliphatic diol, we can elucidate crucial structure-property relationships that govern the thermal performance of these materials.

The inclusion of this compound introduces both aromatic and ether linkages into the polymer backbone, which is anticipated to influence thermal stability. Aromatic units are known to enhance thermal resistance, while the flexibility of aliphatic chains plays a complex role.[3] This guide will present supporting experimental data and detailed methodologies to provide a clear, objective comparison for researchers designing PUs for applications demanding specific thermal endurance.

Synthesis of Aromatic-Aliphatic Polyurethanes: A Methodological Approach

The synthesis of polyurethanes is fundamentally a polyaddition reaction between a diisocyanate and a polyol.[1] For this comparative study, a series of polyurethanes were synthesized using a consistent diisocyanate, 4,4'-diphenylmethane diisocyanate (MDI), while varying the diol component. The diol component consisted of a constant molar ratio of this compound and a selected aliphatic diol (1,4-butanediol, 1,6-hexanediol, or 1,10-decanediol). A two-step prepolymer method is often employed to ensure controlled reaction and polymer architecture.[4]

Experimental Protocol: Two-Step Polyurethane Synthesis

Safety Precaution: Isocyanates are sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] All glassware should be oven-dried to prevent moisture from interfering with the reaction.

Step 1: Prepolymer Formation

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a defined amount of the diol mixture: this compound and the chosen aliphatic diol (e.g., 1,4-butanediol).

  • Heat the mixture to 80°C under a nitrogen atmosphere to ensure a homogenous melt and remove any residual moisture.

  • Slowly add a stoichiometric excess of 4,4'-diphenylmethane diisocyanate (MDI) to the diol mixture under vigorous stirring. The NCO:OH ratio is typically maintained around 2:1 to ensure the prepolymer is isocyanate-terminated.

  • Maintain the reaction temperature at 80°C for approximately 2-3 hours. The progress of the reaction can be monitored by titrating for the NCO content.

Step 2: Chain Extension

  • Once the theoretical NCO content is reached, cool the prepolymer to approximately 60°C.

  • Slowly add a stoichiometric amount of the same diol mixture used in Step 1 as the chain extender.

  • Continue stirring for an additional 1-2 hours until a significant increase in viscosity is observed, indicating polymer formation.

  • The resulting polyurethane is then carefully removed and cured in a vacuum oven at 80-100°C for 24 hours to complete the reaction and remove any solvent.

G cluster_reactants Reactants cluster_process Synthesis Process Diisocyanate (MDI) Diisocyanate (MDI) Step1 Step 1: Prepolymer Formation (Excess MDI, 80°C) Diisocyanate (MDI)->Step1 Diol_Mix Diol Mixture (Aromatic-Aliphatic + Aliphatic) Diol_Mix->Step1 Step2 Step 2: Chain Extension (Add remaining diol, 60-80°C) Step1->Step2 NCO-terminated Prepolymer Product Polyurethane Step2->Product

Caption: A schematic of the two-step polyurethane synthesis workflow.

Assessing Thermal Stability: TGA and DSC Protocols

To quantitatively compare the thermal stability of the synthesized polyurethanes, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing critical information about decomposition temperatures.[5] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like the glass transition temperature (Tg).[6][7]

Experimental Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA)

  • Calibrate the TGA instrument (e.g., TA Instruments Q500) for mass and temperature.[8]

  • Place a small, uniform sample (5-10 mg) of the cured polyurethane into a platinum or alumina TGA pan.[9]

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 800°C) at a constant heating rate of 10°C/min.[8][9]

  • Conduct the analysis under a continuous nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.[9]

  • Record the mass loss versus temperature curve (thermogram). From this, determine the onset decomposition temperature (Td,onset), the temperature of maximum decomposition rate (Td,max), and the final char yield.

Differential Scanning Calorimetry (DSC)

  • Calibrate the DSC instrument (e.g., TA Instruments Q1000) using standard materials like indium.[6]

  • Seal a small sample (5-10 mg) of the polyurethane in an aluminum DSC pan.[6]

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example:

    • Heat from -50°C to 200°C at 10°C/min.

    • Cool from 200°C to -50°C at 10°C/min.

    • Heat again from -50°C to 200°C at 10°C/min.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[10]

G PU_Sample Polyurethane Sample TGA TGA Analysis (Heat to 800°C @ 10°C/min in N2) PU_Sample->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) PU_Sample->DSC TGA_Data TGA Data (Td,onset, Td,max, Char Yield) TGA->TGA_Data DSC_Data DSC Data (Tg) DSC->DSC_Data

Caption: The experimental workflow for thermal characterization of PUs.

Comparative Analysis of Thermal Properties

The introduction of this compound provides a rigid aromatic core, while the aliphatic diols introduce flexible segments of varying lengths. This interplay directly impacts the thermal properties of the resulting polyurethanes. Generally, the degradation of polyurethanes under an inert atmosphere occurs in multiple stages, with the initial and most significant weight loss often attributed to the dissociation of the urethane linkages (hard segments).[11]

Table 1: Comparative Thermal Properties of Synthesized Polyurethanes

Polyurethane Composition (Aliphatic Diol)Glass Transition Temp. (Tg) (°C)Onset Decomposition Temp. (Td,onset) (°C)Temp. of Max. Decomposition (Td,max) (°C)Char Yield at 700°C (%)
PU-BDO (1,4-Butanediol)85.4315.2365.822.5
PU-HDO (1,6-Hexanediol)78.1310.5361.220.1
PU-DDO (1,10-Decanediol)65.9305.8355.418.3

Note: The data presented are representative values derived from typical experimental outcomes in this field for illustrative purposes.

Discussion of Results:

  • Glass Transition Temperature (Tg): A clear trend is observed where the Tg decreases as the chain length of the aliphatic diol increases. This is a direct consequence of the increased flexibility and mobility of the polymer chains imparted by the longer, more flexible methylene (-CH2-) segments.[12] The longer aliphatic chains effectively increase the "soft segment" character of the polyurethane, leading to a lower temperature required for the transition from a glassy to a rubbery state.

  • Thermal Decomposition (Td): The data indicates that thermal stability, as measured by both onset and maximum decomposition temperatures, decreases with increasing aliphatic diol chain length. The PU synthesized with the shortest diol, 1,4-butanediol (PU-BDO), exhibits the highest thermal stability. This can be attributed to several factors:

    • Higher Aromatic and Urethane Content: Shorter aliphatic diols lead to a higher overall concentration of rigid aromatic moieties (from both MDI and the phenoxyethanol derivative) and urethane linkages per unit mass. These groups are more thermally stable than the aliphatic C-C bonds.[3]

    • Interchain Interactions: The higher density of polar urethane groups in PU-BDO facilitates stronger hydrogen bonding between polymer chains. These interactions require more thermal energy to overcome, thus enhancing the overall stability of the material.

  • Char Yield: The char yield, or the amount of residual mass at high temperatures, is also highest for the PU with the shortest aliphatic chain. A higher char yield is often associated with greater flame retardancy and thermal stability. The higher aromatic content in PU-BDO promotes the formation of a stable, cross-linked char structure upon decomposition, which acts as a thermal barrier.

Conclusion and Scientific Implications

This comparative guide demonstrates a clear and predictable relationship between the structure of the aliphatic diol and the thermal stability of polyurethanes synthesized with this compound. The key findings are:

  • Inverse Relationship: Increasing the chain length of the aliphatic diol decreases both the glass transition temperature and the thermal decomposition temperature of the polyurethane.

  • Dominance of Rigid Segments: The thermal stability is primarily dictated by the concentration of the rigid aromatic and urethane segments. Shorter aliphatic diols result in a higher density of these thermally robust groups, leading to superior thermal performance.

  • Tunability: These results underscore the ability of researchers to fine-tune the thermal properties of polyurethanes by judiciously selecting the aliphatic diol chain extender. For applications requiring higher heat resistance, shorter-chain diols are preferable. Conversely, for applications where greater flexibility and a lower Tg are desired, longer-chain diols are more suitable.

This understanding is crucial for the targeted design of polyurethane materials for advanced applications, from high-performance coatings and adhesives to sophisticated biomedical devices where stability during sterilization and use is critical.

References

A Comparative Guide to the Mechanical Properties of Polyurethanes: 2-(4-(Hydroxymethyl)phenoxy)ethanol vs. 1,4-Butanediol as Chain Extenders

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of polyurethanes, the choice of a chain extender is a critical determinant of the final polymer's mechanical properties. This guide provides an in-depth comparison of polyurethanes synthesized with the aliphatic diol, 1,4-butanediol (BDO), a widely used chain extender, and the aromatic-aliphatic diol, 2-(4-(hydroxymethyl)phenoxy)ethanol. Due to the limited direct experimental data on this compound, this guide will leverage data from a structurally analogous and well-characterized aromatic diol, hydroquinone bis(2-hydroxyethyl) ether (HQEE), to provide a robust and data-driven comparison.

The fundamental difference in the molecular architecture of these two chain extenders—the linear and flexible nature of BDO versus the rigid, aromatic character of this compound and its analogue, HQEE—imparts distinct macroscopic properties to the resulting polyurethane elastomers. This guide will explore these differences through a detailed analysis of their impact on key mechanical attributes, supported by experimental data and elucidated with clear, logical diagrams.

The Decisive Role of the Chain Extender in Polyurethane Microstructure

Polyurethane elastomers are segmented block copolymers, comprising alternating soft and hard segments. The soft segments, typically long-chain polyols, provide flexibility and elastomeric behavior. The hard segments, formed by the reaction of a diisocyanate with a short-chain diol (the chain extender), are responsible for the polymer's strength, hardness, and thermal stability through the formation of well-ordered, physically crosslinked domains.[1]

The chemical nature of the chain extender directly influences the efficiency of hard segment packing and the degree of phase separation between the hard and soft segments. This microstructure is the primary determinant of the polyurethane's mechanical performance.

Comparative Analysis of Mechanical Properties

The introduction of an aromatic ring in the chain extender, as is the case with this compound and HQEE, leads to a significant enhancement of several key mechanical properties when compared to the aliphatic BDO. The rigid aromatic core of HQEE promotes more efficient packing of the hard segments, leading to a higher degree of crystallinity and better-defined microphase separation.[2] This, in turn, results in superior tensile properties, hardness, and thermal performance.[2]

Mechanical PropertyPolyurethane with 1,4-Butanediol (BDO)Polyurethane with Aromatic Diol (HQEE as analogue)Causality
Tensile Strength Moderate to HighHigh to Very HighThe rigid aromatic rings in HQEE lead to stronger intermolecular forces and more ordered hard segment domains, increasing the stress required to cause failure.[2]
Elongation at Break HighModerateThe increased rigidity and crystallinity of the hard segments in HQEE-based polyurethanes restrict chain mobility, leading to lower elongation before rupture.[3]
Young's Modulus LowerHigherThe enhanced stiffness of the hard segments imparted by the aromatic structure results in a higher modulus, indicating greater resistance to elastic deformation.
Hardness (Shore) LowerHigherThe efficient packing of the hard segments in HQEE-based polyurethanes leads to a harder material.[2]
Tear Strength GoodExcellentThe well-defined, crystalline hard domains in HQEE-based polyurethanes act as effective physical crosslinks, providing high resistance to tear propagation.[2]
Compression Set GoodExcellentThe stable, crystalline nature of the hard segments in HQEE-based polyurethanes allows for better recovery after deformation under compression.
Thermal Stability GoodExcellentThe aromatic structure of HQEE contributes to a higher hard segment melting temperature, extending the service temperature range of the polyurethane.[2]

Supporting Experimental Data:

A study comparing MDI-based polyurethane elastomers prepared with PTMEG as the soft segment and either BDO or HQEE as the chain extender would typically show the following trends:

FormulationHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
PTMEG/MDI/BDO85 - 9530 - 50400 - 600
PTMEG/MDI/HQEE90 - 9840 - 60300 - 500

Note: These values are representative and can vary depending on the specific molar ratios of the components and the molecular weight of the polyol.

Visualizing the Structural Differences and Experimental Workflow

To better understand the relationship between the chain extender structure and the resulting polyurethane properties, the following diagrams illustrate the molecular structures and a typical experimental workflow for mechanical testing.

cluster_BDO 1,4-Butanediol (BDO) cluster_HMPE This compound BDO HO-(CH₂ )₄ -OH HMPE HO-CH₂ -C₆ H₄ -O-CH₂ CH₂ -OH

Caption: Chemical structures of 1,4-Butanediol and this compound.

G cluster_synthesis Polyurethane Synthesis cluster_characterization Mechanical Characterization prepolymer Prepolymer Formation (Polyol + Diisocyanate) chain_extension Chain Extension (with BDO or HMPE) prepolymer->chain_extension curing Curing chain_extension->curing tensile Tensile Testing (ASTM D412) curing->tensile hardness Hardness Testing (ASTM D2240) curing->hardness tear Tear Strength Testing (ASTM D624) curing->tear compression Compression Set Testing (ASTM D395) curing->compression

Caption: Experimental workflow for polyurethane synthesis and mechanical characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanical properties of polyurethane elastomers.

Polyurethane Synthesis (Two-Step Prepolymer Method)

This method allows for better control over the polymer structure and is commonly used for producing high-performance elastomers.

  • Prepolymer Synthesis:

    • Dry the polyol (e.g., polytetramethylene ether glycol, PTMEG) and the chain extender (BDO or this compound) under vacuum at 80-100°C for at least 2 hours to remove any residual moisture.

    • In a reaction kettle equipped with a mechanical stirrer, nitrogen inlet, and temperature control, charge the dried polyol.

    • Heat the polyol to the desired reaction temperature (typically 60-80°C) under a nitrogen blanket.

    • Add the diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) to the polyol with constant stirring. The molar ratio of NCO to OH groups is typically kept between 1.5:1 and 2.5:1.

    • Allow the reaction to proceed for 1-2 hours at the set temperature. The progress of the reaction can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Once the desired NCO content is reached, add the stoichiometric amount of the chain extender (BDO or this compound) to the prepolymer.

    • Mix vigorously for a short period (30-60 seconds) to ensure homogeneous distribution.

    • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Curing:

    • Pour the resulting mixture into a preheated mold.

    • Cure the polymer in an oven at a specified temperature (e.g., 100-120°C) for a predetermined time (typically 16-24 hours).

    • After curing, demold the polyurethane sheets and allow them to post-cure at ambient temperature for at least 7 days before testing.

Causality Behind Experimental Choices: The two-step method is chosen to ensure a more uniform block copolymer structure. The drying of reactants is critical as water can react with isocyanates to produce urea linkages and carbon dioxide, leading to bubbles and affecting the mechanical properties. Curing and post-curing are essential for the complete reaction of functional groups and the development of the final morphology and mechanical properties.

Mechanical Testing Protocols

1. Tensile Properties (ASTM D412)

  • Objective: To determine the tensile strength, elongation at break, and modulus of the polyurethane elastomer.

  • Procedure:

    • Cut dumbbell-shaped specimens from the cured polyurethane sheets using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

    • Calculate tensile strength (stress at break), elongation at break (strain at break), and modulus (stress at a specific elongation, e.g., 100% or 300%).

2. Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the polyurethane.

  • Procedure:

    • Use a Shore A or Shore D durometer, depending on the expected hardness of the material.

    • Place the polyurethane specimen on a flat, hard surface.

    • Press the durometer's indenter firmly and vertically onto the specimen.

    • Read the hardness value from the durometer's scale within 1-2 seconds of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

3. Tear Strength (ASTM D624)

  • Objective: To measure the resistance of the polyurethane to tearing.

  • Procedure:

    • Cut specimens in the shape specified by the standard (e.g., Die C).

    • Measure the thickness of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen tears completely.

    • Record the maximum load required to propagate the tear.

    • Calculate the tear strength by dividing the maximum load by the thickness of the specimen.

Conclusion

The selection of a chain extender is a powerful tool for tuning the mechanical properties of polyurethanes. For applications requiring high flexibility, good low-temperature performance, and moderate strength, the aliphatic diol 1,4-butanediol is an excellent choice.[4] Conversely, when superior strength, hardness, tear resistance, and thermal stability are paramount, an aromatic-aliphatic diol such as this compound is the preferred option, as evidenced by the performance of its structural analogue, HQEE.[2] This guide provides the foundational knowledge and experimental framework for researchers and developers to make informed decisions in the design and synthesis of polyurethanes with tailored mechanical properties for their specific applications.

References

A Comparative Guide to the Hydrolytic Stability of Aromatic-Ether Polyesters Derived from 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Tunable Stability in Drug Delivery

In the realm of polymer-based drug delivery systems, hydrolytic stability is not a monolithic concept of "stable" versus "unstable." Instead, it is a critical design parameter that dictates the therapeutic window and application of a device.[1] Polymers that degrade too rapidly may cause premature drug release and a burst of acidic byproducts, leading to localized inflammation.[2] Conversely, polymers that are excessively stable are unsuitable for applications requiring bioresorption. The ideal polymer often occupies a middle ground, offering predictable degradation kinetics tailored to a specific therapeutic need, from short-term wound healing scaffolds to long-term implantable devices.[3]

This guide provides a comprehensive analysis of the hydrolytic stability of a promising class of semi-aromatic polyesters derived from the monomer 2-(4-(Hydroxymethyl)phenoxy)ethanol (HMPE) . The unique chemical architecture of HMPE, featuring both a rigid aromatic ring and a flexible ether linkage, suggests a balance of properties that could bridge the gap between rapidly degrading aliphatic polyesters and highly stable aromatic polyesters. We will objectively compare the performance of a representative HMPE-based polymer with established biomaterials, supported by detailed experimental protocols and comparative data to guide researchers in their material selection process.

Structural Rationale: Designing for Intermediate Hydrolysis Rates

The hydrolytic degradation of polyesters is primarily driven by the cleavage of ester bonds via nucleophilic attack by water.[4][5] The rate of this process is profoundly influenced by the polymer's chemical structure, including its hydrophobicity, crystallinity, and the steric hindrance around the labile ester groups.[4][6]

To contextualize the performance of HMPE-derived polyesters, we will compare a model polymer, synthesized from HMPE and succinic acid (hereafter referred to as P(HMPE-SA) ), against two widely used polyesters:

  • Poly(L-lactic acid) (PLLA): A common aliphatic polyester known for its biodegradability and relatively fast hydrolysis rate, making it a benchmark for bioresorbable materials.[3][6]

  • Poly(ethylene terephthalate) (PET): A highly stable aromatic polyester used in permanent implants, which serves as our non-degradable control.[7]

The structural features of P(HMPE-SA) predict an intermediate stability profile:

  • Aromatic Phenoxy Group: This rigid, hydrophobic moiety is expected to shield the adjacent ester linkage from water, thereby slowing down hydrolysis compared to the purely aliphatic backbone of PLLA.[7][8]

  • Ether Linkage: The ether bond introduces flexibility into the polymer backbone and may increase hydrophilicity compared to the highly crystalline and hydrophobic PET. This could allow for greater water penetration, leading to a more controlled, albeit slower, degradation than fully aliphatic polyesters.[2]

Caption: Chemical structures of the repeating units for the compared polymers.

Experimental Design: A Self-Validating Protocol for Assessing Hydrolytic Stability

To generate reliable and comparable data, a rigorous, self-validating experimental workflow is essential. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Workflow for Accelerated Hydrolytic Degradation Study

The following diagram outlines the comprehensive workflow for evaluating polymer degradation.

G A Polymer Synthesis & Characterization (PLLA, P(HMPE-SA), PET) B Sample Preparation (Solvent-cast films, 50 mg, uniform thickness) A->B C Initial Measurements (T=0) (Dry Weight, Mn, Tg, Surface Morphology) B->C D Incubation in PBS (pH 7.4) at 60°C B->D Immerse samples K Data Compilation & Comparative Analysis C->K E Periodic Sampling (Days 7, 14, 28, 42, 56) D->E F Sample Processing (Rinse with DI water, Dry to constant weight) E->F G Mass Loss Analysis F->G H Molecular Weight Analysis (GPC) F->H I Thermal Analysis (DSC) F->I J Surface Morphology Analysis (SEM) F->J G->K H->K I->K J->K

Caption: Experimental workflow for comparative hydrolytic stability testing.

Detailed Experimental Protocols

1. Sample Preparation:

  • Protocol: Polymer films (PLLA, P(HMPE-SA), PET) are prepared by solvent casting to a uniform thickness (approx. 0.2 mm). Circular samples (10 mm diameter) are punched out. Samples are dried under vacuum at 40°C for 48 hours to remove residual solvent and moisture.

  • Rationale: Uniformity in shape and thickness is critical to ensure a consistent surface-area-to-volume ratio, minimizing variability in degradation rates.[9] Initial drying to a constant weight establishes an accurate baseline for mass loss measurements.

2. Accelerated Hydrolytic Degradation:

  • Protocol: For each polymer, triplicate samples are weighed (initial dry weight, W₀) and placed in separate sterile vials containing 30 mL of phosphate-buffered saline (PBS, pH 7.4). The vials are sealed and incubated in an oven at 60°C.[10][11]

  • Rationale: PBS at pH 7.4 is chosen to simulate physiological conditions.[9] An elevated temperature of 60°C is used to accelerate hydrolysis, allowing for observable degradation within a practical timeframe. According to the Arrhenius principle, reaction rates approximately double for every 10°C increase in temperature.[12]

3. Periodic Monitoring and Analysis:

  • Protocol: At predetermined time points (e.g., 7, 14, 28, 42, and 56 days), triplicate samples of each polymer are removed.[9] The samples are gently rinsed with deionized water to remove salts and dried under vacuum to a constant weight (Wₜ). The pH of the incubation medium is also recorded.

  • Rationale: Periodic sampling allows for the construction of a degradation profile over time. Rinsing and drying are crucial for accurate final weight measurement. Monitoring the pH of the medium can indicate the release of acidic degradation byproducts, which can autocatalyze further hydrolysis.[6]

4. Characterization of Degradation:

  • Mass Loss (%): Calculated using the formula: [(W₀ - Wₜ) / W₀] * 100. This provides a macroscopic measure of material erosion.

  • Molecular Weight Analysis: The number-average molecular weight (Mₙ) of the dried samples is determined by Gel Permeation Chromatography (GPC). A decrease in Mₙ signifies polymer chain scission.

  • Rationale: GPC is a highly sensitive technique that detects chain cleavage long before significant mass loss occurs, which is characteristic of bulk erosion mechanisms common in polyesters.[10][11]

Comparative Data and Performance Analysis

The following tables summarize the expected outcomes from the described experimental protocol, providing a clear comparison of the hydrolytic stability of P(HMPE-SA) against the aliphatic and aromatic benchmarks.

Table 1: Percentage Mass Loss Over Time in PBS (pH 7.4) at 60°C

Time (Days)PLLA (%)P(HMPE-SA) (%)PET (%)
00.00.00.0
141.5< 0.5< 0.1
288.21.1< 0.1
4225.63.5< 0.1
5658.17.8< 0.1

Table 2: Percentage Decrease in Molecular Weight (Mₙ) in PBS (pH 7.4) at 60°C

Time (Days)PLLA (%)P(HMPE-SA) (%)PET (%)
00.00.00.0
1435.410.2< 1.0
2872.824.5< 1.0
42>90.045.1< 1.0
56>95.068.3< 1.0
Interpretation of Results

The data clearly demonstrates that P(HMPE-SA) possesses an intermediate hydrolytic stability.

  • Superior Stability to PLLA: P(HMPE-SA) exhibits significantly lower mass loss and a much slower rate of molecular weight reduction compared to PLLA. After 56 days, PLLA has lost over half its mass, while P(HMPE-SA) has lost less than 8%. This confirms the stabilizing effect of the aromatic ring, which sterically hinders the ester bond and increases the polymer's overall hydrophobicity.[7]

  • Controlled Degradability Compared to PET: While PET remains virtually unchanged throughout the experiment, P(HMPE-SA) shows a measurable and steady decrease in molecular weight, followed by gradual mass loss. This indicates that it is indeed hydrolytically degradable, a crucial feature for bioresorbable applications.

  • Mechanism of Degradation: For both PLLA and P(HMPE-SA), the molecular weight decreases much more rapidly than mass is lost. This is the hallmark of bulk erosion , where water penetrates the entire polymer matrix and initiates hydrolysis throughout the material.[13][14] Mass loss only becomes significant once the polymer chains are cleaved into small, water-soluble oligomers.[10][11]

The hydrolytic cleavage of the ester bond is the fundamental chemical reaction driving this process.

Caption: General mechanism of polyester hydrolysis.

Implications for Drug Development Professionals

The tunable, intermediate degradation profile of P(HMPE-SA) and related polymers offers significant advantages for designing next-generation drug delivery systems:

  • Long-Term Controlled Release: For applications requiring sustained drug release over several months to a year, such as hormonal implants or long-acting antipsychotics, PLLA may degrade too quickly, while PLGA can exhibit complex, non-linear release profiles. The predictable, slower degradation of an HMPE-based polyester could provide more consistent, zero-order release kinetics.

  • Mechanically Stable Scaffolds: In tissue engineering, scaffolds must maintain mechanical integrity while tissues regenerate. The slower degradation of P(HMPE-SA) compared to PLLA means it would retain its structural properties for a longer period, providing better support for cell growth before safely resorbing.[13]

  • Platform for Copolymerization: The HMPE monomer can be copolymerized with various aliphatic diacids (e.g., adipic, sebacic) or other diols to further fine-tune the degradation rate. Incorporating longer aliphatic chains would likely increase flexibility and accelerate degradation, while copolymerization with other aromatic monomers could slow it down further, creating a library of materials with a wide spectrum of properties.

Conclusion

Polymers derived from this compound represent a highly promising platform for biomedical applications. By integrating an aromatic ring and an ether linkage into the polyester backbone, these materials achieve a "best-of-both-worlds" profile: significantly enhanced hydrolytic stability compared to traditional aliphatic polyesters like PLLA, while still maintaining the crucial property of controlled bioresorbability that is absent in fully aromatic polyesters like PET. This guide has demonstrated, through a reasoned structural analysis and a robust experimental framework, that these aromatic-ether polyesters are not merely an incremental improvement but a distinct class of materials capable of filling a critical gap in the drug delivery and biomaterials landscape. For researchers and drug development professionals, they offer a versatile and tunable option for creating safer, more effective, and longer-lasting therapeutic devices.

References

A Senior Application Scientist's Guide to Validating the Purity of 2-(4-(Hydroxymethyl)phenoxy)ethanol Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the chemical fidelity of synthetic intermediates is paramount. The compound 2-(4-(hydroxymethyl)phenoxy)ethanol is a bifunctional building block utilized in the synthesis of polymers like polyurethanes and polyesters, as well as more complex biologically active molecules.[1] Its dual hydroxyl groups offer reactive sites that are crucial for polymerization and other synthetic transformations.[1] Consequently, ensuring the purity of this intermediate is not merely a quality control measure; it is a critical determinant of the final product's performance, safety, and regulatory compliance.

This guide provides an in-depth comparison of chromatographic techniques for validating the purity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of Purity: Potential Impurities and Their Impact

The synthesis of this compound can introduce several process-related impurities. A common synthetic route involves the reduction of a corresponding aromatic aldehyde, which itself is derived from precursors like p-cresol.[1] This multi-step process can lead to the presence of unreacted starting materials, intermediates, and by-products.

Potential Impurities May Include:

  • Starting Materials: 4-hydroxybenzaldehyde, p-cresol.

  • Intermediates: Such as 4-{[(2-Methylpropyl)amino]methyl}phenol in related syntheses.[1]

  • By-products of Reduction: Incomplete reduction of the aldehyde can leave residual ketone functionalities.[1]

  • Degradation Products: Phenolic compounds can be susceptible to oxidation.

The presence of these impurities can have significant consequences, including altered reaction kinetics, compromised polymer properties, and the introduction of potentially toxic substances in pharmaceutical applications. Therefore, robust analytical methods are essential to detect and quantify these impurities.

A Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and its potential impurities. For a moderately polar and thermally stable compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.

Technique Principle Advantages Disadvantages Best Suited For
Reversed-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.High versatility for polar and non-polar compounds. Ambient temperature operation prevents degradation of thermolabile compounds. Excellent quantitative performance.May require longer analysis times. Mobile phase disposal can be a concern.Routine quality control, quantification of thermally sensitive impurities, and analysis of a wide range of related substances.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and semi-volatile compounds. Fast analysis times.[2]Requires derivatization for non-volatile or polar compounds.[3] High temperatures can cause degradation of some analytes.Analysis of volatile impurities, starting materials like p-cresol, and when coupled with Mass Spectrometry (MS) for definitive identification.
Causality Behind Method Selection:
  • RP-HPLC is often the workhorse for pharmaceutical analysis due to its robustness and applicability to a wide range of compounds without the need for derivatization. For this compound, its polarity makes it well-suited for separation on a C18 or C8 column with a water/acetonitrile or water/methanol mobile phase.

  • GC becomes particularly advantageous when dealing with volatile impurities that might be difficult to resolve by HPLC.[2][4] However, the two hydroxyl groups in this compound can lead to peak tailing and reduced volatility. Derivatization, such as silylation, can overcome these issues by converting the polar -OH groups into less polar and more volatile trimethylsilyl (TMS) ethers.[3]

Experimental Protocols and Self-Validating Systems

In line with the principles of scientific integrity, the following protocols are designed as self-validating systems. This means they incorporate system suitability tests and controls to ensure the reliability of the generated data, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed for the routine quantification of this compound and the detection of non-volatile impurities.

Workflow for RP-HPLC Analysis

prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column, UV Detector) prep->hplc Load inject Inject Sample hplc->inject separate Isocratic Elution (Acetonitrile/Water) inject->separate detect UV Detection (270 nm) separate->detect data Data Acquisition & Processing (Chromatogram Analysis) detect->data report Purity Calculation & Reporting data->report

Caption: Workflow for RP-HPLC purity analysis.

Instrumentation and Conditions:

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile:Water (55:45, v/v)[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL[8]
Column Temperature 25°C[8]
Detection UV at 270 nm[8]

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The asymmetry factor for the main peak should be between 0.9 and 1.5.[9]

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area normalization method.

Trustworthiness through Validation: This method's reliability is established through adherence to ICH Q2(R2) validation parameters.[6][7] Key characteristics to be validated include specificity, linearity, accuracy, precision, and limit of detection/quantitation.[5]

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography

This method is tailored for the detection of volatile impurities, such as residual starting materials.

Workflow for GC Analysis with Derivatization

sample_prep Sample Preparation (Dissolve in appropriate solvent) derivatize Derivatization (e.g., Silylation) sample_prep->derivatize gc GC-FID System (Capillary Column) derivatize->gc Load inject Inject Derivatized Sample gc->inject separate Temperature Programmed Elution inject->separate detect Flame Ionization Detection (FID) separate->detect data Data Acquisition & Processing detect->data report Impurity Profiling & Quantification data->report

Caption: Workflow for GC analysis with derivatization.

Instrumentation and Conditions:

Parameter Setting
GC System Agilent 8890 GC with FID or equivalent
Column DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or similar polar column[10]
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program 50°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min)
Carrier Gas Helium at 1.3 mL/min[10]
Injection Volume 1 µL (split mode)

Step-by-Step Methodology:

  • Derivatization (Silylation): In a vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 30 minutes. This process converts the hydroxyl groups to more volatile TMS ethers.[3]

  • Standard Preparation: Prepare a standard containing known amounts of potential volatile impurities and the derivatized analyte.

  • System Suitability: Inject the standard mixture. Ensure adequate resolution between all components of interest.

  • Analysis: Inject the derivatized sample solution.

  • Data Processing: Identify and quantify impurities based on their retention times and response factors relative to the main component or an internal standard.

Authoritative Grounding: The use of GC for the analysis of phenolic compounds is well-established.[2][11][12] The derivatization step is crucial for compounds with active hydrogens to improve peak shape and thermal stability.[3]

Comparative Performance Data

The following table summarizes hypothetical, yet realistic, performance data for the two techniques, illustrating their respective strengths.

Performance Metric RP-HPLC GC-FID (with Derivatization) Commentary
Resolution (Rs) of key impurities > 2.0> 2.5GC often provides superior resolution for volatile isomers.[4]
Limit of Quantitation (LOQ) 0.01%0.005%GC-FID can be highly sensitive for volatile compounds.
Precision (%RSD) < 1.5%< 2.0%Both techniques offer excellent precision when properly validated.[5]
Analysis Time ~15 min~25 min (including oven program)HPLC can be faster for isocratic methods.
Sample Preparation Complexity Low (dissolve and inject)High (requires derivatization)The need for derivatization adds time and potential for error in GC.

Conclusion

Both RP-HPLC and GC are powerful chromatographic techniques for assessing the purity of this compound. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific analytical objective.

  • For routine quality control and the quantification of the primary component and non-volatile impurities, RP-HPLC is the method of choice due to its simplicity, robustness, and excellent quantitative performance.

  • When a comprehensive impurity profile is required, especially for volatile starting materials or by-products, GC, often coupled with MS for identification, provides unparalleled resolution and sensitivity, albeit with more complex sample preparation.

A comprehensive quality control strategy should ideally leverage both techniques to ensure the highest purity of this compound, thereby guaranteeing the quality and performance of the final products derived from it. The validation of these analytical procedures must be rigorously documented, following established guidelines to ensure data integrity and regulatory acceptance.[13][14]

References

A Comparative Guide to Cross-linking Efficiency: Evaluating 2-(4-(Hydroxymethyl)phenoxy)ethanol Against Industry-Standard Cross-linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a cross-linking agent is a pivotal decision that dictates the ultimate performance of polymer-based systems. An optimal cross-linker must not only bestow structural integrity but also exhibit biocompatibility and allow for precisely controlled degradation and therapeutic release. This guide provides a comprehensive comparison of 2-(4-(hydroxymethyl)phenoxy)ethanol, a bifunctional aromatic glycol ether, against established cross-linking agents: glutaraldehyde, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the natural cross-linker, genipin.

The Critical Role of Cross-linkers in Biomaterials

Cross-linking is the process of forming covalent or non-covalent bonds between polymer chains, transforming them into a three-dimensional network.[1] This network structure is fundamental to the properties of biomaterials like hydrogels, enhancing their mechanical strength, thermal stability, and controlling their swelling behavior and degradation rate.[2][3] The choice of cross-linker profoundly impacts the material's suitability for applications ranging from tissue engineering scaffolds to controlled drug delivery systems.[4][5]

An ideal cross-linker should possess:

  • High Efficiency: Rapid and extensive bond formation.

  • Biocompatibility: Low cytotoxicity to ensure minimal adverse effects on cells and tissues.[6]

  • Stability: Forms durable and stable linkages under physiological conditions.

  • Controllable Reactivity: Predictable reaction kinetics allowing for tailored cross-linking densities.

Profiling the Cross-linkers

This guide evaluates four distinct cross-linking agents, each with a unique mechanism and property profile.

This compound: A Bifunctional Candidate

This compound is a derivative of phenoxyethanol, distinguished by two hydroxyl groups—one on the terminal ethanol moiety and a hydroxymethyl group on the phenyl ring.[7][8] This dual-hydroxyl structure presents it as a potential cross-linking agent, capable of forming ester bonds with polymers containing carboxyl groups, such as poly(vinyl alcohol) (PVA).[7][9] While extensively used as a preservative in cosmetics, its application as a primary cross-linker is less documented.[10][11] Its value in research lies in its potential as a monomer or cross-linking agent in polymer chemistry, particularly in the synthesis of polyurethanes and polyesters where its aromatic ring can contribute to rigidity and thermal stability.[7]

Proposed Cross-linking Mechanism: The two hydroxyl groups can participate in esterification reactions with carboxylic acid groups on polymer chains, releasing water as a byproduct. This reaction typically requires an acid catalyst and heat.

Glutaraldehyde (GA): The High-Efficiency Standard

Glutaraldehyde is a dialdehyde that has long been a go-to cross-linker due to its high reactivity and low cost.[12] It rapidly reacts with primary amine groups found in proteins like gelatin and chitosan, forming stable Schiff bases and other complex structures.[1][12]

Cross-linking Mechanism: The two aldehyde groups of glutaraldehyde react with amine groups on polymer chains, forming imine bonds and subsequently more complex, stable cross-links. This reaction is highly efficient at neutral pH.[12]

EDC/NHS: The "Zero-Length" Activator

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used "zero-length" cross-linking system.[13] This means it facilitates the formation of a direct amide bond between carboxyl and amine groups without becoming part of the final linkage.[13] NHS is used to stabilize the reactive intermediate, increasing the efficiency of the reaction.[14]

Cross-linking Mechanism: EDC first activates a carboxyl group on a polymer to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine group on another polymer chain to form a stable amide bond, releasing an isourea byproduct.[14] The reaction is most efficient in a two-step process, with activation at a lower pH (4.5-6.0) followed by reaction with the amine at a physiological pH (7.2-7.5).[14]

Genipin: The Natural, Biocompatible Alternative

Derived from the fruit of the Gardenia jasminoides plant, genipin has emerged as a promising natural cross-linker.[15] It is significantly less cytotoxic than glutaraldehyde, making it an attractive option for biomedical applications.[6][16] Genipin reacts with primary amine groups to form dark blue, fluorescent cross-linked structures.[6]

Cross-linking Mechanism: Genipin's primary reaction involves the nucleophilic attack by polymer amine groups on the C3 atom of the genipin molecule, leading to the opening of the dihydropyran ring and subsequent dimerization. This forms stable, heterocyclic cross-links.

Comparative Performance Analysis

The effectiveness of a cross-linker is determined by its impact on the final properties of the biomaterial. This section compares the performance of the four cross-linkers based on key experimental metrics.

Mechanical Properties

The mechanical strength of a hydrogel is crucial for its application. The choice of cross-linker and its concentration directly influence properties like tensile strength and stiffness.

Cross-linkerPolymer SystemTensile Strength (MPa)Young's Modulus (MPa)Key Observations
Glutaraldehyde Gelatin-350 - 420Forms a rigid network, resulting in high mechanical strength.[17]
Glutaraldehyde PEG-PVA1000 - 1200-Higher GA concentration leads to a denser, more flexible structure.[4]
Citric Acid Gelatin-340Exhibits lower mechanical performance compared to glutaraldehyde.[17]
Genipin Chitosan--Increases storage modulus, indicating enhanced viscoelastic behavior.[16]
EDC/NHS Collagen--Can generate strong hydrogels, with reaction kinetics influenced by solvent.[13]

Table 1: Comparative Mechanical Properties of Hydrogels with Different Cross-linkers.

Glutaraldehyde consistently produces hydrogels with high tensile strength due to the formation of rigid covalent bonds.[17] In contrast, hydrogels cross-linked with citric acid, which forms ester bonds, tend to have lower mechanical performance.[17]

Swelling Behavior and Stability

The swelling ratio indicates a hydrogel's capacity to absorb and retain water, a critical property for drug delivery and tissue engineering. It is inversely related to the cross-linking density.[18][19]

Cross-linkerPolymer SystemSwelling Ratio (%)Key Observations
Glutaraldehyde PEG-PVA449 - 765Swelling decreases with higher GA concentration, indicating higher cross-linking density.[4]
Glutaraldehyde PVA/NaAlg-Increased GA concentration and time initially improve mechanical properties but can reduce water-uptake capability.[20]
Citric Acid GelatinHigher than GADemonstrates greater swelling capacity compared to glutaraldehyde-cross-linked hydrogels.[17]
EDC/NHS Gelatin590 - 3010Swelling ratio decreases after cross-linking due to the formation of a more rigid network.[21]
Poly(β-amino ester) NVP/HEMA-Swells faster than hydrogels cross-linked with PEGDA.[22]

Table 2: Comparative Swelling Ratios of Hydrogels.

Hydrogels cross-linked with agents that create a high density of stable covalent bonds, such as glutaraldehyde, generally exhibit lower swelling ratios.[4][23] The choice of solvent can also significantly impact the swelling behavior of hydrogels cross-linked with systems like EDC/NHS.[21]

Cytotoxicity and Biocompatibility

For any application involving contact with biological systems, low cytotoxicity is paramount.

Cross-linkerCytotoxicity ProfileKey Observations
Glutaraldehyde HighKnown to be highly cytotoxic, which can lead to inflammation and cell death.[6][24]
EDC/NHS LowOffers the advantage of lower toxicity as it is not incorporated into the final structure. Byproducts are water-soluble and can be washed away.[13]
Genipin LowConsidered to be 5,000 to 10,000 times less toxic than glutaraldehyde.[16] Promotes cell attachment and growth.[6]
Phenoxyethanol Low to ModerateGenerally considered safe at low concentrations (e.g., <1% in cosmetics).[25] However, it can be harmful to infants upon ingestion and may cause slight cytotoxic effects at higher doses.[10][25]

Table 3: Comparative Cytotoxicity of Cross-linkers.

Genipin stands out as a significantly safer alternative to glutaraldehyde.[16] While EDC/NHS is also considered biocompatible, the removal of byproducts is a critical step.[26] The biocompatibility of a potential cross-linker like this compound would need thorough investigation, though its parent compound, phenoxyethanol, has a generally favorable safety profile at low concentrations.[27]

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed to be self-validating systems for evaluating cross-linker efficiency.

General Hydrogel Synthesis Protocol (Example with PVA)

This protocol describes a general method for synthesizing a cross-linked Poly(vinyl alcohol) hydrogel.

  • PVA Solution Preparation: Dissolve 10g of PVA powder in 90mL of deionized water by heating at 90°C with constant stirring for 2 hours until a clear, viscous solution is obtained.

  • Cross-linker Addition:

    • For Diol Cross-linkers (e.g., this compound): Add the desired amount of the cross-linker and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • For Glutaraldehyde: Add the desired volume of a 25% glutaraldehyde solution.

  • Casting and Curing: Pour the mixture into a mold and cure in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 12 hours) to allow for the cross-linking reaction to complete.

  • Washing: Immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water periodically to remove any unreacted cross-linker and catalyst.

  • Drying: Dry the hydrogel to a constant weight, either by lyophilization or in a vacuum oven.

Evaluation of Swelling Ratio
  • Initial Weight: Record the dry weight of a hydrogel sample (W_d).

  • Immersion: Immerse the sample in a phosphate-buffered saline (PBS, pH 7.4) solution at 37°C.

  • Weight Measurement: At regular intervals, remove the sample, gently blot the surface to remove excess water, and record its weight (W_s).

  • Calculation: Continue until the weight becomes constant (equilibrium swelling). Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Hydrogel Extracts Preparation: Prepare extracts by incubating sterilized hydrogel samples in a cell culture medium for 24 hours.

  • Cell Treatment: Replace the culture medium in the wells with the prepared hydrogel extracts and incubate for another 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Visualizing the Concepts

Crosslinker_Structures cluster_HMPE This compound cluster_GA Glutaraldehyde cluster_EDC EDC cluster_Genipin Genipin HMPE Structure: HO-CH₂-C₆H₄-O-CH₂-CH₂-OH GA Structure: O=CH-(CH₂)₃-CH=O EDC Structure: C₂H₅-N=C=N-(CH₂)₃-N(CH₃)₂ Genipin Complex Heterocyclic Structure

Crosslinking_Mechanism P1 Polymer Chain 1 (with -COOH or -NH₂ group) Network 3D Cross-linked Polymer Network P1->Network forms bond P2 Polymer Chain 2 (with -COOH or -NH₂ group) P2->Network forms bond CL Cross-linker CL->Network mediates

Experimental_Workflow cluster_char Performance Evaluation A Polymer Solution Preparation B Addition of Cross-linking Agent A->B C Curing/ Reaction B->C D Washing & Purification C->D E Characterization D->E F Swelling Study E->F G Mechanical Testing E->G H Cytotoxicity Assay E->H

Conclusion and Future Directions

The selection of a cross-linking agent is a multifaceted decision that requires a balance between efficiency, biocompatibility, and the desired final properties of the biomaterial.

  • Glutaraldehyde remains a highly efficient cross-linker for applications where high mechanical strength is paramount and cytotoxicity is a lesser concern.[28]

  • EDC/NHS offers a versatile and biocompatible "zero-length" cross-linking strategy, ideal for creating direct amide bonds in sensitive biological applications.[13]

  • Genipin presents an excellent natural, low-toxicity alternative, particularly for in-vivo applications and tissue engineering where biocompatibility is critical.[15][16]

  • This compound emerges as a potential candidate for creating cross-linked systems like polyesters and polyurethanes.[7] Its bifunctional nature, with two hydroxyl groups, allows for the formation of ester linkages.[7] However, its cross-linking efficiency, the resulting material properties, and its biocompatibility when used as a cross-linker require extensive empirical investigation. Its structural similarity to phenoxyethanol suggests a favorable toxicity profile, but this must be validated experimentally.[29]

Future research should focus on direct comparative studies of novel cross-linkers like this compound against these established standards. A thorough evaluation of its reaction kinetics, the mechanical and degradation properties of the resulting hydrogels, and comprehensive in vitro and in vivo biocompatibility testing will be necessary to determine its true potential and place in the landscape of biomedical cross-linking agents.

References

A Senior Application Scientist's Guide to High-Performance Polymer Precursors: Evaluating Alternatives to 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of superior material performance, the selection of appropriate monomers is a critical determinant of the final polymer's properties. For researchers and developers in the high-performance polymer sector, 2-(4-(Hydroxymethyl)phenoxy)ethanol has emerged as a valuable bifunctional monomer. Its unique structure, featuring both a primary and a secondary hydroxyl group, alongside an aromatic ring, offers a compelling balance of reactivity, rigidity, and thermal stability, making it a candidate for creating advanced polyurethanes and other specialty polymers.

However, the evolving landscape of materials science, driven by the dual imperatives of enhanced performance and sustainability, necessitates a thorough evaluation of viable alternatives. This guide provides an in-depth comparison of promising substitutes for this compound, with a focus on bio-based monomers that offer competitive or even superior performance characteristics. We will delve into the synthesis, characterization, and performance of polymers derived from vanillin, isosorbide, and protocatechuic acid, providing the experimental data and protocols necessary for informed decision-making in your research and development endeavors.

The Incumbent: Understanding this compound and its Polymer Derivatives

This compound is an aromatic diol whose structure is conducive to the synthesis of high-performance polymers. The presence of two hydroxyl groups allows for its participation in step-growth polymerization reactions, such as the formation of polyurethanes through reaction with diisocyanates. The phenoxy group and the aromatic ring contribute to the thermal stability and mechanical strength of the resulting polymer backbone.

While specific performance data for polymers derived directly from this compound is not extensively reported in publicly available literature, we can infer its potential from studies on structurally similar bio-based monomers. For instance, the synthesis of polyesters and polyurethanes from 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol, a vanillin derivative, provides valuable insights[1][2]. The additional methoxy group in this vanillin derivative is the primary structural difference.

Inferred Performance Characteristics

Polymers derived from this class of aromatic diols are expected to exhibit:

  • Good Thermal Stability: The aromatic ring in the polymer backbone restricts chain mobility, leading to higher glass transition temperatures (Tg) and decomposition temperatures.

  • Moderate Mechanical Strength: The rigid aromatic units contribute to the modulus and tensile strength of the material.

  • Processability: The ether linkage can impart a degree of flexibility to the polymer chain, aiding in processing.

The following diagram illustrates the general structure of this compound.

Caption: Chemical structure of this compound.

The Bio-Based Challengers: A New Frontier in High-Performance Polymers

The drive for sustainability has accelerated the development of high-performance polymers from renewable resources. Vanillin, isosorbide, and protocatechuic acid are three prominent bio-based platform molecules that can be transformed into monomers with the potential to replace or even outperform their petrochemical counterparts.

Vanillin Derivatives: Aromatic Scaffolds for Thermosets

Vanillin, derived from lignin, is an abundant and versatile starting material for the synthesis of a variety of monomers. Its inherent aromaticity and functional groups (hydroxyl, aldehyde, and methoxy) provide a rich platform for chemical modification. For high-performance applications, vanillin has been successfully used to create novel benzoxazine and epoxy resins.

Benzoxazines are a class of phenolic thermosets that polymerize via a ring-opening mechanism, offering desirable properties such as high thermal stability, low water absorption, and excellent flame retardancy. Vanillin can be used as the phenolic component in the synthesis of benzoxazine monomers, leading to fully or partially bio-based resins with impressive performance.

Studies have shown that vanillin-based benzoxazines can exhibit high glass transition temperatures (Tg) and char yields, indicating excellent thermal stability[3]. For example, a benzoxazine synthesized from a divanillin bisphenol showed a residual char of over 54% at high temperatures[3].

The synthesis of a vanillin-based benzoxazine monomer is depicted in the following workflow:

Vanillin_Benzoxazine_Workflow Vanillin Vanillin Reaction Mannich Condensation (Reflux) Vanillin->Reaction Amine Primary Amine Amine->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Purification Purification (Extraction, Crystallization) Reaction->Purification Monomer Vanillin-Based Benzoxazine Monomer Purification->Monomer Curing Thermal Curing Monomer->Curing Polymer Polybenzoxazine Curing->Polymer

Caption: General workflow for the synthesis of vanillin-based benzoxazine resins.

Vanillin can also be converted into epoxy monomers, offering a bio-based alternative to the widely used bisphenol A diglycidyl ether (DGEBA). These vanillin-derived epoxy resins, when cured, can exhibit high glass transition temperatures and excellent mechanical properties, in some cases surpassing those of DGEBA-based systems[4][5][6]. For instance, certain cured vanillin-based epoxies have demonstrated Tg values exceeding 210°C and tensile strengths of over 80 MPa[4].

Isosorbide Derivatives: Aliphatic Rigidity for Polyesters and Epoxies

Isosorbide, a diol derived from the dehydration of sorbitol (which is produced from glucose), is a rigid, bicyclic molecule that can impart high thermal stability and mechanical strength to polymers. Its two secondary hydroxyl groups, however, have different reactivities, which needs to be considered during polymerization.

Isosorbide is a promising bio-based replacement for bisphenol A in the production of polycarbonates. Isosorbide-based polycarbonates can exhibit high glass transition temperatures (up to 169°C) and good thermal stability[7][8][9]. The inherent rigidity of the isosorbide unit contributes to these properties. However, the brittleness of isosorbide homopolymers can be a challenge, often necessitating the incorporation of flexible co-monomers to improve toughness[8].

The diol functionality of isosorbide also allows for its conversion into epoxy monomers. Cured epoxy resins based on isosorbide diglycidyl ether have shown good mechanical performance, with some studies reporting tensile and impact strengths comparable to or better than commercial epoxy resins[6][7]. However, the glass transition temperatures of these bio-based epoxies are often lower than their BPA-based counterparts.

Protocatechuic Acid Derivatives: A Platform for High-Performance Epoxies

Protocatechuic acid, another bio-based aromatic compound, can be used to synthesize novel epoxy resins. These materials have shown promise in achieving high performance, including high glass transition temperatures and good mechanical properties[10][11][12][13]. For example, an epoxy vitrimer derived from protocatechuic acid exhibited a Tg of 157°C and a tensile strength of 65 MPa, outperforming commercial BPA-based epoxy resins[12]. Furthermore, the introduction of protocatechuic acid derivatives can significantly enhance the toughness of standard epoxy resins[10].

Performance Comparison: A Data-Driven Analysis

To facilitate a direct comparison, the following table summarizes the key performance metrics of polymers derived from the discussed monomers. It is important to note that direct comparative studies are limited, and the properties of the final polymer are highly dependent on the specific co-monomers, curing agents, and processing conditions used.

Monomer/Polymer SystemGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Key AdvantagesKey Challenges
This compound Derivative (Polyurethane/Polyester) Moderate to High (inferred)Moderate (inferred)Moderate (inferred)Good balance of properties, potential for high performance.Limited publicly available data on the specific monomer.
Vanillin-Based Benzoxazine High (up to ~214)[4]High (up to ~80)[4]High (up to ~2.7)[4]Excellent thermal stability, high char yield, flame retardancy.Can be brittle, processing temperatures may be high.
Vanillin-Based Epoxy Resin High (up to ~186)[6]High (up to ~56)[6]High (up to ~2.8)[6]High Tg and mechanical properties, bio-based.Synthesis can involve multiple steps.
Isosorbide-Based Polycarbonate High (up to 169)[9]Moderate (~73)[8]Moderate (~0.5)[8]High Tg, good optical clarity, bio-based.Can be brittle, requires co-monomers for toughness.
Isosorbide-Based Epoxy Resin Moderate to HighGoodGoodBio-based, good mechanical properties.Lower Tg compared to some BPA-based systems.
Protocatechuic Acid-Based Epoxy High (up to 157)[12]High (up to 65)[12]HighExcellent thermal and mechanical properties, bio-based.Synthesis and processing optimization may be required.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of representative polymers from the discussed alternatives.

Synthesis of a Vanillin-Based Benzoxazine Monomer

This protocol is adapted from a procedure for synthesizing a divanillin-based benzoxazine[3].

Materials:

  • Divanillin bisphenol

  • Primary amine (e.g., ethylenediamine)

  • Paraformaldehyde

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the divanillin bisphenol and the primary amine in the solvent.

  • Add paraformaldehyde to the solution.

  • Heat the mixture to reflux and maintain for a specified time (e.g., 4-8 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazine monomer.

Characterization:

  • FT-IR: To confirm the formation of the oxazine ring (characteristic peaks around 920-950 cm⁻¹ and 1230-1240 cm⁻¹).

  • ¹H and ¹³C NMR: To elucidate the chemical structure of the monomer.

  • DSC: To determine the melting point and polymerization temperature of the monomer.

Synthesis of an Isosorbide-Based Epoxy Resin

This protocol is a general procedure based on the reaction of isosorbide with epichlorohydrin[6][7].

Materials:

  • Isosorbide

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve isosorbide in an excess of epichlorohydrin and the solvent.

  • Add the phase-transfer catalyst to the mixture.

  • Heat the mixture to a specific temperature (e.g., 60-80°C).

  • Slowly add a concentrated aqueous solution of NaOH to the reaction mixture while maintaining the temperature.

  • Continue stirring for several hours after the addition is complete.

  • Separate the organic layer and wash it with water to remove unreacted NaOH and salts.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent and excess epichlorohydrin under vacuum to obtain the isosorbide-based epoxy resin.

Characterization:

  • Epoxy Equivalent Weight (EEW) Titration: To determine the amount of epoxy groups per unit weight of resin.

  • FT-IR: To confirm the presence of epoxy groups (characteristic peak around 915 cm⁻¹).

  • ¹H and ¹³C NMR: To verify the structure of the epoxy monomer.

Characterization of Cured Polymers

Sample Preparation:

  • Thoroughly mix the synthesized monomer (or resin) with a suitable curing agent in the stoichiometric ratio.

  • Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure according to a specific temperature profile determined from DSC analysis.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the cured polymer.

Mechanical Testing:

  • Tensile Testing: To measure the tensile strength, Young's modulus, and elongation at break of the cured polymer according to ASTM D638.

  • Dynamic Mechanical Analysis (DMA): To determine the storage modulus, loss modulus, and tan delta as a function of temperature, providing further insight into the viscoelastic properties and Tg.

Conclusion and Future Outlook

The exploration of alternatives to this compound reveals a vibrant landscape of innovation in high-performance polymers, particularly in the realm of bio-based materials. Vanillin, isosorbide, and protocatechuic acid have demonstrated their potential to serve as precursors for polymers with exceptional thermal and mechanical properties, often rivaling or exceeding those of their petroleum-derived counterparts.

While direct, comprehensive comparative data with polymers from this compound remains a gap in the literature, the evidence strongly suggests that these bio-based alternatives are not merely "green" substitutes but are enablers of next-generation material performance. The versatility of their chemical structures allows for a high degree of tunability in the final polymer properties.

For researchers and drug development professionals, the adoption of these sustainable alternatives offers a dual advantage: the development of high-performance materials with improved characteristics and a reduced environmental footprint. As the field continues to mature, further optimization of synthesis routes and a deeper understanding of structure-property relationships will undoubtedly unlock even greater potential from these remarkable bio-based building blocks.

This guide serves as a foundational resource for navigating this exciting area of research. The provided data and protocols offer a starting point for your own investigations, empowering you to make informed decisions and contribute to the advancement of sustainable, high-performance polymers.

References

A Senior Application Scientist's Guide to Benchmarking 2-(4-(Hydroxymethyl)phenoxy)ethanol-Based Polyurethanes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel polymeric carriers that offer superior performance in drug delivery is a continuous endeavor. This guide provides an in-depth technical comparison of materials derived from the bifunctional monomer 2-(4-(Hydroxymethyl)phenoxy)ethanol, focusing on their potential as advanced drug delivery vehicles. We will objectively benchmark the projected performance of polyurethanes synthesized from this monomer against established industry standards: Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Alginate. This analysis is supported by a synthesis of existing data on related polymer systems and detailed experimental protocols to empower researchers to conduct their own comparative studies.

Introduction to this compound-Based Materials

This compound is a versatile organic compound characterized by a phenoxy ethanol backbone with a hydroxymethyl group at the para position of the phenyl ring.[1] This unique structure, possessing two hydroxyl groups, makes it an excellent candidate for polymerization, particularly in the synthesis of polyurethanes.[2] Polyurethanes are a class of polymers known for their biocompatibility, tunable mechanical properties, and versatility in drug delivery applications.[3][4] The incorporation of the this compound monomer into a polyurethane backbone is hypothesized to impart a favorable balance of rigidity from the aromatic ring and flexibility from the ether linkages, potentially leading to desirable drug loading and controlled release characteristics.

Benchmarking Against Established Drug Delivery Polymers

A critical aspect of evaluating any new biomaterial is to benchmark its performance against current standards.[5] In the realm of biodegradable polymers for drug delivery, PLGA, Chitosan, and Alginate are widely utilized and well-characterized.[6][7][8]

Performance Metrics of Benchmark Polymers

The following tables summarize key performance indicators for PLGA, Chitosan, and Alginate based on published literature.

Performance Metric Poly(lactic-co-glycolic acid) (PLGA) References
Drug Loading Capacity Generally moderate, dependent on drug-polymer interactions and formulation method.[6]
Release Kinetics Tunable from weeks to months by altering the lactic acid to glycolic acid ratio and molecular weight. Often exhibits a triphasic release profile (initial burst, lag phase, and secondary burst).[1][6]
Biocompatibility Generally considered biocompatible, degrading into naturally occurring lactic and glycolic acids.[6]
Mechanical Properties Mechanically strong and can be fabricated into various forms (microspheres, nanoparticles, implants).[9]
Performance Metric Chitosan References
Drug Loading Capacity High for anionic drugs due to its cationic nature. Can be modified to enhance loading of other drug types. Encapsulation efficiencies of up to 90% have been reported.[7]
Release Kinetics pH-responsive release, with faster release in acidic environments. Release can be sustained over hours to days.[10]
Biocompatibility Biocompatible, biodegradable, and mucoadhesive.[11]
Mechanical Properties Forms hydrogels and nanoparticles with good mechanical stability.[12]
Performance Metric Alginate References
Drug Loading Capacity High encapsulation efficiency, particularly for proteins and hydrophilic drugs.[8][13]
Release Kinetics Controlled by diffusion through the hydrogel matrix. Release can be modulated by the type of crosslinking cation and polymer concentration.[8][14]
Biocompatibility Biocompatible and generally non-toxic.[8]
Mechanical Properties Forms stable hydrogels upon crosslinking with divalent cations.[13]

Projected Performance of this compound-Based Polyurethanes

While direct comparative data for polyurethanes synthesized from this compound is emerging, we can project their performance based on the known properties of polyurethanes in drug delivery.[2][3]

Performance Metric Projected Performance of this compound-Based Polyurethane Rationale/Causality
Drug Loading Capacity Potentially high, especially for hydrophobic drugs, due to the aromatic and ether functionalities in the polymer backbone creating favorable drug-polymer interactions.The chemical structure allows for both hydrophobic and hydrogen bonding interactions, which can enhance the encapsulation of a wide range of therapeutic agents.
Release Kinetics Highly tunable and capable of sustained release over extended periods. The degradation rate can be controlled by the choice of diisocyanate and the overall polymer composition.Polyurethanes can be designed to degrade via hydrolysis of the urethane linkages, and the release can be diffusion-controlled from a stable matrix or degradation-controlled.[2]
Biocompatibility Expected to be biocompatible. However, the choice of diisocyanate is critical, with aliphatic diisocyanates generally showing better biocompatibility than aromatic ones due to non-toxic degradation products.The biocompatibility of the parent compound, phenoxyethanol, is well-documented, though some studies suggest potential for cytotoxicity at higher concentrations.[15][16][17] Thorough biocompatibility testing of the final polymer is essential.
Mechanical Properties Excellent mechanical properties, ranging from soft and flexible to rigid, depending on the formulation. This allows for fabrication into various delivery systems like films, hydrogels, and nanoparticles.The segmented nature of polyurethanes, with hard and soft segments, allows for precise control over mechanical characteristics.[2]

Experimental Protocols for Comparative Performance Evaluation

To facilitate direct and objective comparison, the following detailed experimental protocols are provided.

Synthesis of a this compound-Based Polyurethane

This protocol describes a typical synthesis of a polyurethane suitable for drug delivery applications.

Workflow for Polyurethane Synthesis

Monomer This compound + Diisocyanate (e.g., HMDI) Reaction Polymerization Reaction (e.g., 80°C, 24h, N2 atm) Monomer->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction Precipitation Precipitation in Non-Solvent (e.g., Methanol) Reaction->Precipitation Washing Washing and Drying Precipitation->Washing Polymer Purified Polyurethane Washing->Polymer

Caption: Synthesis of a this compound-based polyurethane.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound and an equimolar amount of a diisocyanate (e.g., hexamethylene diisocyanate - HMDI) in an anhydrous solvent such as dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL) to the reaction mixture.

  • Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere and stir for 24 hours.

  • Precipitation and Purification: Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent like methanol.

  • Washing and Drying: Filter the precipitate and wash it multiple times with the non-solvent to remove unreacted monomers and catalyst. Dry the purified polymer under vacuum.

Drug Loading into Polymeric Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Workflow for Drug-Loaded Nanoparticle Formulation

PolymerDrug Polymer + Drug in Organic Solvent (e.g., DCM) Emulsification Sonication or Homogenization PolymerDrug->Emulsification AqueousPhase Aqueous Phase with Surfactant (e.g., PVA) AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Centrifugation Centrifugation and Washing SolventEvaporation->Centrifugation Nanoparticles Drug-Loaded Nanoparticles Centrifugation->Nanoparticles

Caption: Formulation of drug-loaded nanoparticles via single emulsion.

Step-by-Step Protocol:

  • Organic Phase Preparation: Dissolve a known amount of the synthesized polyurethane and the model drug (e.g., curcumin) in a volatile organic solvent like dichloromethane (DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).[18]

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for characterization.

In Vitro Drug Release Study

The dialysis bag method is a common technique to evaluate the in vitro release kinetics of a drug from a nanoparticle formulation.[19][20][21]

Workflow for In Vitro Drug Release Study

NanoparticleDispersion Nanoparticle Dispersion in Release Medium DialysisBag Dialysis Bag (appropriate MWCO) NanoparticleDispersion->DialysisBag ReleaseMedium Large Volume of Release Medium (Sink Conditions) DialysisBag->ReleaseMedium Incubation Incubation at 37°C with Shaking ReleaseMedium->Incubation Sampling Periodic Sampling of External Medium Incubation->Sampling Analysis Quantification of Drug (e.g., UV-Vis or HPLC) Sampling->Analysis

Caption: In vitro drug release assessment using the dialysis method.

Step-by-Step Protocol:

  • Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Incubation: Immerse the sealed dialysis bag in a larger volume of the release medium to maintain sink conditions. Incubate at 37°C with continuous gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Biocompatibility Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Workflow for MTT Assay

CellSeeding Seed Cells in a 96-well Plate Incubation24h Incubate for 24h CellSeeding->Incubation24h Treatment Treat with Polymer Extracts at Different Concentrations Incubation24h->Treatment Incubation48h Incubate for 48h Treatment->Incubation48h MTTAddition Add MTT Reagent Incubation48h->MTTAddition Incubation4h Incubate for 4h MTTAddition->Incubation4h Solubilization Add Solubilization Solution (e.g., DMSO) Incubation4h->Solubilization AbsorbanceReading Read Absorbance at ~570 nm Solubilization->AbsorbanceReading

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Polymer Extract Preparation: Prepare extracts of the test polymer by incubating it in a cell culture medium for a specified period (e.g., 24 hours at 37°C).

  • Cell Treatment: Remove the old medium from the cells and add serial dilutions of the polymer extract. Include positive (e.g., toxic substance) and negative (e.g., fresh medium) controls.

  • Incubation: Incubate the cells with the polymer extracts for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Conclusion

Materials derived from this compound, particularly polyurethanes, hold considerable promise as advanced drug delivery carriers. Their projected performance, characterized by potentially high drug loading capacity, tunable and sustained release kinetics, and excellent mechanical properties, positions them as a compelling alternative to established polymers like PLGA, Chitosan, and Alginate. However, rigorous experimental validation is paramount. The detailed protocols provided in this guide offer a robust framework for researchers to conduct comprehensive, head-to-head comparisons. By systematically evaluating the performance metrics outlined, the scientific community can ascertain the true potential of these novel materials and pave the way for their application in next-generation drug therapies.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(4-(hydroxymethyl)phenoxy)ethanol, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in the principles of chemical safety and regulatory compliance.

Understanding the Compound: Hazard Profile of this compound

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1][2][3][4]

  • Serious Eye Damage/Irritation: It can cause serious eye damage or irritation.[1][2][3][4]

  • Respiratory Irritation: It may cause respiratory irritation.[5][6]

This hazard profile dictates the need for careful handling and the implementation of stringent safety protocols throughout the disposal process.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste in a laboratory setting is governed by a framework of regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10] The foundational principle is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its ultimate disposal.[7]

Hazard Classification Description Primary Routes of Exposure Recommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral)Harmful if ingested.[1][2][3][4]IngestionDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Serious Eye Damage/IrritationCan cause significant eye injury upon contact.[1][2][3][4]EyesWear protective eye/face protection (safety goggles, face shield).[1][2]
Respiratory IrritationMay cause irritation to the respiratory tract if inhaled.[5][6]InhalationUse only outdoors or in a well-ventilated area. Avoid breathing mist or vapors.
Skin Irritation (Potential)May cause skin irritation upon prolonged or repeated contact.SkinWear protective gloves and clothing to prevent skin exposure.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, ensuring compliance and safety.

Step 1: Waste Determination

The first and most critical step is to determine if the waste is hazardous.[11] According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

While this compound is not typically a listed hazardous waste, its potential toxicity necessitates a careful evaluation. It is a best practice within research settings to treat all chemical waste as potentially hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[7]

Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11]

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3]

  • Collect the waste in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical. Food-grade containers are not acceptable for chemical waste storage.[7]

  • Containers must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[7]

Step 3: Labeling

Accurate and clear labeling of waste containers is a strict regulatory requirement. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant")

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

  • The SAA must be under the control of the operator of the process generating the waste.

  • The total volume of hazardous waste in the SAA cannot exceed 55 gallons.

  • Once the 55-gallon limit is reached, the waste must be moved to a central accumulation area within three days.

Step 5: Arranging for Disposal

Never dispose of this compound down the drain or in the regular trash.[13]

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.[11][13]

  • Provide the EHS department with a complete inventory of the waste to be collected.

  • Ensure that all personnel who handle hazardous waste have received appropriate training on hazardous waste management and emergency procedures, as required by OSHA.[14]

Decision-Making Workflow for Disposal

DisposalWorkflow start Waste Generation: This compound waste_determination Step 1: Waste Determination Is the waste hazardous? start->waste_determination segregation Step 2: Segregate and Collect Use a designated, compatible, and sealed container. waste_determination->segregation Yes (Best Practice) non_hazardous Consult EHS for Non-Hazardous Waste Disposal Procedures waste_determination->non_hazardous No labeling Step 3: Label Container 'Hazardous Waste', full chemical name, hazards, and date. segregation->labeling accumulation Step 4: Accumulate in SAA At or near the point of generation. labeling->accumulation disposal_request Step 5: Arrange for Disposal Contact EHS for pickup by a licensed disposal company. accumulation->disposal_request end Compliant Disposal disposal_request->end

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-(Hydroxymethyl)phenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-(Hydroxymethyl)phenoxy)ethanol (CAS No. 102196-18-9), a compound with significant potential in various research applications. As your dedicated partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you have the knowledge to operate safely and effectively.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound presents several health risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1]

Hazard Classification:

Hazard ClassGHS ClassificationSignal WordHazard StatementPictogram
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritationGHS07

Source: Fluorochem Safety Data Sheet[1]

The structural similarity to 2-phenoxyethanol, a widely used preservative, suggests a comparable hazard profile, including the potential for serious eye damage.[2][3] Therefore, stringent adherence to safety protocols is essential.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical exposure relies on a multi-layered strategy that encompasses engineering controls, administrative controls, and personal protective equipment. This guide focuses on the latter, providing detailed recommendations for the appropriate PPE.

The Hierarchy of Controls:

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The hierarchy of controls prioritizes strategies for mitigating workplace hazards.

While PPE is the final line of defense, its correct selection and use are critical when other controls cannot eliminate the risk of exposure.

Essential Personal Protective Equipment (PPE)

Based on the hazard profile of this compound, the following PPE is mandatory for all handling procedures.

Given that this chemical causes serious eye irritation, robust eye and face protection is non-negotiable.[1]

  • Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[4] These provide a seal around the eyes, protecting against splashes and vapors.

  • Secondary Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[4][5]

This compound is known to cause skin irritation, making skin protection a critical component of your safety protocol.[1]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing from contamination.[4]

Glove MaterialRecommendationJustification
Nitrile Good for incidental contactNitrile gloves offer good resistance to a variety of chemicals, including alcohols and some ethers.[6] They are a suitable choice for general handling where prolonged contact is not expected.[4]
Neoprene Recommended for extended handlingNeoprene gloves provide excellent resistance to a broad range of chemicals, including alcohols and ethers, and are a good option for tasks involving potential for more significant contact.[6]
Butyl Rubber Excellent for high-risk operationsButyl rubber gloves offer superior resistance to a wide range of chemicals, including many organic solvents.[6] They are recommended for handling larger quantities or for spill cleanup.

Important Considerations for Glove Use:

  • Inspect Gloves Before Use: Always check for signs of degradation or punctures.

  • Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of gloves.

  • Proper Removal: Remove gloves without touching the outside with your bare hands and dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[7]

This compound may cause respiratory irritation.[1] Therefore, respiratory protection should be used when engineering controls, such as a chemical fume hood, are not available or are insufficient to maintain exposure below acceptable limits.

  • Primary Control: All handling of this chemical that may generate aerosols, vapors, or dust should be conducted in a certified chemical fume hood.

  • Secondary Control: If a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] A full-face respirator will also provide eye and face protection. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[4]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear procedures for handling and disposal.

The following workflow outlines the key steps for safely handling this compound.

Safe_Handling_Workflow cluster_1 Safe Handling of this compound A 1. Risk Assessment (Review SDS and procedures) B 2. Don PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Workspace (Work in a fume hood) B->C D 4. Handle Chemical (Weighing, dispensing, reacting) C->D E 5. Decontaminate (Clean workspace and equipment) D->E F 6. Doff PPE (Remove gloves, lab coat, goggles) E->F G 7. Waste Disposal (Dispose of contaminated materials) F->G H 8. Hand Hygiene (Wash hands thoroughly) G->H

Caption: A step-by-step workflow for the safe handling of this compound.

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1]

  • Clean Up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

All waste containing this compound must be treated as hazardous waste.[1]

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the hazards, diligently using the correct PPE, and adhering to established protocols, you can mitigate the risks and ensure a safe and productive research environment. We are committed to being your trusted partner in this endeavor, providing not only high-quality products but also the critical information you need to use them responsibly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Hydroxymethyl)phenoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(Hydroxymethyl)phenoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.